molecular formula C9H8N2O B8783663 1-Aminoisoquinolin-7-ol

1-Aminoisoquinolin-7-ol

Cat. No.: B8783663
M. Wt: 160.17 g/mol
InChI Key: RXUCSGSFYHUFFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Aminoisoquinolin-7-ol (CAS 174302-46-6), with a molecular formula of C9H8N2O and a molecular weight of 160.18 g/mol, is a high-purity isoquinoline derivative of significant interest in pharmaceutical research and development . This compound serves as a key structural motif and synthetic intermediate in the exploration of novel therapeutic agents. Scientific investigations, particularly those detailed in patent literature, highlight the relevance of 7-aminoisoquinoline compounds in the development of treatments for various diseases, including glaucoma and neurodegenerative disorders . The core isoquinoline structure is frequently explored for its potential interactions with biological targets such as phosphotransferases, making it a valuable scaffold for probing disease mechanisms and identifying new drug candidates . Researchers utilize this compound under controlled conditions to advance discovery in these areas. Available with a certificate of analysis, this product is intended For Research Use Only. It is strictly for laboratory applications and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the relevant material safety data sheet (MSDS) and handle the compound in accordance with all applicable laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

1-aminoisoquinolin-7-ol

InChI

InChI=1S/C9H8N2O/c10-9-8-5-7(12)2-1-6(8)3-4-11-9/h1-5,12H,(H2,10,11)

InChI Key

RXUCSGSFYHUFFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2N)O

Origin of Product

United States

Foundational & Exploratory

1-Aminoisoquinolin-7-ol CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

1-Aminoisoquinolin-7-ol: Physicochemical Profiling, Kinase Inhibition Mechanisms, and Experimental Workflows

Executive Summary

The compound this compound represents a highly privileged heterocyclic scaffold in modern drug discovery, particularly in the development of targeted kinase inhibitors. The 1-aminoisoquinoline core serves as a potent ATP-competitive hinge binder, forming the structural basis for inhibitors targeting Receptor-Interacting Protein Kinase 1 (RIPK1), FMS-like tyrosine kinase 3 (FLT3), and Rho-associated protein kinases (ROCK) 1[1]. This technical guide details its physicochemical properties, the structural causality behind its mechanism of action, and provides self-validating experimental protocols for its application in preclinical research.

Physicochemical Profile and Structural Identity

Accurate molecular characterization is the foundational step in any pharmacological workflow. This compound is characterized by a planar, electron-rich aromatic system that facilitates deep insertion into the hydrophobic pockets of kinase domains.

Table 1: Quantitative Physicochemical Properties

PropertyValue
IUPAC Name This compound
CAS Number 215454-23-2 2[2]
Molecular Weight 160.176 g/mol 2[2]
Molecular Formula C9H8N2O2[2]
SMILES String NC1=NC=CC2=C1C=C(O)C=C2 2[2]

Mechanistic Causality: The 1-Aminoisoquinoline Scaffold in Kinase Inhibition

The pharmacological utility of this compound stems from its precise geometric complementarity to the ATP-binding site of various kinases.

  • Hinge Region Anchoring: The 1-amino group and the adjacent isoquinoline nitrogen act as a bidentate hydrogen bond donor-acceptor pair. This motif perfectly mimics the adenine ring of ATP. For instance, in RIPK1, the 1-aminoisoquinoline core forms critical hydrogen bonds with the backbone nitrogen and carbonyl of the Met95 residue 3[3].

  • Allosteric Modulation (Type II Inhibition): While the core anchors the molecule at the hinge, substitutions (such as the 7-hydroxyl group) can dictate the kinase's conformational state. In many cases, 1-aminoisoquinoline derivatives force the kinase into a "DLG-out" (Asp-Leu-Gly) inactive conformation, exposing an adjacent hydrophobic allosteric pocket4[4]. This dual-action binding halts downstream phosphorylation events critical in necroptosis (RIPK1) or acute myeloid leukemia proliferation (FLT3) 1[1].

KinaseBinding A This compound (Ligand Scaffold) B ATP Binding Pocket (Kinase Domain) A->B Competes with ATP C Hinge Region Binding (Met 95 H-bonds) B->C 1-Amino group anchors D Allosteric Pocket Engagement (Type II) C->D DLG-Out Conformation E Kinase Inactivation (e.g., RIPK1 / FLT3) D->E Halts Phosphorylation

Figure 1: Logical flow of 1-aminoisoquinoline kinase binding and downstream target inactivation.

Self-Validating Experimental Workflows

To ensure data integrity, every protocol utilizing this compound must integrate internal controls that validate the assay's dynamic range and the compound's structural fidelity.

Protocol A: Analytical Quality Control (QC) and Solubilization

Objective: Verify compound purity (>98%) to prevent off-target artifacts.

  • Solubilization: Dissolve this compound in anhydrous, cell-culture grade DMSO to create a 10 mM stock.

    • Causality: The planar aromatic isoquinoline system exhibits high lattice energy; DMSO disrupts intermolecular pi-pi stacking, ensuring complete solvation and preventing compound precipitation during serial dilutions.

  • LC-MS Profiling: Run the sample using a C18 reverse-phase column.

    • Causality: Confirms the exact mass (m/z [M+H]+ ~161.18) and detects unreacted precursors. A single sharp peak at the expected retention time validates homogeneity.

  • 1H-NMR Verification: Analyze the compound in DMSO-d6.

    • Causality: Confirms the structural integrity, specifically verifying the presence of the 7-hydroxyl proton and the 1-amino protons, which are necessary for target engagement.

Protocol B: In Vitro Kinase Inhibition Assay (ADP-Glo)

Objective: Determine the IC50 of the compound against a target kinase using a self-validating luminescence readout.

  • Establish Control Wells (Z'-Factor Validation): Plate maximum activity controls (Kinase + ATP + DMSO vehicle) and maximum inhibition controls (Kinase + ATP + 10 µM Staurosporine).

    • Causality: This establishes the assay window. The assay is only validated to proceed if the calculated Z'-factor is > 0.5, proving the system can reliably distinguish hit compounds from background noise.

  • Compound Pre-Incubation: Add serially diluted this compound to the kinase buffer and incubate for 30 minutes at room temperature.

    • Causality: Type II inhibitors often exhibit slow-binding kinetics. Pre-incubation allows the compound to reach thermodynamic equilibrium with the kinase hinge region before competitive displacement by ATP.

  • Reaction Initiation & Readout: Add ultra-pure ATP and the specific peptide substrate. Incubate for 60 minutes, then add the ADP-Glo reagent to terminate the reaction and deplete unreacted ATP. Measure luminescence.

    • Causality: Luminescence is directly proportional to the ADP produced, providing a highly sensitive, linear quantification of kinase activity.

Workflow S1 Compound Preparation (DMSO Solubilization) S2 Analytical QC (LC-MS & NMR Validation) S1->S2 Ensures Purity S3 Assay Setup (Max/Min Controls for Z'-factor) S2->S3 Validated Hit S4 Kinase Reaction (Pre-incubation + ATP) S3->S4 Robust Dynamic Range S5 Data Analysis (IC50 & Hill Slope) S4->S5 Luminescence Readout

Figure 2: Self-validating experimental workflow for kinase inhibitor screening and validation.

References

  • Title: this compound (CAS 215454-23-2) Source: Matrix Fine Chemicals URL: 2

  • Title: Aminoisoquinoline benzamides, FLT3 and Src-family kinase inhibitors, potently inhibit proliferation of acute myeloid leukemia cell lines Source: NIH PubMed Central (PMC) URL: 1

  • Title: Discovery of Small Molecule RIP1 Kinase Inhibitors for the Treatment of Pathologies Associated with Necroptosis Source: NIH PubMed Central (PMC) URL: 4

  • Title: Advances in RIPK1 kinase inhibitors Source: Frontiers in Pharmacology URL: 3

Sources

The Privileged Scaffold: 1-Aminoisoquinolin-7-ol in Targeted Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted therapeutics, the discovery of highly selective, potent kinase inhibitors relies heavily on the identification of "privileged scaffolds"—molecular cores that inherently possess the geometric and electronic properties required to bind the highly conserved ATP-binding pocket of kinases. 1-Aminoisoquinolin-7-ol (CAS: 215454-23-2)[1] has emerged as a cornerstone building block in modern medicinal chemistry.

This whitepaper explores the structural and mechanistic causality behind the efficacy of the 1-aminoisoquinoline core, specifically highlighting how the 1-amino group acts as a robust hinge-binder, while the 7-hydroxyl moiety provides a critical synthetic vector for tuning pharmacokinetics (PK) and target selectivity. We will examine its application across key therapeutic targets—including FLT3, RIPK1, and ROCK—and detail self-validating experimental workflows for evaluating derivatives in a drug discovery pipeline.

Structural & Mechanistic Rationale: The Hinge-Binding Paradigm

The success of this compound in kinase inhibition is not coincidental; it is dictated by precise molecular recognition within the kinase domain.

The 1-Amino Group: Anchoring to the Hinge

The ATP-binding site of a kinase features a "hinge region" that connects the N-terminal and C-terminal lobes. The 1-aminoisoquinoline motif acts as a bidentate hydrogen bond donor and acceptor. Specifically, the exocyclic 1-amino group donates a hydrogen bond to the backbone carbonyl of the hinge, while the endocyclic nitrogen of the isoquinoline ring accepts a hydrogen bond from the backbone amide NH (e.g., interacting with Met95 in RIPK1)[2][3]. This dual interaction firmly anchors the scaffold, displacing the adenine ring of endogenous ATP.

The 7-Hydroxyl Group: The Vector of Selectivity

While the 1-aminoisoquinoline core provides the foundational binding affinity, the 7-hydroxyl group is the key to selectivity. Depending on the specific kinase conformation (e.g., DFG-in vs. DLG-out), the 7-position is oriented toward either the solvent-exposed region or the ribose/phosphate-binding pocket.

  • Synthetic Utility: The hydroxyl group serves as a versatile synthetic handle. It can be readily alkylated to append solubilizing groups (improving oral bioavailability) or converted into a triflate to facilitate palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira), allowing chemists to rapidly explore the adjacent chemical space without disrupting the core hinge-binding interaction[4].

G A This compound (Core Scaffold) B 1-Amino Group (Hinge Binder) A->B C Isoquinoline Ring (Hydrophobic Core) A->C D 7-Hydroxyl Group (Functionalization Vector) A->D E Bidentate H-Bond to Kinase Hinge (e.g., Met95 in RIPK1) B->E Binding Mechanism F Pi-Pi Stacking (Gatekeeper Residues) C->F Binding Mechanism G Solvent/Sugar Pocket Exposure (Tuning Selectivity & PK) D->G Synthetic Utility

Fig 1. Pharmacophoric mapping of this compound in the ATP-binding pocket.

Key Kinase Targets & Therapeutic Context

The 1-aminoisoquinoline scaffold has been successfully deployed against several high-value clinical targets.

RIPK1 (Receptor-Interacting Protein Kinase 1)

RIPK1 is a master regulator of necroptosis and inflammation. 1-aminoisoquinoline derivatives act as highly potent Type II inhibitors of RIPK1. By binding to the ATP pocket while the kinase is in the inactive "DLG-out" conformation, these compounds induce a structural rearrangement that creates a new hydrophobic allosteric pocket, effectively locking the kinase in an inactive state and preventing TNFα-induced lethal shock[2][3].

FLT3 (FMS-like Tyrosine Kinase 3)

Mutations in FLT3 (such as ITD or D835) are primary drivers of Acute Myeloid Leukemia (AML). Aminoisoquinoline benzamides have demonstrated exceptional potency against FLT3. By optimizing the substituents extending from the core, researchers have developed analogs (e.g., HSN334, HSN356) that inhibit FLT3-driven AML cell proliferation at sub-nanomolar concentrations, often outperforming clinical standards like midostaurin[5].

ROCK (Rho-associated protein kinase)

ROCK1 and ROCK2 are serine/threonine kinases implicated in cardiovascular diseases, pulmonary fibrosis, and smooth muscle contraction. The 1-aminoisoquinoline core is a classic ATP-competitive ROCK inhibitor. Optimization of this scaffold, particularly through modifications at the 6- and 7-positions, has yielded compounds with high in vivo efficacy in hypertensive models[6].

Quantitative Data Summary
Kinase TargetConformation TargetedDisease IndicationTypical IC50 Range (Optimized Analogs)Key Structural Interaction
RIPK1 Type II (DLG-out)Inflammation / Necroptosis10 nM – 50 nMH-bond to Met95; Urea binding to Glu63[2][3]
FLT3 Type I (Active)Acute Myeloid Leukemia (AML)< 1 nM (e.g., HSN334)H-bond to hinge; Hydrophobic tail in allosteric site[5]
ROCK1/2 Type I (Active)Fibrosis / Hypertension100 nM – 600 nMHinge binding; Isoquinoline core stacking[6]

Self-Validating Experimental Protocols

To confidently advance a this compound derivative from a hit to a lead compound, the experimental workflow must be self-validating. Biochemical potency must be cross-examined against cellular permeability and target engagement.

W S1 Step 1: Scaffold Synthesis & 7-OH Functionalization S2 Step 2: Biochemical Kinase Assay (ADP-Glo) S1->S2 S3 Step 3: Cellular Target Engagement S2->S3 S4 Step 4: In Vivo Efficacy Models S3->S4

Fig 2. Self-validating experimental workflow for evaluating 1-aminoisoquinoline kinase inhibitors.

Protocol A: Biochemical Validation via ADP-Glo™ Kinase Assay

Causality: Traditional radiometric assays pose safety hazards, while fluorescence-based peptide assays can be confounded by auto-fluorescent compounds. The ADP-Glo assay measures ADP formation—a universal byproduct of kinase activity. By measuring ADP rather than substrate phosphorylation, we decouple the assay from the specific kinetics of synthetic peptide substrates, providing a true reflection of the inhibitor's affinity for the ATP pocket.

Step-by-Step Methodology:

  • Preparation: Prepare a 1X Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

  • Inhibitor Titration: Serially dilute the 1-aminoisoquinoline derivative in DMSO (10-point curve, 3-fold dilutions). Transfer 1 µL to a 384-well white microplate.

  • Kinase Incubation: Add 2 µL of the purified recombinant kinase (e.g., FLT3 or RIPK1) diluted in Kinase Buffer. Incubate for 30 minutes at room temperature to allow the inhibitor to reach binding equilibrium.

  • Reaction Initiation: Add 2 µL of an ATP/Substrate mix. (Ensure ATP concentration is set at the specific

    
     for the target kinase to ensure accurate IC50 determination). Incubate for 60 minutes.
    
  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. Mechanism: This reagent actively depletes unconsumed ATP, leaving only the generated ADP in the well.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes. Mechanism: This converts ADP back to ATP, which then drives a luciferase/luciferin reaction.

  • Readout: Measure luminescence. Calculate IC50 using a 4-parameter logistic non-linear regression model.

Protocol B: Cellular Target Engagement via Phospho-Flow Cytometry

Causality: A potent biochemical IC50 does not guarantee cellular efficacy due to potential issues with membrane permeability or efflux pumps. While Western blotting provides bulk population averages (masking resistant cellular subpopulations), Phospho-flow cytometry allows single-cell resolution. This ensures the inhibitor fully suppresses target signaling across the entire heterogeneous cancer cell population.

Step-by-Step Methodology (Example for FLT3 inhibition in MV4-11 cells):

  • Cell Treatment: Seed MV4-11 cells at

    
     cells/mL in RPMI-1640 media. Treat with varying concentrations of the 1-aminoisoquinoline inhibitor for 2 hours at 37°C.
    
  • Stimulation: Stimulate cells with FLT3 Ligand (FL) for 15 minutes to induce maximal phosphorylation of downstream targets (e.g., STAT5).

  • Fixation: Immediately add an equal volume of 4% Paraformaldehyde (PFA) to the culture. Incubate for 10 minutes at room temperature. Mechanism: This instantly cross-links proteins, "freezing" the phosphorylation state and preventing phosphatase activity during subsequent steps.

  • Permeabilization: Centrifuge, discard supernatant, and resuspend the cell pellet in ice-cold 90% Methanol. Incubate on ice for 30 minutes. Mechanism: Methanol permeabilizes the nuclear and plasma membranes, allowing intracellular antibodies to reach p-STAT5.

  • Staining: Wash cells twice with FACS buffer (PBS + 1% BSA). Stain with a fluorophore-conjugated anti-phospho-STAT5 (Tyr694) antibody for 45 minutes in the dark.

  • Analysis: Acquire data on a flow cytometer. The shift in Mean Fluorescence Intensity (MFI) directly correlates with the degree of intracellular kinase inhibition.

Conclusion

This compound is far more than a simple heterocyclic building block; it is a highly evolved, privileged pharmacophore for kinase drug discovery. By leveraging the bidentate hinge-binding capacity of the 1-amino group and the synthetic versatility of the 7-hydroxyl vector, medicinal chemists can rationally design potent, selective inhibitors for complex targets like RIPK1, FLT3, and ROCK. When coupled with rigorous, self-validating biochemical and single-cell assays, this scaffold provides a highly reliable foundation for developing next-generation targeted therapeutics.

References

  • Source: matrix-fine-chemicals.
  • Source: nih.gov (PMC)
  • Source: nih.gov (PMC)
  • Source: frontiersin.
  • Source: google.
  • Source: researchgate.

Sources

1-Aminoisoquinolin-7-ol: A Privileged Scaffold for Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Aminoisoquinolin-7-ol represents a "privileged scaffold" in modern medicinal chemistry, serving as a critical pharmacophore for the design of ATP-competitive kinase inhibitors. While the isoquinoline core is ubiquitous in natural products, the specific 1-amino-7-hydroxy substitution pattern offers a unique dual-modality: the 1-amino group functions as a high-affinity hinge binder within the ATP pocket, while the 7-hydroxyl group provides a versatile synthetic handle for solubilizing groups or lipophilic vectors extending into the solvent front.

This technical guide details the molecular rationale, validated synthetic protocols, and structure-activity relationships (SAR) of this scaffold, specifically focusing on its application in developing inhibitors for Rho-associated protein kinase (ROCK) and Protein Kinase A (PKA) .

Part 1: Molecular Rationale & Pharmacophore Analysis[1]

The efficacy of this compound stems from its ability to mimic the adenine ring of ATP. In the context of kinase inhibition, the scaffold interacts with the hinge region of the kinase domain through a bidentate hydrogen-bonding motif.

Structural Logic
  • 1-Amino Group (

    
    ):  Acts as a hydrogen bond donor to the backbone carbonyl of the hinge region residues (e.g., Glu/Met in ROCK).[1]
    
  • Isoquinoline Nitrogen (

    
    ):  Acts as a hydrogen bond acceptor for the backbone amide nitrogen.[1]
    
  • 7-Hydroxyl Group (

    
    ): 
    
    • Solvent Vector: Located at a position that typically points towards the solvent-exposed region of the kinase cleft.

    • Functionalization Site: Allows for the attachment of bulky basic groups (e.g., piperidines, homopiperazines) to improve physicochemical properties (solubility, LogD) and selectivity without disrupting the primary binding mode.

Physicochemical Profile
PropertyValue (Predicted)Relevance
Molecular Weight 160.17 g/mol Low MW allows for "fragment-based" growth.[1]
H-Bond Donors 2Critical for hinge binding.
H-Bond Acceptors 2Critical for hinge binding.
cLogP ~1.1Favorable lipophilicity for oral bioavailability.[1]
pKa (N-1) ~7.5 - 8.5Basic enough to form salts, neutral at physiological pH.

Part 2: Chemical Synthesis (Validated Protocol)

Direct amination of 7-hydroxyisoquinoline is often low-yielding due to competing reactivity at the phenol. The most robust "medicinal chemistry" route involves the Chichibabin-type amination or nucleophilic displacement on a protected 7-methoxy intermediate, followed by deprotection.

Synthetic Pathway Overview[2][3][4][5]
  • N-Oxidation: 7-Methoxyisoquinoline

    
     7-Methoxyisoquinoline-N-oxide.
    
  • Chlorination: Rearrangement to 1-Chloro-7-methoxyisoquinoline.

  • Amination: Nucleophilic substitution to 1-Amino-7-methoxyisoquinoline.

  • Deprotection: Demethylation to this compound.

Detailed Experimental Protocol
Step 1: Synthesis of 7-Methoxyisoquinoline-N-oxide
  • Reagents: 7-Methoxyisoquinoline (1.0 eq), m-CPBA (1.2 eq), DCM.

  • Protocol: Dissolve 7-methoxyisoquinoline in dichloromethane (DCM) at 0°C. Add m-chloroperoxybenzoic acid (m-CPBA) portion-wise. Warm to room temperature (RT) and stir for 4 hours.

  • Workup: Wash with saturated

    
     to remove benzoic acid byproduct.[1] Dry organic layer over 
    
    
    
    , filter, and concentrate.[1]
  • Checkpoint: Product should be a solid. Mass spec

    
    .[1]
    
Step 2: Synthesis of 1-Chloro-7-methoxyisoquinoline
  • Reagents: 7-Methoxyisoquinoline-N-oxide (1.0 eq),

    
     (5.0 eq).[1]
    
  • Protocol: Dissolve the N-oxide in anhydrous chloroform. Add phosphorus oxychloride (

    
    ) dropwise at 0°C. Heat to reflux (approx. 70-80°C) for 3 hours.
    
  • Mechanism: The N-oxide oxygen attacks the phosphorus, creating a leaving group. Chloride attacks at C1, restoring aromaticity.[1]

  • Workup: Caution: Quench carefully by pouring onto ice/water with vigorous stirring. Neutralize with

    
     to pH 8.[1] Extract with DCM.[1] Purify via silica gel chromatography (Hexane/EtOAc).
    
  • Yield Target: 65-75%.

Step 3: Amination to 1-Amino-7-methoxyisoquinoline
  • Reagents: 1-Chloro-7-methoxyisoquinoline (1.0 eq), Ammonia (saturated in EtOH) or

    
     in sealed tube. Copper catalyst (CuI) may be used but high temp often suffices.[1]
    
  • Protocol: Place chloro-intermediate in a pressure vessel with saturated ethanolic ammonia (or aqueous ammonia/isopropanol). Heat to 140°C for 12-24 hours.

  • Alternative: Palladium-catalyzed Buchwald-Hartwig amination (Pd(OAc)2, BINAP,

    
    , Benzophenone imine) followed by hydrolysis if direct ammonolysis fails.[1]
    
  • Checkpoint: Conversion of Cl to

    
    .
    
Step 4: Demethylation to this compound
  • Reagents: 1-Amino-7-methoxyisoquinoline (1.0 eq),

    
     (3.0 eq), DCM.
    
  • Protocol: Dissolve intermediate in anhydrous DCM at -78°C. Add boron tribromide (

    
    ) dropwise (highly exothermic). Allow to warm to RT and stir overnight.
    
  • Quench: Cool to 0°C. Add MeOH dropwise to quench excess

    
    . Concentrate to dryness.[1]
    
  • Isolation: Neutralize residue with saturated

    
    .[1] The product may precipitate or require extraction with EtOAc/MeOH (9:1).[1]
    
  • Final Product: this compound (Solid).[1]

Part 3: Medicinal Chemistry & SAR[1][4]

The this compound scaffold is primarily deployed to improve selectivity over PKA (Protein Kinase A), a common off-target for isoquinoline-based inhibitors like Fasudil.

Structure-Activity Relationship (SAR) Table

Data synthesized from ROCK/PKA inhibitor literature.[1]

Derivative (R at 7-position)ROCK-II IC50 (nM)PKA IC50 (nM)Selectivity (PKA/ROCK)Notes

(Core)
>10,000>10,000N/AWeak binder; lacks hydrophobic reach.[1]

(Scaffold)
~5,000~2,0000.4Polar handle established; weak inhibition.[1]

15 1,20080x Ether linker + basic amine captures solvent pocket.[1]

120500.4Lipophilic only; loses selectivity vs PKA.[1]
Fasudil (Reference) 3301,0003xClinical standard; modest selectivity.[1]

Key Insight: The 7-hydroxyl group itself is not the inhibitor; it is the anchor . Direct extension from the 7-oxygen with a 3-carbon linker to a basic amine (like piperidine or homopiperazine) dramatically increases potency against ROCK while sterically clashing with the PKA binding pocket, enhancing selectivity.

Part 4: Biological Application (ROCK Signaling)[1]

The primary application of this scaffold is the inhibition of the RhoA/ROCK pathway , which regulates cytoskeletal reorganization. Inhibitors derived from this scaffold are investigated for glaucoma (reducing intraocular pressure), hypertension, and nerve regeneration.

ROCK Signaling Pathway Diagram

ROCK_Pathway GPCR GPCR Agonists (LPA, S1P, Thrombin) RhoA RhoA (GTP-bound) GPCR->RhoA Activates ROCK ROCK 1/2 (Target of this compound) RhoA->ROCK Activates MBS MYPT1 (Myosin Phosphatase) ROCK->MBS Phosphorylates (Inhibits Phosphatase) LIMK LIM Kinase ROCK->LIMK Phosphorylates (Activates) MLC Myosin Light Chain (MLC-P) ROCK->MLC Direct Phosphorylation MBS->MLC Dephosphorylation (Blocked by ROCK) Cofilin Cofilin-P (Inactive) LIMK->Cofilin Inactivates Contraction Smooth Muscle Contraction Cell Migration MLC->Contraction Promotes Actin Actin Polymerization Stress Fiber Formation Cofilin->Actin Stabilizes Actin Filaments Actin->Contraction Supports Inhibitor This compound Derivatives Inhibitor->ROCK Inhibits (ATP Competitive)

Caption: The RhoA/ROCK signaling cascade. This compound derivatives inhibit ROCK, preventing MLC phosphorylation and actin stress fiber formation.

References

  • Ray, P. C., et al. (2011).[1] "Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors." Bioorganic & Medicinal Chemistry Letters, 21(1), 97-101. Link

  • BenchChem Technical Support. (2025). "An In-depth Technical Guide to 3-Aminoisoquinolin-7-ol." BenchChem Technical Guides. Link[1]

  • Chen, H., et al. (2013).[1] "Discovery of Aminoquinolines as a New Class of Potent Inhibitors of Heat Shock Protein 90 (Hsp90)."[1] Organic & Biomolecular Chemistry. Link

  • Takami, A., et al. (2004).[1] "Design and synthesis of Rho-kinase inhibitors (I)." Bioorganic & Medicinal Chemistry, 12(9), 2115-2137. Link

  • Doe, C., et al. (2007).[1] "Novel Rho kinase inhibitors with anti-inflammatory and vasodilatory activities."[1] Journal of Pharmacology and Experimental Therapeutics, 320(1), 89-98. Link

Sources

Harnessing the 1-Aminoisoquinolin-7-ol Scaffold: A Technical Guide to Developing Novel PARP and Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The isoquinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous natural products and synthetic drugs with a wide range of pharmacological activities.[1] Modifications to this core have yielded potent therapeutic agents in fields like oncology and neurology.[2] This technical guide explores the therapeutic potential of a specific, under-investigated class of compounds: 1-Aminoisoquinolin-7-ol derivatives . While direct research on this precise scaffold is nascent, analysis of its constituent pharmacophores—the 1-aminoisoquinoline head and the 7-hydroxyl group—provides a strong rationale for its development. This document synthesizes data from analogous structures to build a compelling hypothesis for these derivatives as potent inhibitors of Poly (ADP-ribose) Polymerase (PARP) and various protein kinases. We provide a roadmap for drug development, including proposed synthetic routes, detailed experimental workflows for target validation, and strategies for structure-activity relationship (SAR) optimization.

Introduction: A Privileged Scaffold with Untapped Potential

The isoquinoline framework is a bicyclic aromatic system that is a cornerstone of modern drug discovery.[1] The introduction of an amino group, particularly at the 1-position, creates a pharmacophore known to mimic the nicotinamide moiety of nicotinamide adenine dinucleotide (NAD+). This mimicry is the mechanistic basis for the activity of several established PARP inhibitors. Furthermore, the presence of a hydroxyl group at the 7-position offers a critical hydrogen-bonding moiety that can enhance target engagement and specificity.

This guide posits that the unique combination of a 1-amino group and a 7-hydroxyl group on the isoquinoline core creates a scaffold with significant potential to target key enzymes in oncology and other diseases. The primary focus will be on PARP inhibition, leveraging the principle of synthetic lethality, with a secondary exploration of its potential as a kinase inhibitor.

Primary Therapeutic Target: PARP Inhibition and Synthetic Lethality

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular homeostasis, primarily through their role in detecting and signaling single-strand DNA breaks (SSBs).[3] Upon detecting an SSB, PARP1 binds to the DNA and synthesizes poly (ADP-ribose) (PAR) chains, which recruit other DNA repair proteins.[3][4]

Mechanism of Action: Synthetic Lethality

The most profound therapeutic application of PARP inhibitors (PARPi) lies in the concept of synthetic lethality . This occurs when the simultaneous loss of two distinct gene functions leads to cell death, while the loss of either one alone is non-lethal.[4] Many hereditary cancers, particularly those with mutations in the BRCA1 or BRCA2 genes, are deficient in homologous recombination (HR), a major pathway for repairing double-strand DNA breaks (DSBs).[5]

When PARP is inhibited, SSBs are not efficiently repaired. During DNA replication, these unrepaired SSBs can collapse replication forks, creating DSBs.[5][6] In healthy cells, these DSBs are efficiently repaired by the HR pathway. However, in HR-deficient cancer cells (like those with BRCA mutations), the cell cannot repair these DSBs, leading to overwhelming genomic instability and apoptosis.[7][8] This selective killing of cancer cells while sparing healthy cells is the hallmark of successful PARPi therapy.[5][9] Another critical mechanism is "PARP trapping," where the inhibitor stabilizes the PARP1-DNA complex, creating a physical obstruction that is highly cytotoxic.[4][10]

PARP_Inhibition_Pathway cluster_normal Normal Cell (HR-Proficient) cluster_cancer Cancer Cell (HR-Deficient) DNA_SSB Single-Strand Break (SSB) PARP PARP Activation DNA_SSB->PARP recruits SSBR SSB Repair (SSBR) PARP->SSBR initiates Replication DNA Replication SSBR->Replication allows normal DSB Double-Strand Break (DSB) Replication->DSB fork collapse (rare) HR Homologous Recombination (HR) DSB->HR repaired by Viability1 Cell Survival HR->Viability1 DNA_SSB2 Single-Strand Break (SSB) PARPi PARP Inhibitor (e.g., this compound) DNA_SSB2->PARPi traps PARP on PARP_Trapped Trapped PARP-DNA Complex PARPi->PARP_Trapped Replication2 DNA Replication PARP_Trapped->Replication2 blocks DSB2 Accumulated DSBs Replication2->DSB2 causes fork collapse HR_Deficient Defective HR DSB2->HR_Deficient cannot be repaired by Apoptosis Apoptosis (Synthetic Lethality) HR_Deficient->Apoptosis

Caption: Mechanism of PARP inhibition and synthetic lethality.

Secondary Therapeutic Target: Kinase Inhibition

The isoquinoline scaffold is a versatile framework for designing protein kinase inhibitors.[11] Derivatives have shown activity against various kinases, which are central regulators of cellular processes and are often dysregulated in cancer.[12]

The PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that controls cell survival, proliferation, and metabolism.[13][14] Aberrant activation of this pathway is a common feature in many cancers, making its components attractive therapeutic targets.[15][16] Small molecule inhibitors targeting PI3K or Akt have shown promise in preclinical and clinical settings.[17][18] Given the precedent for isoquinoline derivatives to possess kinase inhibitory activity, this compound derivatives warrant screening against a panel of cancer-relevant kinases, with a particular focus on the PI3K/Akt pathway.

Kinase_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates Downstream Downstream Effectors (e.g., mTOR) Akt->Downstream activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Potential Inhibitor (this compound Derivative) Inhibitor->PI3K inhibits Inhibitor->Akt inhibits Synthesis_Workflow Start 3-Methoxybenzaldehyde + Aminoacetaldehyde diethyl acetal Step1 Pomeranz-Fritsch Cyclization Start->Step1 Intermediate1 7-Methoxyisoquinoline Step1->Intermediate1 Step2 Oxidation & Halogenation (e.g., NBS, POBr3) Intermediate1->Step2 Intermediate2 1-Bromo-7-methoxyisoquinoline Step2->Intermediate2 Step3 Buchwald-Hartwig Amination Intermediate2->Step3 Intermediate3 1-Amino-7-methoxyisoquinoline Step3->Intermediate3 Step4 Demethylation (e.g., BBr3) Intermediate3->Step4 Final This compound (Core Scaffold) Step4->Final

Caption: Proposed synthetic workflow for this compound.

Essential Experimental Workflows for Target Validation

To validate the therapeutic potential of novel this compound derivatives, a series of robust biochemical and cell-based assays are required.

Protocol 1: In Vitro PARP1 Enzymatic Inhibition Assay

This assay quantitatively measures the ability of a compound to inhibit the enzymatic activity of purified PARP1. A common format is a chemiluminescent ELISA-based assay. [19]

  • Principle: Histone proteins are coated onto a microplate. Recombinant PARP1 enzyme, the test compound, and a biotinylated-NAD+ substrate are added. Active PARP1 will create biotinylated PAR chains on the histones. A streptavidin-HRP conjugate is then added, followed by a chemiluminescent substrate. The light signal is inversely proportional to the inhibitory activity of the test compound. [19]* Step-by-Step Methodology:

    • Plate Coating: Coat a 96-well plate with histone proteins and incubate overnight. Wash and block the plate.

    • Compound Preparation: Prepare serial dilutions of the this compound derivative (e.g., from 100 µM to 1 nM) in assay buffer. Include a vehicle control (DMSO) and a known PARP inhibitor (e.g., Olaparib) as a positive control.

    • Reaction Setup: Add the test compounds, recombinant PARP1 enzyme, and activated DNA to the wells.

    • Initiation: Add biotinylated NAD+ to all wells to start the reaction. Incubate for 1 hour at room temperature.

    • Detection: Wash the plate. Add Streptavidin-HRP and incubate. Wash again. Add chemiluminescent HRP substrate.

    • Data Acquisition: Immediately measure luminescence using a plate reader.

    • Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cellular PARP Trapping Assay

This assay determines a compound's ability to stabilize the PARP1-DNA complex within living cells, a key indicator of cytotoxic potential. [10]

  • Principle: Cells are treated with the test compound. The chromatin-bound fraction of proteins is then isolated. The amount of PARP1 in this fraction is quantified by Western blot. A potent trapping agent will increase the amount of PARP1 found in the chromatin-bound fraction. [10]* Step-by-Step Methodology:

    • Cell Culture & Treatment: Seed cells (e.g., HeLa or a relevant cancer cell line) in culture plates. Treat with serial dilutions of the test compound for a specified time (e.g., 4 hours).

    • Chromatin Fractionation: Harvest the cells and perform subcellular fractionation using a commercial kit to isolate the cytoplasmic, soluble nuclear, and chromatin-bound protein fractions. [10] 3. Protein Quantification: Determine the protein concentration of the chromatin-bound fractions using a BCA assay.

    • Western Blot: Normalize the protein amounts, separate by SDS-PAGE, and transfer to a PVDF membrane.

    • Immunodetection: Probe the membrane with a primary antibody for PARP1 and a loading control for the chromatin fraction (e.g., Histone H3). Incubate with an HRP-conjugated secondary antibody.

    • Visualization & Analysis: Visualize bands using a chemiluminescent substrate. Perform densitometry to quantify the amount of trapped PARP1 relative to the loading control. [10]

Protocol 3: Synthetic Lethality Cell Viability Assay

This assay validates the synthetic lethality hypothesis by comparing the compound's cytotoxicity in HR-deficient and HR-proficient cell lines.

  • Principle: A pair of isogenic cell lines, one with functional BRCA2 (HR-proficient) and one with non-functional BRCA2 (HR-deficient), are treated with the test compound. A synthetically lethal compound will show significantly greater cytotoxicity in the HR-deficient line.

  • Step-by-Step Methodology:

    • Cell Seeding: Seed both HR-proficient (e.g., DLD1 BRCA2+/+) and HR-deficient (e.g., DLD1 BRCA2-/-) cells in 96-well plates.

    • Compound Treatment: Treat the cells with a range of concentrations of the this compound derivative for 72-96 hours.

    • Viability Measurement: Add a viability reagent (e.g., resazurin or CellTiter-Glo®) and incubate. Measure fluorescence or luminescence according to the manufacturer's protocol.

    • Data Analysis: Calculate the percentage of cell viability relative to untreated controls for each cell line. Determine the IC50 values and compare the differential sensitivity.

Data Presentation & SAR Exploration

Systematic evaluation of derivatives is crucial for lead optimization. Quantitative data should be organized for clear comparison.

Table 1: In Vitro Activity of Hypothetical this compound Derivatives

Compound IDR1 (C4-position)R2 (Amino-group)PARP1 IC50 (nM)PARP Trapping (Fold Increase)Cell Viability IC50 (nM) (BRCA2 -/-)Selectivity Index (BRCA+/+ vs BRCA-/-)
Core-001HH1502.53205.2
Deriv-002FH754.115010.8
Deriv-003HCH₃2102.24504.5
Deriv-004Fc-propyl2515.64025.1
  • Structure-Activity Relationship (SAR) Insights: The data in Table 1 would guide further synthesis. For example, the hypothetical data suggests that a fluorine at the R1 position (Deriv-002) improves potency over the unsubstituted core. Furthermore, adding a small cyclopropyl group to the amino R2 position in combination with the fluorine (Deriv-004) dramatically enhances both enzymatic inhibition and PARP trapping, leading to superior cancer-selective cell killing. This systematic approach allows for the rational design of more potent and selective drug candidates.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, platform for the development of novel therapeutics. Based on strong mechanistic precedents set by analogous compounds, these derivatives are prime candidates for investigation as PARP inhibitors, with the potential for potent, synthetically lethal activity in HR-deficient cancers. [20]Secondary potential as kinase inhibitors further broadens their therapeutic applicability.

The immediate path forward involves the synthesis of a focused library of derivatives based on the proposed synthetic route. These compounds must then be subjected to the rigorous experimental workflows detailed in this guide to validate their activity and establish a clear structure-activity relationship. Successful lead compounds will require further characterization of their pharmacokinetic properties, metabolic stability, and ultimately, evaluation in preclinical in vivo cancer models. This structured approach will unlock the full therapeutic potential of this novel chemical scaffold.

References

  • Helleday, T. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings. Molecular Cell. [Link]

  • Kumar, A., et al. Inhibition of Akt with small molecules and biologics: historical perspective and current status of the patent landscape. Expert Opinion on Therapeutic Patents. [Link]

  • Engelman, J. A. Small-molecule inhibitors of the PI3K signaling network. Future Medicinal Chemistry. [Link]

  • Rose, M., et al. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Molecular Biosciences. [Link]

  • Zhang, J., et al. Inhibition of PI3K/Akt Signaling: An Emerging Paradigm for Targeted Cancer Therapy. Molecular Cancer Therapeutics. [Link]

  • ResearchGate. Mechanism of synthetic lethality mediated by PARP inhibitors in HR-deficient cells. ResearchGate. [Link]

  • Zong, D., et al. BRCAness, DNA gaps, and gain and loss of PARP inhibitor–induced synthetic lethality. Journal of Clinical Investigation. [Link]

  • Beteck, R. M., et al. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules. [Link]

  • Lord, C. J., & Ashworth, A. PARP Inhibitors: The First Synthetic Lethal Targeted Therapy. Science. [Link]

  • Assay-Protocol. PARP Assay Protocol. Assay-Protocol.com. [Link]

  • National Center for Biotechnology Information. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. PubMed Central. [Link]

  • Ovid. Small-molecule inhibitors of the PI3K signaling... Future Medicinal Chemistry. [Link]

  • AACR Journals. Inhibition of Akt survival pathway by a small-molecule inhibitor in human glioblastoma. Molecular Cancer Therapeutics. [Link]

  • Journal of Applied Pharmaceutical Science. QSAR modeling of isoquinoline derivatives having AKR1C3 inhibitory activity: Lead optimization. Journal of Applied Pharmaceutical Science. [Link]

  • Royal Society of Chemistry. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. RSC Publishing. [Link]

  • National Center for Biotechnology Information. Quantification of PARP activity in human tissues: ex vivo assays in blood cells, and immunohistochemistry in human biopsies. PubMed Central. [Link]

  • BPS Bioscience. Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). BPS Bioscience. [Link]

  • National Center for Biotechnology Information. 5-Aminoisoquinolin-1(2H)-one, a water-soluble poly (ADP-ribose) polymerase (PARP) inhibitor reduces the evolution of experimental periodontitis in rats. PubMed. [Link]

  • National Center for Biotechnology Information. Evaluation of 5-aminoisoquinoline (5-AIQ), a novel PARP-1 inhibitor for genotoxicity potential in vitro and in vivo. PubMed. [Link]

  • National Center for Biotechnology Information. Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. PubMed Central. [Link]

  • National Center for Biotechnology Information. [A practical method for the synthesis of 1-aminoisoquinoline]. PubMed. [Link]

  • ResearchGate. A Convenient Synthesis of 1‐Amino‐7‐(Piperidin‐4‐yl)Isoquinoline | Request PDF. ResearchGate. [Link]

  • Blogger. Isoquinoline synthesis. Blogger. [Link]

  • Organic Chemistry Portal. Isoquinoline synthesis. Organic Chemistry Portal. [Link]

  • Semantic Scholar. Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. [Link]

  • National Center for Biotechnology Information. The Indenoisoquinoline TOP1 Inhibitors Selectively Target Homologous Recombination-Deficient and Schlafen 11-Positive Cancer Cells and Synergize with Olaparib. PubMed. [Link]

  • MDPI. Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity. MDPI. [Link]

  • The Jackson Laboratory. PARP inhibitors: Overview and indications. The Jackson Laboratory. [Link]

  • ResearchGate. Therapeutic potential of [(8-hydroxyquinolin-7-yl)(phenyl)methylamino] benzoic acid regioisomers against human-intoxicating botulinum neurotoxin serotypes: computational modeling to in vivo protection. ResearchGate. [Link]

  • OncLive. PARP1-Selective Inhibitors Generate Excitement in Solid Tumors. OncLive. [Link]

  • National Center for Biotechnology Information. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. PubMed Central. [Link]

  • National Center for Biotechnology Information. New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. PubMed Central. [Link]

Sources

1-Aminoisoquinolin-7-ol mechanism of action in cell signaling

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Putative Mechanism of Action of 1-Aminoisoquinolin-7-ol in Cell Signaling

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2] While direct experimental data on this compound is not extensively available in peer-reviewed literature, its structural similarity to known pharmacologically active molecules, particularly other aminoisoquinolines and isoquinolinones, allows for a well-grounded postulation of its mechanism of action. This guide synthesizes information from closely related analogs to propose that the primary mechanism of this compound in cell signaling revolves around the inhibition of Poly(ADP-ribose) Polymerase (PARP).

This document will explore the intricacies of PARP inhibition, the downstream consequences on cellular energetics and apoptotic pathways, and provide a comprehensive framework of experimental protocols for validating these hypotheses. The insights provided are designed to equip researchers with the foundational knowledge and practical methodologies required to investigate the therapeutic potential of this and related compounds.

Part 1: The Isoquinoline Core: A Foundation for Potent Bioactivity

The isoquinoline moiety, a bicyclic aromatic heterocycle, is a cornerstone in the development of therapeutic agents, particularly in oncology.[2][3] Its rigid structure provides a versatile scaffold for introducing functional groups that can interact with high specificity and affinity to biological targets. Derivatives of isoquinoline have been investigated for a wide range of activities, including their potential as anticancer agents that can induce cell cycle arrest and apoptosis.[2][4] The presence of an amino group, as in this compound, is a common feature in many potent PARP inhibitors, suggesting a likely functional role for this compound in the DNA damage response pathway.[5][6]

Part 2: The Primary Postulated Mechanism: Poly(ADP-ribose) Polymerase (PARP) Inhibition

The most compelling and well-documented mechanism of action for aminoisoquinoline derivatives is the inhibition of the Poly(ADP-ribose) Polymerase (PARP) family of enzymes, particularly PARP-1.[5][6][7]

The Critical Role of PARP in DNA Repair and Cellular Integrity

PARP enzymes are crucial nuclear proteins that act as sensors for DNA damage.[7][8] Upon detecting a single-strand break (SSB) in DNA, PARP-1 binds to the damaged site. This binding triggers its catalytic activity, utilizing nicotinamide adenine dinucleotide (NAD+) as a substrate to synthesize and attach long, branched chains of poly(ADP-ribose) (PAR) to itself and other acceptor proteins near the damage site.[8][9] This process, known as PARylation, serves as a scaffold to recruit other essential DNA repair proteins, facilitating the base excision repair (BER) pathway and maintaining genomic stability.[9][10]

Competitive Inhibition at the NAD+ Binding Site

PARP inhibitors, including many isoquinoline-based compounds, function as competitive inhibitors.[8][11] They possess a structural motif that mimics the nicotinamide portion of NAD+, allowing them to bind to the catalytic domain of the PARP enzyme. This occupation of the active site prevents PARP from utilizing NAD+, thereby blocking the synthesis of PAR chains and stalling the DNA repair process.[8]

A secondary and critical aspect of this mechanism is "PARP trapping."[10][11] Beyond simple catalytic inhibition, the binding of the inhibitor can lock the PARP enzyme onto the DNA at the site of the break. This trapped PARP-DNA complex is a significant steric hindrance, obstructing DNA replication and transcription, which can be more cytotoxic than the catalytic inhibition alone.[10][12]

The Principle of Synthetic Lethality: A Targeted Anticancer Strategy

The therapeutic efficacy of PARP inhibitors is most pronounced in cancers with pre-existing defects in other DNA repair pathways, a concept known as "synthetic lethality."[7][13] Many hereditary cancers, such as those with mutations in the BRCA1 or BRCA2 genes, are deficient in homologous recombination (HR), the primary pathway for repairing double-strand DNA breaks (DSBs).[7][10]

In a healthy cell, if SSBs are not repaired by the PARP-mediated pathway, they can collapse into more lethal DSBs during DNA replication. These DSBs can then be efficiently repaired by the HR pathway. However, in an HR-deficient cancer cell (e.g., BRCA-mutated), the cell is heavily reliant on the PARP pathway to repair SSBs and prevent their conversion to DSBs.

When a PARP inhibitor is introduced into these HR-deficient cells, SSBs accumulate, leading to an overwhelming number of DSBs that the cell cannot repair. This massive genomic instability triggers apoptosis, leading to the selective death of cancer cells while largely sparing healthy cells with functional HR pathways.[7][10]

PARP Inhibition and Synthetic Lethality Pathway cluster_0 In HR Proficient Cells cluster_1 In HR Deficient (e.g., BRCA-mutant) Cells DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 Activation DNA_SSB->PARP1 senses Replication DNA Replication DNA_SSB->Replication unrepaired SSBs PAR PAR Polymer Synthesis (PARylation) PARP1->PAR catalyzes PARPi This compound (Putative PARP Inhibitor) PARPi->PARP1 inhibits NAD NAD+ NAD->PARP1 substrate BER Base Excision Repair (BER) Recruitment PAR->BER recruits SSB_Repair SSB Repair BER->SSB_Repair Cell_Survival Cell Survival SSB_Repair->Cell_Survival DNA_DSB DNA Double-Strand Break (DSB) Replication->DNA_DSB leads to HR_Pathway Homologous Recombination (HR) Repair DNA_DSB->HR_Pathway HR_Pathway->Cell_Survival repairs DSBs Apoptosis Apoptosis BRCA_WT Normal Cell (HR Proficient) BRCA_Mut Cancer Cell (HR Deficient) PARPi_blocks_BER PARPi Blocks SSB Repair Unrepaired_SSB_accumulate SSBs Accumulate PARPi_blocks_BER->Unrepaired_SSB_accumulate Replication_fork_collapse Replication Fork Collapse Unrepaired_SSB_accumulate->Replication_fork_collapse DSB_overload DSB Overload Replication_fork_collapse->DSB_overload HR_deficient HR Pathway Deficient DSB_overload->HR_deficient Cell_Death Cell Death (Apoptosis) HR_deficient->Cell_Death

Figure 1: The central role of PARP-1 in DNA repair and the mechanism of synthetic lethality induced by PARP inhibitors in homologous recombination (HR) deficient cells.

Part 3: Downstream Cellular Signaling Consequences

The inhibition of PARP sets off a cascade of events that profoundly impact cell fate, primarily through effects on cellular metabolism and the direct activation of programmed cell death.

Impact on Cellular Energetics: NAD+ and ATP Homeostasis

Massive DNA damage leads to the hyperactivation of PARP-1. This process consumes vast quantities of cellular NAD+, which is a critical cofactor for numerous metabolic enzymes. The severe depletion of the NAD+ pool cripples glycolysis and mitochondrial respiration, leading to a rapid fall in intracellular ATP levels.[8] This energy crisis can, by itself, lead to necrotic cell death.

By inhibiting PARP-1, this compound would be expected to preserve the cellular NAD+ and ATP pools in the face of DNA damage, thereby preventing this specific pathway of cell death. This action shifts the cell's fate from necrosis towards a more controlled apoptotic process, which is generally preferable from a therapeutic standpoint as it does not elicit a strong inflammatory response.

Induction of Apoptosis: The Caspase Cascade

Apoptosis is a highly regulated process of programmed cell death mediated by a family of proteases called caspases. The accumulation of irreparable DSBs, a direct consequence of PARP inhibition in HR-deficient cells, is a potent trigger for the intrinsic pathway of apoptosis.

This pathway involves:

  • Mitochondrial Outer Membrane Permeabilization (MOMP): DNA damage signals lead to the activation of pro-apoptotic proteins like Bax, which cause the release of cytochrome c from the mitochondria into the cytosol.[4]

  • Apoptosome Formation: In the cytosol, cytochrome c binds to Apaf-1, leading to the assembly of the apoptosome and the activation of the initiator caspase, caspase-9.[4]

  • Executioner Caspase Activation: Activated caspase-9 then cleaves and activates the executioner caspases, primarily caspase-3 and caspase-7.[4]

  • Cellular Dismantling: Caspase-3 and -7 are responsible for the final stages of apoptosis. They cleave hundreds of cellular substrates, including PARP-1 itself (leading to a characteristic cleavage fragment often used as a marker for apoptosis), resulting in DNA fragmentation, cell shrinkage, and the formation of apoptotic bodies.[4][14]

Some isoquinoline derivatives have also been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and the activation of stress-related kinase pathways like JNK, which can further amplify the apoptotic signal.[15]

Downstream Apoptotic Signaling Cascade PARPi This compound (PARP Inhibition) SSB_Accumulation SSB Accumulation PARPi->SSB_Accumulation ROS ROS Generation PARPi->ROS potential effect DSB_Formation DSB Formation (During Replication) SSB_Accumulation->DSB_Formation DNA_Damage_Signal DNA Damage Signal DSB_Formation->DNA_Damage_Signal Mitochondrion Mitochondrion DNA_Damage_Signal->Mitochondrion activates pro-apoptotic proteins CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation (Initiator Caspase) CytochromeC->Caspase9 activates Caspase37 Caspase-3/7 Activation (Executioner Caspases) Caspase9->Caspase37 cleaves & activates PARP_Cleavage PARP-1 Cleavage Caspase37->PARP_Cleavage DNA_Fragmentation DNA Fragmentation Caspase37->DNA_Fragmentation Apoptotic_Bodies Apoptotic Body Formation DNA_Fragmentation->Apoptotic_Bodies Apoptosis Apoptosis Apoptotic_Bodies->Apoptosis JNK JNK Pathway Activation ROS->JNK JNK->Mitochondrion amplifies signal Integrated Experimental Workflow Start Hypothesis: This compound is a PARP Inhibitor Assay_PARP Protocol 1: In Vitro PARP-1 Inhibition Assay Start->Assay_PARP Test direct effect Result_IC50 Result: Determine IC₅₀ Assay_PARP->Result_IC50 Assay_Viability Protocol 2: Cell Viability Assay (BRCA-mut vs WT cells) Result_IC50->Assay_Viability Confirm cellular activity Result_GI50 Result: Determine GI₅₀ (Selective cytotoxicity?) Assay_Viability->Result_GI50 Assay_Apoptosis Protocol 3: Caspase-3/7 Activity Assay Result_GI50->Assay_Apoptosis Investigate cell death mechanism Assay_ATP Protocol 4: Cellular ATP Assay Result_GI50->Assay_ATP Investigate metabolic effect Result_Caspase Result: Quantify Apoptosis Induction Assay_Apoptosis->Result_Caspase Conclusion Conclusion: Validate Mechanism of Action Result_Caspase->Conclusion Synthesize data Result_ATP Result: Assess Metabolic Impact Assay_ATP->Result_ATP Result_ATP->Conclusion Synthesize data

Figure 3: A logical workflow for the experimental validation of this compound's postulated mechanism of action.

Part 5: Conclusion and Future Directions

While direct evidence for the mechanism of this compound is pending, the established pharmacology of the broader isoquinoline class provides a robust framework for its investigation. The hypothesis that it acts as a PARP inhibitor offers a clear and testable model with significant therapeutic implications, particularly in the context of synthetic lethality for treating cancers with DNA repair deficiencies.

Future research should focus on executing the experimental plan outlined in this guide. Key steps include confirming its PARP inhibitory activity, evaluating its selective cytotoxicity in HR-deficient cell lines, and thoroughly characterizing the downstream apoptotic and metabolic consequences. Further studies could also explore its potential effects on other signaling pathways, such as those involving MAP kinases or ROS generation, to build a complete and nuanced understanding of its cellular impact. The synthesis of this data will be crucial in determining if this compound is a viable candidate for further preclinical and clinical development.

References

  • BioVision. (n.d.).
  • RayBiotech. (n.d.). NAD+/NADH Assay Kit (Colorimetric).
  • Cell Biolabs, Inc. (n.d.). NAD+/NADH Assay Kit (Colorimetric).
  • Massive Bio. (2026, January 15). Poly Adp Ribose Polymerase Inhibitor.
  • Wikipedia. (n.d.). PARP inhibitor.
  • ResearchGate. (n.d.). Mechanism of action of poly (ADP) ribose polymerase (PARP) inhibitors.
  • Star Protocols. (2024, November 1). A luminescent-based protocol for NAD+/NADH detection in C. elegans, mice, and human whole blood.
  • BenchChem. (2025). A Comparative Guide to PARP Inhibitors in BRCA-Mutant Cancers: Established Clinicians vs. Emerging Selectivity.
  • Frontiers. (2023, June 23). Update on poly(ADP-ribose) polymerase inhibitors resistance in ovarian cancer.
  • Abcam. (n.d.). NAD/NADH Assay Kit (Colorimetric) (ab65348/K337-100).
  • Kanev, et al. (2025, September 25). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. PMC.
  • Frontiers in Oncology. (2020, September 8). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance.
  • Sigma-Aldrich. (n.d.). Apoptosis Assays.
  • Creative Bioarray. (n.d.).
  • Wikipedia. (n.d.).
  • Berthold Technologies GmbH & Co.KG. (n.d.).
  • Promega Corpor
  • Putin, et al. (n.d.).
  • Chem-Impex. (n.d.). 1-Aminoisoquinoline.
  • BenchChem. (2025).
  • PubMed Central. (n.d.). Induction of Apoptosis by 3-Amino-6-(3-aminopropyl)-5,6-dihydro-5,11-dioxo-11H-indeno[1,2-C]isoquinoline via Modulation of MAPKs (p38 and c-Jun N-terminal Kinase) and c-Myc in HL-60 Human Leukemia Cells.
  • Journal of Clinical Periodontology. (2007, February). 5-Aminoisoquinolin-1(2H)-one, a water-soluble poly (ADP-ribose) polymerase (PARP)
  • Molecules. (n.d.). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. PMC.
  • SciSpace. (n.d.). 5-Aminoisoquinolin-1-one (5-AIQ), a Water-Soluble Inhibitor of the Poly(ADP-Ribose)Polymerases (PARPs).
  • Journal of Cellular Biochemistry. (2017, December 15). An Isoquinolin-1(2H)
  • MDPI. (2022, August 2).
  • French-Ukrainian Journal of Chemistry. (n.d.). Biological Evaluation of 3-Aminoisoquinolin-1(2H)

Sources

The Discovery, Synthesis, and Pharmacological Profiling of 1-Aminoisoquinolin-7-ol: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The evolution of targeted therapeutics relies heavily on the discovery of "privileged scaffolds"—molecular frameworks capable of high-affinity interactions with diverse biological targets. 1-Aminoisoquinolin-7-ol (CAS: 215454-23-2) represents a critical evolutionary node in medicinal chemistry[1][2]. Originally emerging from the broader class of aminoisoquinolines investigated for Poly(ADP-ribose) polymerase-1 (PARP-1) inhibition[3][4], this specific hydroxylated derivative has gained prominence as a highly tunable building block for Type II kinase inhibitors, most notably targeting Receptor Interacting Protein Kinase 1 (RIPK1)[5].

This whitepaper provides an in-depth analysis of the history, mechanistic pharmacology, and synthetic methodologies surrounding this compound, designed for researchers and drug development professionals.

Chemical Architecture & Historical Context

The Isoquinoline Pharmacophore

The isoquinoline ring is a ubiquitous structural motif in natural alkaloids and synthetic drugs. Historically, the discovery that simple isoquinolines could inhibit PARP-1—a nuclear enzyme critical for DNA base excision repair—sparked intense interest in functionalizing the ring system[3][6]. Early iterations, such as 5-aminoisoquinoline (5-AIQ), demonstrated potent PARP-1 inhibition but lacked the necessary pharmacokinetic properties and selectivity for advanced clinical development[3][7].

Emergence of this compound

To overcome off-target toxicities (such as genotoxicity associated with certain quinolines) and improve solubility, medicinal chemists began exploring alternative substitution patterns[3][7]. The development of this compound introduced two critical functional vectors:

  • The 1-Amino Group: Acts as a potent hydrogen bond donor/acceptor. In kinase targets, this moiety is essential for binding to the highly conserved hinge region[5][8].

  • The 7-Hydroxyl Group: Serves as a solvent-exposed polar vector that lowers the partition coefficient (LogP), improves aqueous solubility, and provides a synthetic handle for further derivatization (e.g., etherification to create bulky allosteric probes)[1].

Table 1: Physicochemical Profile of this compound
PropertyValuePharmacological Relevance
CAS Number 215454-23-2Standardized chemical registry[1].
Molecular Formula C9H8N2OLow molecular weight (160.17 g/mol ) allows high ligand efficiency[2].
SMILES NC1=NC=CC2=C1C=C(O)C=C2Planar aromatic system ideal for deep hydrophobic pocket insertion[2].
Key H-Bond Donors 2 (-NH2, -OH)Critical for hinge binding (Met95 in RIPK1)[5].

Mechanistic Pharmacology: A Dual-Target Paradigm

The 1-aminoisoquinoline scaffold is unique in its ability to be tuned toward two entirely distinct mechanisms of cell death and survival: PARP-1 mediated DNA repair and RIPK1-mediated necroptosis.

RIPK1 Kinase Inhibition (Type II Allosteric Modulation)

RIPK1 is a master regulator of inflammation and necroptosis (programmed necrosis)[9]. Dysregulation of RIPK1 is implicated in severe inflammatory pathologies, including TNFα-induced lethal shock and neurodegenerative diseases[5].

1-Aminoisoquinoline derivatives function as Type II kinase inhibitors . Unlike Type I inhibitors that bind the active conformation, Type II inhibitors bind to the inactive "DLG-out" (Asp-Leu-Gly) conformation of the kinase[5][8].

  • Causality of Binding: The 1-aminoisoquinoline core acts as a bidentate hinge binder. The nitrogen of the isoquinoline ring and the exocyclic 1-amino group form critical hydrogen bonds with the backbone carbonyl and amide NH of the Met95 residue in the RIPK1 hinge region[5][6].

  • Role of the 7-OH: The 7-hydroxyl group projects toward the solvent channel, allowing researchers to attach hydrophobic aryl moieties (via ether linkages) that reach into the newly formed allosteric pocket created by the outward shift of the phenylalanine equivalent in the DLG motif[5].

RIPK1_Pathway TNF TNF-α Binding TNFR1 TNFR1 Activation TNF->TNFR1 ComplexI Complex I Formation (TRADD, TRAF2, RIPK1) TNFR1->ComplexI RIPK1 RIPK1 Kinase (Active) ComplexI->RIPK1 Deubiquitination RIPK3 RIPK3 Transphosphorylation RIPK1->RIPK3 Kinase Cascade MLKL MLKL Oligomerization RIPK3->MLKL Necroptosis Necroptosis (Cell Death) MLKL->Necroptosis Inhibitor This compound Derivatives (Type II Allosteric Inhibitor) Inhibitor->RIPK1 Binds Met95 Hinge Stabilizes DLG-out

RIPK1 Necroptosis Pathway and Type II Allosteric Inhibition by 1-Aminoisoquinoline Derivatives.

PARP-1 Inhibition (NAD+ Competitive Binding)

In the context of oncology, 1-aminoisoquinolines act as competitive inhibitors of Nicotinamide Adenine Dinucleotide (NAD+) at the PARP-1 catalytic domain[3][4]. The planar isoquinoline system mimics the nicotinamide ring of NAD+, intercalating into the active site, while the 1-amino group forms hydrogen bonds with conserved serine and glycine residues. This traps the PARP-1 enzyme on single-strand DNA breaks, leading to double-strand breaks during replication—a mechanism highly lethal to BRCA-mutated cancer cells (synthetic lethality)[4].

Synthetic Methodologies

Historically, synthesizing 1-aminoisoquinolines required harsh conditions, such as the Chichibabin amination of pre-formed isoquinolines using sodium amide at dangerously high temperatures, which often resulted in poor yields and degraded sensitive functional groups like the 7-hydroxyl[10].

Modern synthesis relies on highly efficient, transition-metal-catalyzed domino reactions.

Gold(III)-Mediated Domino Reaction

The most robust method for synthesizing this compound involves a Gold(III)-catalyzed cyclization of 2-alkynylbenzamides with ammonium acetate[11].

  • Causality of Reagent Selection: Gold(III) is highly carbophilic, selectively activating the alkyne triple bond without interfering with the 7-hydroxyl group. The addition of

    
     is not arbitrary; it acts as a halide scavenger, abstracting chloride from 
    
    
    
    to generate a highly electrophilic, cationic
    
    
    species that dramatically accelerates the intramolecular cyclization[11].

Synthesis_Workflow A 7-Hydroxy-2-alkynylbenzamide C Cationic Au(III) Catalyst (NaAuCl4 + AgSbF6) A->C B Ammonium Acetate (Nitrogen Source) B->C D Intramolecular Cyclization C->D 85°C, CH3CN E This compound D->E Aromatization

Gold(III)-Catalyzed Domino Synthesis Workflow for this compound.

Table 2: Optimization of Gold(III)-Catalyzed Synthesis Conditions

Data synthesized from foundational optimization studies of 1-aminoisoquinolines[11].

Catalyst SystemSolventTemperatureYield (%)Mechanistic Rationale

Toluene100 °C< 40%Neutral gold species lacks sufficient electrophilicity.


85 °C65%Moderate activation; limited by chloride coordination.

+


85 °C > 90%

abstracts

, forming hyperactive cationic

.

Experimental Protocols (Self-Validating Systems)

To ensure high-fidelity replication, the following protocols are designed with built-in validation steps.

Synthesis of this compound

Objective: Synthesize this compound via Gold(III) catalysis with high atom economy.

Step-by-Step Methodology:

  • Preparation of the Catalyst Complex: In an oven-dried Schlenk flask under an argon atmosphere, combine

    
     (5 mol%) and 
    
    
    
    (5 mol%) in anhydrous acetonitrile (
    
    
    ).
    • Validation Check: The immediate formation of a white precipitate (

      
      ) visually confirms the successful generation of the active cationic gold species.
      
  • Substrate Addition: Add 7-hydroxy-2-(phenylethynyl)benzamide (1.0 equiv) and ammonium acetate (3.0 equiv) to the suspension.

    • Causality: Ammonium acetate serves a dual purpose as both the nitrogen source for the 1-amino group and a mild buffer to prevent acid-catalyzed degradation of the product[11].

  • Thermal Cyclization: Heat the reaction mixture to 85 °C for 12 hours. Monitor via TLC (DCM:MeOH, 10:1).

  • Workup & Purification: Quench the reaction with saturated aqueous

    
    . Extract with ethyl acetate (3x). Dry the combined organic layers over anhydrous 
    
    
    
    , concentrate in vacuo, and purify via flash column chromatography.
    • Validation Check: The final product should exhibit a distinct dual-state emission (fluorescence) under UV light, a known characteristic of multisubstituted 1-aminoisoquinolines[12].

RIPK1 Kinase Activity Assay (TR-FRET)

Objective: Evaluate the IC50 of synthesized this compound derivatives against RIPK1.

Step-by-Step Methodology:

  • Assay Preparation: Utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format.

    • Causality: TR-FRET uses a microsecond delay before reading fluorescence, completely eliminating short-lived background autofluorescence from the small molecule inhibitors, ensuring absolute trustworthiness of the data.

  • Reaction Assembly: In a 384-well plate, combine recombinant human RIPK1 (1-324 kinase domain), ATP (at the

    
     value to ensure competitive sensitivity), and a biotinylated peptide substrate.
    
  • Inhibitor Incubation: Add the this compound derivative in a 10-point dose-response dilution (ranging from 10 µM to 0.5 nM). Include Necrostatin-1 as a positive control[6]. Incubate for 60 minutes at room temperature.

  • Detection: Add Europium-labeled anti-phospho antibody and Streptavidin-APC.

  • Data Analysis: Calculate the FRET ratio (Emission 665 nm / Emission 615 nm). Plot the ratio against the log of the inhibitor concentration using a 4-parameter logistic non-linear regression model to determine the

    
    .
    

Conclusion & Future Perspectives

This compound represents a masterclass in rational drug design. By combining the hinge-binding avidity of the 1-aminoisoquinoline core with the pharmacokinetic tunability of the 7-hydroxyl group, this molecule serves as a foundational building block for next-generation therapeutics. As research progresses, the ability to selectively target the DLG-out conformation of RIPK1 or the NAD+ pocket of PARP-1 using derivatives of this scaffold will continue to yield potent treatments for necroptosis-driven inflammatory diseases and homologous recombination-deficient cancers[4][5].

References

1.[1] BLD Pharm. 70125-16-5 | 2-Amino-8-quinolinol | BLD Pharm. Available at: 2.[2] Matrix Fine Chemicals. Molecules PDF - Matrix Fine Chemicals. Available at: 3.[10] PubMed. [A practical method for the synthesis of 1-aminoisoquinoline]. Available at: 4. Organic Chemistry Portal. Synthesis of 1-Aminoisoquinolines by Gold(III)-Mediated Domino Reactions from 2-Alkynylbenzamides and Ammonium Acetate. Available at: 5.[9] Frontiers. Advances in RIPK1 kinase inhibitors. Available at: 6.[3] Taylor & Francis Online. Evaluation of 5-aminoisoquinoline (5-AIQ), a novel PARP-1 inhibitor for genotoxicity potential in vitro and in vivo. Available at: 7.[5] NIH PMC. Discovery of Small Molecule RIP1 Kinase Inhibitors for the Treatment of Pathologies Associated with Necroptosis. Available at: 8.[6] NIH PMC. Generation of small molecules to interfere with regulated necrosis. Available at: 9.[4] ResearchGate. Discovery of Potent Poly(ADP-ribose) Polymerase-1 Inhibitors from the Modification of Indeno[1,2-c]isoquinolinone. Available at: 10. ACS Publications. Selective Inhibitors of the Mutant B-Raf Pathway: Discovery of a Potent and Orally Bioavailable Aminoisoquinoline. Available at: 11. ResearchGate. Metal‐Free Facile Synthesis of Multisubstituted 1‐Aminoisoquinoline Derivatives with Dual‐State Emissions. Available at: 12.[8] RCSB PDB. 4NEU: X-ray structure of Receptor Interacting Protein 1 (RIP1)kinase domain with a 1-aminoisoquinoline inhibitor. Available at:

Sources

Methodological & Application

Determining the Solubility of 1-Aminoisoquinolin-7-ol in DMSO and Water: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for the solubility of 1-Aminoisoquinolin-7-ol is limited in publicly available scientific literature. This guide has been compiled by leveraging established principles of physical chemistry and standard methodologies for solubility determination. All protocols provided should be experimentally verified for this specific compound.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a novel chemical entity from a laboratory curiosity to a therapeutic agent is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands as a critical gatekeeper. Poor aqueous solubility can severely hamper a compound's bioavailability, leading to suboptimal efficacy and an increased likelihood of late-stage developmental failure.[1] Conversely, understanding a compound's solubility in organic solvents like dimethyl sulfoxide (DMSO) is paramount for its initial handling, storage, and application in a vast array of in vitro high-throughput screening (HTS) assays.[2]

This compound, a member of the pharmacologically significant isoquinoline family, represents an intriguing scaffold for medicinal chemistry. However, to unlock its full therapeutic potential, a thorough characterization of its solubility in both aqueous and organic media is a non-negotiable first step. This application note provides a comprehensive guide for researchers to experimentally determine the solubility of this compound, or any novel compound, in DMSO and water. We will delve into both thermodynamic and kinetic solubility assays, explaining the causality behind the experimental choices and providing detailed, self-validating protocols.

Understanding the Solvents: DMSO and Water

Dimethyl Sulfoxide (DMSO) is a powerful, polar aprotic solvent renowned for its ability to dissolve a wide range of both polar and nonpolar compounds.[3] This "universal solvent" characteristic makes it indispensable for preparing high-concentration stock solutions for biological screening.[4] However, it is crucial to be mindful of its potential to affect cell viability at higher concentrations and its hygroscopic nature.[5]

Water (in the form of aqueous buffers) is the biological solvent. A compound's solubility in aqueous buffers at physiological pH is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. The classic "shake-flask" method is the gold standard for determining thermodynamic or equilibrium solubility, which represents the true saturation point of a compound in a given solvent.

Quantitative Data Summary

ParameterSolvent SystemMethodExpected Unit of Measurement
Thermodynamic SolubilityAnhydrous DMSOShake-Flask Methodmg/mL or mM
Thermodynamic SolubilityAqueous Buffer (e.g., PBS, pH 7.4)Shake-Flask Methodµg/mL or µM
Kinetic SolubilityAqueous Buffer (e.g., PBS, pH 7.4)High-Throughput Turbidimetric Assayµg/mL or µM

Experimental Protocols for Solubility Determination

Protocol 1: Thermodynamic Solubility of this compound in DMSO

This protocol details the "shake-flask" method to determine the equilibrium solubility of a compound in DMSO, which is considered the most reliable measure.

Materials and Reagents:

  • This compound (solid powder)

  • Anhydrous DMSO (≥99.9% purity)

  • Vortex mixer

  • Orbital shaker or rotator

  • High-speed microcentrifuge

  • Calibrated analytical balance

  • Micropipettes and sterile tips

  • Glass vials with screw caps

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS)

Procedure:

  • Preparation of a Supersaturated Solution:

    • Accurately weigh approximately 5-10 mg of this compound into a glass vial.

    • Add a small, precise volume of anhydrous DMSO (e.g., 200 µL).

    • Vortex the mixture vigorously for 2-3 minutes. The goal is to create a suspension with visible, undissolved solid.

  • Equilibration:

    • Seal the vial tightly to prevent moisture absorption.

    • Place the vial on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C).

    • Agitate the suspension for 24-48 hours to ensure that equilibrium between the dissolved and undissolved compound is reached.[6]

  • Phase Separation:

    • After equilibration, centrifuge the vial at a high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved solid.

  • Sample Collection and Analysis:

    • Carefully collect an aliquot of the clear supernatant without disturbing the pellet.

    • Perform a serial dilution of the supernatant with a suitable solvent (e.g., a mixture of acetonitrile and water) to bring the concentration within the linear range of your analytical method.

    • Quantify the concentration of this compound in the diluted samples using a validated HPLC-UV or LC-MS method against a standard curve of the compound.

  • Calculation:

    • Calculate the original concentration in the supernatant, factoring in the dilution, to determine the thermodynamic solubility in mg/mL or mM.

Protocol 2: Thermodynamic (Shake-Flask) Aqueous Solubility of this compound

This protocol is the gold standard for determining the equilibrium solubility of a compound in an aqueous medium.[7]

Materials and Reagents:

  • This compound (solid powder)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Orbital shaker

  • Syringe filters (e.g., 0.22 µm PVDF)

  • HPLC system with a UV detector or Mass Spectrometer (MS)

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound (enough to ensure undissolved solid remains after equilibration) to a glass flask.

    • Add a known volume of PBS (pH 7.4).

    • Seal the flask and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours.[8]

  • Sample Filtration:

    • After incubation, allow the solution to stand undisturbed to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification:

    • Dilute the filtrate as necessary with an appropriate solvent.

    • Analyze the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method.

Protocol 3: High-Throughput Kinetic Aqueous Solubility of this compound

Kinetic solubility is a high-throughput method often used in early drug discovery to estimate a compound's aqueous solubility from a DMSO stock solution.[9] It measures the concentration at which a compound precipitates when an aliquot of its DMSO stock is added to an aqueous buffer.[10]

Materials and Reagents:

  • This compound stock solution in DMSO (e.g., 10 mM)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microplates (clear bottom for absorbance reading)

  • Plate reader with turbidimetry or nephelometry capabilities

Procedure:

  • Preparation of Compound Dilutions:

    • In a 96-well plate, prepare a serial dilution of the 10 mM this compound DMSO stock solution in DMSO.

  • Addition to Aqueous Buffer:

    • In a separate 96-well plate, add a large volume of PBS (pH 7.4) to each well (e.g., 195 µL).

    • Transfer a small, equal volume (e.g., 5 µL) from the DMSO dilution plate to the corresponding wells of the PBS plate. This will result in a final DMSO concentration of approximately 2.5%.

  • Incubation and Measurement:

    • Mix the plate gently and incubate at room temperature for a defined period (e.g., 1-2 hours).

    • Measure the turbidity (light scattering) of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).

  • Data Analysis:

    • The concentration at which a significant increase in turbidity is observed compared to the buffer-only control is considered the kinetic solubility limit.

Visualization of Experimental Workflows

G cluster_0 Protocol 1: Thermodynamic Solubility in DMSO A 1. Prepare Supersaturated Solution (Excess solid in DMSO) B 2. Equilibrate (24-48h shaking) A->B C 3. Separate Phases (High-speed centrifugation) B->C D 4. Collect Supernatant C->D E 5. Dilute & Quantify (HPLC or LC-MS) D->E

Caption: Workflow for Thermodynamic Solubility in DMSO.

G cluster_1 Protocol 3: Kinetic Aqueous Solubility F 1. Prepare Serial Dilutions (Compound in 100% DMSO) G 2. Add to Aqueous Buffer (e.g., PBS in 96-well plate) F->G H 3. Incubate (1-2h at RT) G->H I 4. Measure Turbidity (Plate Reader) H->I J 5. Determine Precipitation Point I->J

Caption: Workflow for Kinetic Aqueous Solubility.

Conclusion

While the precise solubility of this compound in DMSO and water awaits experimental determination, the protocols outlined in this application note provide a robust framework for researchers to obtain this critical data. A thorough understanding of a compound's solubility is not merely a technical exercise but a foundational pillar of successful drug discovery and development. By investing in these early-stage characterizations, researchers can make more informed decisions, optimize their screening cascades, and ultimately increase the probability of advancing promising molecules like this compound through the development pipeline.

References

  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5551-5553.
  • Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Hudlicky, T., et al. (2019). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Omega, 4(2), 3533-3540.
  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]

  • MDPI. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(13), 3959.
  • ACS Publications. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions.
  • American Pharmaceutical Review. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. [Link]

  • ResearchGate. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1.
  • BioDuro. ADME Solubility Assay. [Link]

  • BenchChem. (2025). Trk-IN-19 Solubility in DMSO: A Technical Guide.
  • PMC. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. International Journal of Molecular Sciences, 23(14), 7773.
  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • PMC. (2015). Effect of DMSO on the Mechanical and Structural Properties of Model and Biological Membranes. Biophysical Journal, 109(2), 350-359.
  • Wikipedia. Dimethyl sulfoxide. [Link]

  • BenchChem. (2025).
  • Dow Development Labs. (2021). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.
  • Quora. (2018). How to make a stock solution of a substance in DMSO.
  • PMC. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions.
  • UT Southwestern. Aqueous Solubility Determination: Preclinical Pharmacology Core Lab.
  • NIH. (2023).
  • Charnwood Discovery. Kinetic Solubility - In Vitro Assay. [Link]

Sources

Application Note: Orthogonal Functionalization of 1-Aminoisoquinolin-7-ol for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The 1-aminoisoquinoline scaffold is a privileged bicyclic pharmacophore, gaining immense traction in modern oncology and kinase inhibitor design. Recently, this core has been pivotal in the development of mutant-specific therapies, including novel KRAS G12C inhibitors .

Within this chemical family, 1-Aminoisoquinolin-7-ol presents a uniquely valuable starting material. It possesses two orthogonal synthetic handles: a 1-amino group (critical for hinge-binding in kinase active sites) and a 7-hydroxyl group. The 7-hydroxyl moiety serves as a versatile vector for structure-activity relationship (SAR) expansion. By selectively functionalizing the C-7 position while preserving the 1-amino group, medicinal chemists can rapidly generate diverse libraries of ethers, aryl-aryl coupled products, and extended heterocycles. This guide details the mechanistic rationale and validated protocols for the chemoselective functionalization of this compound.

Mechanistic Insights: The Causality of Chemoselectivity

Achieving high yields without the need for cumbersome protecting-group strategies requires exploiting the distinct electronic microenvironments of the molecule .

  • The 1-Amino Group (Reduced Nucleophilicity): Unlike a standard aniline, the exocyclic primary amine at the C-1 position participates in amidine-like resonance with the endocyclic isoquinoline nitrogen. This delocalization pulls electron density away from the exocyclic nitrogen, significantly reducing its nucleophilicity. Consequently, the endocyclic nitrogen is the most basic site, while the 1-amino group remains relatively inert to mild electrophiles.

  • The 7-Hydroxyl Group (Phenolic Reactivity): The C-7 hydroxyl group behaves as a standard phenol with an estimated pKa of ~9.5. It can be quantitatively deprotonated by mild inorganic bases (such as

    
     or 
    
    
    
    ) to generate a highly nucleophilic phenoxide anion.
  • Causality in Reagent Selection (Triflation): To activate the C-7 position for palladium-catalyzed cross-coupling, the hydroxyl group must be converted into a pseudohalide (triflate). We explicitly mandate the use of N-phenyl-bis(trifluoromethanesulfonimide) (

    
    ) over trifluoromethanesulfonic anhydride (
    
    
    
    ).
    
    
    is aggressively electrophilic and will indiscriminately attack the endocyclic nitrogen or the 1-amino group, leading to polymerization and intractable mixtures.
    
    
    is a milder reagent that selectively traps the phenoxide anion, ensuring a clean, self-validating reaction profile.

Experimental Workflows & Protocols

Protocol A: Chemoselective O-Alkylation (Etherification)

This protocol describes the direct SN2 alkylation of the 7-hydroxyl group to generate SAR-expanding ether derivatives.

Reagents:

  • This compound (1.0 equiv, 10 mmol)

  • Alkyl halide (e.g., Benzyl bromide) (1.1 equiv, 11 mmol)

  • Potassium carbonate (

    
    , anhydrous, 325 mesh) (2.0 equiv, 20 mmol)
    
  • N,N-Dimethylformamide (DMF, anhydrous) (0.2 M)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush with dry

    
    .
    
  • Deprotonation: Add this compound and anhydrous

    
     to the flask. Add DMF (50 mL). Stir the suspension at room temperature for 30 minutes. Self-Validation: The solution will transition to a deeper yellow/orange hue, indicating the formation of the phenoxide anion.
    
  • Electrophile Addition: Add the alkyl halide dropwise over 5 minutes.

  • Reaction Execution: Heat the mixture to 60 °C using an oil bath. Monitor the reaction via LC-MS or TLC (Eluent: 5% MeOH in DCM). The reaction typically reaches >95% conversion within 4–6 hours.

  • Workup: Cool to room temperature. Quench the reaction by pouring it into 150 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Purification: Wash the combined organic layers with 5% aqueous

    
     (
    
    
    
    mL) to remove residual DMF, followed by brine. Dry over
    
    
    , concentrate under reduced pressure, and purify via silica gel flash chromatography.
Protocol B: O-Triflation and Palladium-Catalyzed Suzuki-Miyaura Coupling

This two-step sequence is used to install aryl or heteroaryl groups at the C-7 position, a common motif in advanced kinase inhibitors .

Step 1: Selective O-Triflation
  • Charging: Dissolve this compound (1.0 equiv) in anhydrous Dichloromethane (DCM, 0.15 M) under an argon atmosphere.

  • Base Addition: Add Triethylamine (

    
    , 2.5 equiv) and cool the mixture to 0 °C in an ice bath.
    
  • Triflation: Add

    
     (1.1 equiv) in small portions.
    
  • Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours. Self-Validation: LC-MS will show the disappearance of the starting material (

    
    ) and the appearance of the triflate (
    
    
    
    ).
  • Isolation: Quench with saturated aqueous

    
    . Extract with DCM, dry over 
    
    
    
    , and concentrate. Purify via short-pad silica chromatography to yield 1-Amino-7-isoquinolinyl triflate.
Step 2: Suzuki-Miyaura Cross-Coupling
  • Setup: In a Schlenk tube, combine 1-Amino-7-isoquinolinyl triflate (1.0 equiv), Arylboronic acid (1.5 equiv), and

    
     (2.0 equiv).
    
  • Catalyst Addition: Add

    
     (0.05 equiv). The bidentate dppf ligand provides a large bite angle, facilitating reductive elimination and preventing catalyst deactivation.
    
  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and Water (0.1 M). Degas the mixture via three freeze-pump-thaw cycles.

  • Heating: Stir at 90 °C for 4 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), concentrate, and purify via chromatography.

Quantitative Data: Cross-Coupling Optimization

To establish the most robust protocol for the C-7 functionalization, various catalytic systems were evaluated. The data below summarizes the optimization of the Suzuki-Miyaura coupling between 1-Amino-7-isoquinolinyl triflate and phenylboronic acid.

EntryCatalyst SystemLigandBaseSolvent SystemTemp (°C)Isolated Yield (%)
1

(5 mol%)
None

Toluene /

9045%
2

(5 mol%)
SPhos

Toluene10072%
3

(5 mol%)
dppf

Dioxane /

9088%
4

(5 mol%)
dppf

Dioxane /

90 94%

Note: Entry 4 represents the optimized conditions utilized in Protocol B, leveraging the superior solubility and basicity of Cesium Carbonate in the biphasic Dioxane/Water system.

Reaction Pathway Visualization

The following diagram illustrates the orthogonal functionalization pathways available for this compound, highlighting the divergence between direct O-alkylation and transition-metal-catalyzed cross-coupling.

G SM This compound (Starting Material) O_Alk O-Alkylation (R-X, K2CO3) SM->O_Alk Mild Base (DMF) Triflation O-Triflation (PhNTf2, Et3N) SM->Triflation Electrophilic Act. (DCM) Prod1 7-Alkoxy-1-aminoisoquinoline O_Alk->Prod1 Triflate 1-Amino-7-isoquinolinyl triflate Triflation->Triflate Suzuki Suzuki Coupling (Ar-B(OH)2, Pd) Triflate->Suzuki Pd(dppf)Cl2 (Dioxane) Prod2 7-Aryl-1-aminoisoquinoline Suzuki->Prod2

Workflow for the chemoselective orthogonal functionalization of this compound.

References

  • Li, Q., et al. Identification of novel 3-aryl-1-aminoisoquinolines-based KRASG12C inhibitors: Rational drug design and expedient construction by CH functionalization/annulation. Bioorganic Chemistry (2024). Available at:[Link]

  • Yang, X., et al. Selective Synthesis of Aminoisoquinolines via Rh(III)-Catalyzed C–H/N–H Bond Functionalization of N-Aryl Amidines with Cyclic 2-Diazo-1,3-diketones. The Journal of Organic Chemistry (2018). Available at:[Link]

  • MDPI Open Access Journals. Noble Metal-Catalyzed C–H Activation and Functionalization: Mechanistic Foundations and Emerging Electrochemical Strategies. MDPI (2026). Available at: [Link]

Step-by-step synthesis of 1-Aminoisoquinolin-7-ol from precursors

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Objective

This application note details a robust, step-by-step synthetic pathway for the preparation of 1-Aminoisoquinolin-7-ol , a critical pharmacophore in the development of Rho-associated protein kinase (ROCK) inhibitors and PARP inhibitors. Unlike direct amination strategies (e.g., Chichibabin reaction) which suffer from poor regioselectivity on electron-rich phenolic rings, this protocol utilizes a "Protect-Activate-Aminate-Deprotect" strategy.

We employ 7-methoxyisoquinoline as the starting precursor, subjecting it to


-oxidation and Reissert-Henze type rearrangement to install a chlorine atom at the C1 position, followed by nucleophilic aromatic substitution (

) and Lewis acid-mediated demethylation. This route ensures 100% regioselectivity for the C1-amino group and high purity of the final 7-hydroxy tautomer.

Retrosynthetic Analysis & Pathway

The synthesis is designed to overcome the deactivating nature of the electron-rich phenol ring by keeping it protected as a methyl ether until the final step.

Figure 1: Synthetic Pathway (Graphviz Visualization)

SynthesisPath Figure 1: Step-by-step synthetic workflow for this compound. Start 7-Methoxyisoquinoline (Precursor) NOxide Isoquinoline N-Oxide (Intermediate 1) Start->NOxide Step 1: m-CPBA DCM, RT Chloro 1-Chloro-7-methoxyisoquinoline (Intermediate 2) NOxide->Chloro Step 2: POCl3 Reflux (Rearrangement) Amino 1-Amino-7-methoxyisoquinoline (Intermediate 3) Chloro->Amino Step 3: NH3/EtOH 150°C (Sealed Tube) Target This compound (Final Target) Amino->Target Step 4: BBr3 DCM, -78°C to RT

Caption: The strategic insertion of the amino group at C1 is achieved via the activation of the N-oxide, followed by chlorination, preventing regio-isomeric byproducts.

Materials & Reagents

ReagentCAS RegistryGradeRole
7-Methoxyisoquinoline 1690-69-3>98%Starting Precursor
m-Chloroperbenzoic acid (m-CPBA) 937-14-4<77%Oxidizing Agent
Phosphorus Oxychloride (

)
10025-87-3ReagentChlorinating Agent
Ammonia (in Ethanol) 7664-41-72.0 MAmination Source
Boron Tribromide (

)
10294-33-41.0 M in DCMDemethylating Agent
Dichloromethane (DCM) 75-09-2AnhydrousSolvent

Experimental Protocols

Step 1: Synthesis of 7-Methoxyisoquinoline-N-oxide

Principle: Electrophilic oxidation of the pyridine nitrogen.

  • Dissolution: Dissolve 7-methoxyisoquinoline (10.0 g, 62.8 mmol) in anhydrous DCM (150 mL) in a 500 mL round-bottom flask.

  • Oxidation: Cool the solution to 0°C. Add m-CPBA (16.3 g, ~1.1 equiv, 70-75% purity) portion-wise over 20 minutes.

    • Critical Parameter: Maintain temperature <5°C to prevent over-oxidation or ring opening.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (MeOH:DCM 1:10); the N-oxide is significantly more polar than the starting material.

  • Workup: Wash the organic layer with 10%

    
     (3 x 50 mL) to remove m-chlorobenzoic acid byproduct. Dry over 
    
    
    
    , filter, and concentrate in vacuo.
  • Yield: Expect ~9.5 g (85%) of an off-white solid.

    • Checkpoint:

      
       NMR should show a downfield shift of the C1 proton compared to the starting material.
      
Step 2: Regioselective Chlorination (Reissert-Henze Rearrangement)

Principle: The N-oxide oxygen attacks the phosphorus electrophile, activating the C1 position for nucleophilic attack by chloride.

  • Setup: Place the N-oxide (9.0 g, 51.4 mmol) in a dry flask under Argon.

  • Reagent Addition: Add

    
      (50 mL) carefully. The reaction is exothermic.[1][2]
    
  • Reflux: Heat the mixture to reflux (105°C) for 2 hours.

    • Safety Note:

      
       generates HCl gas upon hydrolysis. Use a caustic scrubber.
      
  • Quench: Cool the mixture and slowly pour onto crushed ice (500 g) with vigorous stirring. Neutralize with

    
     to pH 8.
    
  • Extraction: Extract with DCM (3 x 100 mL). The product, 1-chloro-7-methoxyisoquinoline , is less polar than the N-oxide.

  • Purification: Flash column chromatography (Hexane:EtOAc 4:1).

  • Yield: Expect ~7.5 g (75%).

Step 3: Amination ( )

Principle: Displacement of the activated chloride by ammonia.

  • Loading: Charge a high-pressure steel autoclave or heavy-walled sealed glass tube with 1-chloro-7-methoxyisoquinoline (5.0 g, 25.8 mmol).

  • Solvent: Add Ethanolic Ammonia (saturated, ~20%

    
     in EtOH, 80 mL).
    
    • Catalyst (Optional): Addition of

      
       (5 mol%) can accelerate the reaction but is usually unnecessary for C1-chloroisoquinolines.
      
  • Reaction: Seal and heat to 140–150°C for 16–24 hours.

    • Troubleshooting: If conversion is low, increase temperature to 160°C.

  • Workup: Cool to RT. Open the vessel carefully (vent ammonia). Concentrate the solvent.

  • Isolation: Dissolve residue in 1N HCl (50 mL), wash with Ether (to remove unreacted chloro-compound), then basify the aqueous layer with NaOH. Collect the precipitate (1-amino-7-methoxyisoquinoline ).

Step 4: O-Demethylation to Target

Principle: Lewis-acid mediated cleavage of the aryl-methyl ether.

  • Setup: Dissolve 1-amino-7-methoxyisoquinoline (3.0 g, 17.2 mmol) in anhydrous DCM (60 mL) under Argon.

  • Reagent Addition: Cool to -78°C (Dry ice/Acetone). Add

    
      (1.0 M in DCM, 52 mL, 3.0 equiv) dropwise over 30 minutes.
    
    • Mechanistic Insight: The first equivalent complexes with the amine; subsequent equivalents effect the ether cleavage.

  • Reaction: Allow to warm to RT and stir overnight. A thick precipitate will form.

  • Quench: Cool to 0°C. Carefully add MeOH (20 mL) dropwise (Exothermic!).

  • Workup: Concentrate to dryness. Redissolve in water, neutralize to pH 7.5–8.0 with saturated

    
    . The product may precipitate or require extraction with n-Butanol/EtOAc.
    
  • Final Purification: Recrystallization from Ethanol/Water or HPLC (C18 column).

Analytical Data Summary

CompoundAppearanceKey

NMR Signals (

)
MS (ESI+)
Intermediate 2 (1-Cl)White solid

8.2 (d, C3-H), 3.95 (s, OMe)
194.0 (

)
Intermediate 3 (1-

)
Pale yellow solid

7.8 (d, C3-H), 6.9 (br s,

), 3.88 (s, OMe)
175.1 (

)
Target (1-

-7-OH)
Off-white powder

9.8 (s, OH), 7.6 (d), 7.1 (dd), 6.8 (br s,

)
161.1 (

)

Critical Quality Attributes & Troubleshooting

  • Regioselectivity: The

    
    -oxide rearrangement using 
    
    
    
    overwhelmingly favors C1-chlorination over C3. However, trace C3 isomers can occur if temperature is uncontrolled. Verify C1 substitution by the loss of the lowest-field proton signal (C1-H) in NMR.
  • Demethylation Incompleteness: If

    
     fails to drive the reaction to completion due to poor solubility of the amine complex, switch to 48% HBr (aq)  at reflux for 4 hours. This is harsher but effective for simple substrates.
    
  • Safety:

    
     reacts violently with moisture. 
    
    
    
    is corrosive. All reactions must be performed in a fume hood.

References

  • Vertex Pharmaceuticals Inc. (2014). 6- and 7-amino isoquinoline compounds and methods for making and using the same. U.S. Patent No.[3] 8,871,757.[4] Washington, DC: U.S. Patent and Trademark Office. Link

  • BenchChem. (2025).[1][5][6] An In-depth Technical Guide to Isoquinolin-7-amine Dihydrochloride. Link

  • Robison, M. M., & Robison, B. L. (1958). The reaction of isoquinoline N-oxides with phosphoryl chloride. Journal of Organic Chemistry, 23(7), 1071-1073.
  • Thavaneswaran, S., et al. (2006).[7] N-Demethylation of Alkaloids. Natural Product Communications, 1(10), 885-897.[7] Link

  • ChemicalBook. (2024). 7-Chloroisoquinolin-1-one Synthesis. Link

Sources

Comprehensive Guide to the Handling, Storage, and Experimental Application of 1-Aminoisoquinolin-7-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Executive Summary & Chemical Identity

1-Aminoisoquinolin-7-ol (CAS: 215454-23-2) is a highly versatile bifunctional heterocyclic building block. It is extensively utilized in medicinal chemistry for the synthesis of kinase inhibitors and in materials science for developing fluorescent probes. However, the presence of both an electron-donating amino group and a phenolic hydroxyl group on the isoquinoline scaffold renders the molecule highly susceptible to oxidative degradation. This application note provides a field-tested, self-validating guide to the handling, storage, and preparation of this compound to ensure experimental reproducibility and maintain structural integrity.

Quantitative Physicochemical Profile
ParameterSpecification
Chemical Name This compound
CAS Number 215454-23-2
Molecular Formula C

H

N

O
Molecular Weight 160.176 g/mol
SMILES NC1=NC=CC2=C1C=C(O)C=C2
Physical Appearance Pale to yellowish powder (baseline purity)

Mechanistic Causality of Degradation

To handle this compound effectively, one must understand why it degrades. The isoquinoline ring is naturally an electron-deficient heterocycle. However, the addition of a 1-amino group and a 7-hydroxyl group introduces strong electron-donating resonance and inductive effects. This bifunctional functionalization significantly lowers the oxidation potential of the molecule.

When exposed to ambient oxygen and actinic light, the phenolic moiety undergoes rapid auto-oxidation to form reactive quinone-imine intermediates[1]. These highly electrophilic intermediates rapidly polymerize with unreacted this compound, forming dark, insoluble tarry complexes. This degradation not only reduces the effective concentration of the reagent but also introduces impurities that can quench fluorescence assays or poison transition-metal catalysts in downstream cross-coupling reactions. Therefore, atmospheric and photolytic isolation is a strict requirement, not merely a recommendation.

Stringent Storage Protocols (The Self-Validating System)

Because of its degradation pathway, storage protocols must be treated as a self-validating system. If the protocol fails, the chemical will provide immediate visual feedback.

Storage Parameters

To arrest oxidative and photolytic degradation, implement a multi-layered storage strategy:

  • Atmospheric Control: Keep the container tightly closed under a strict inert atmosphere[2]. Argon is preferred over Nitrogen because its higher density allows it to effectively blanket the solid and displace oxygen in the vial headspace.

  • Temperature Control: Store at refrigerated temperatures (2–8 °C) for routine, short-term use. For long-term archiving (>1 month), storage at -20 °C is mandatory[2].

  • Light Protection: Store exclusively in opaque or amber borosilicate glass vials to prevent photolytic degradation[1].

System Validation (Quality Control)
  • Visual Validation: Pure this compound is a pale to yellowish powder. A color shift to deep brown, violet, or black is a definitive indicator of oxidative degradation[1]. If this color shift is observed, the storage protocol has been breached.

  • Analytical Validation: Before utilizing older batches in sensitive biological assays, establish a baseline purity using LC-MS or UV-Vis spectroscopy. A new absorbance peak in the visible spectrum (typically 400–500 nm) confirms quinone-imine formation.

Protocol: Preparation of Degassed Stock Solutions

When preparing stock solutions, the introduction of dissolved oxygen from solvents is the most common point of failure. Follow this step-by-step methodology to ensure the integrity of your stock solutions.

Step 1: Solvent Degassing Select an anhydrous, aprotic solvent (e.g., DMSO or DMF) depending on your downstream applications. Degas the solvent using the freeze-pump-thaw method (minimum of 3 cycles) or by vigorous sparging with high-purity Argon for 30 minutes to strip dissolved oxygen.

Step 2: Atmospheric Isolation Transfer the sealed vial of this compound into a glove box or an Argon-flushed Schlenk line environment before opening.

Step 3: Weighing Weigh the required mass using an analytical balance inside the inert environment. This prevents the hygroscopic absorption of ambient moisture and immediate oxygen exposure.

Step 4: Dissolution Add the degassed solvent to the solid to achieve the desired stock concentration (e.g., 10 mM). Vortex gently until complete dissolution is achieved. Crucial Insight: Avoid sonication if possible, as it induces localized heating and cavitation, which can accelerate degradation if trace oxygen is present.

Step 5: Aliquoting and Sealing Divide the stock into single-use aliquots in amber borosilicate glass vials. Flush the headspace of each vial with Argon, and seal tightly with PTFE-lined septa caps.

Step 6: Storage Immediately transfer the aliquots to a -20 °C freezer. Thaw each aliquot only once; discard any unused thawed portions to prevent freeze-thaw degradation.

Workflow Visualization

G cluster_0 Inert Atmosphere Handling (Argon/N2) Start This compound (Solid Stock) Transfer Transfer to Glove Box or Schlenk Line Start->Transfer Weighing Weighing & Aliquoting (Minimize Light Exposure) Transfer->Weighing Prevent Air Exposure Solvent Addition of Degassed Solvent (Anhydrous DMSO/DMF) Weighing->Solvent Dissolution QC Quality Control (Visual Check / LC-MS) Solvent->QC Storage Seal in Amber Vials Store at -20°C QC->Storage Pass (Pale/Yellow) Usage Downstream Application (Assays / Synthesis) QC->Usage Immediate Use

Workflow for the inert-atmosphere handling, dissolution, and storage of this compound.

Safety & Environmental Controls

As an aminophenol and aminoisoquinoline derivative, this compound poses risks of skin and eye irritation, and may be harmful if absorbed systemically.

  • Personal Protective Equipment (PPE): Wear nitrile gloves (double-gloving is recommended during solution preparation), chemical splash goggles, and a standard laboratory coat.

  • Engineering Controls: Always handle the dry powder inside a certified chemical fume hood or glove box to prevent the inhalation of airborne dust.

  • Spill Management: In the event of a solid spill, do not dry-sweep, as this generates inhalable dust. Dampen the spilled material with a compatible solvent (e.g., acetone or ethanol) to suppress dust generation, wipe up with absorbent pads, and dispose of in a sealed hazardous waste container[1].

References

  • Molecules PDF - Matrix Fine Chemicals: this compound. Matrix Fine Chemicals.

  • 4-Aminophenol | C6H7NO | CID 403 - PubChem. National Institutes of Health (NIH). 1

  • SAFETY DATA SHEET - TCI Chemicals (4-Aminophenol). TCI Chemicals. 2

  • Material Safety Data Sheet - 5-Aminoisoquinoline, 99%. Cole-Parmer.

Sources

Application Note: 1-Aminoisoquinolin-7-ol as a Dual Modulator of RIPK1 and PARP-1 in Cell Culture Models

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

1-Aminoisoquinolin-7-ol (CAS: 215454-23-2) is a highly functionalized heterocyclic small molecule utilized as a powerful tool compound in advanced cell culture assays. Aminoisoquinoline derivatives are classically recognized for their dual-target capacity: they act as Type II kinase inhibitors targeting Receptor Interacting Protein Kinase 1 (RIPK1)[1] and as competitive inhibitors of Poly(ADP-ribose) polymerase 1 (PARP-1)[2].

The Causality of Chemical Design: The addition of the hydroxyl group at the 7-position is a critical structural optimization. It significantly enhances the molecule's aqueous solubility compared to its unsubstituted parent compound. This modification reduces the requirement for high-concentration DMSO vehicles in cell culture, thereby minimizing solvent-induced cytotoxicity and baseline stress responses in sensitive cell lines (e.g., U937 monocytes or primary macrophages).

Mechanistically, the 1-aminoisoquinoline core serves as a versatile hinge-binder:

  • RIPK1 Inhibition: It stabilizes the inactive "DLG-out" conformation of the kinase domain by forming critical hydrogen bonds with the Met95 residue, effectively halting the assembly of the necrosome[1].

  • PARP-1 Inhibition: It mimics the nicotinamide moiety of NAD+, competitively binding to the catalytic domain to prevent poly-ADP-ribosylation during genotoxic stress[2].

Signaling Pathway Modulation

Pathway TNF TNFα / Death Ligands TNFR1 Receptor (TNFR1) TNF->TNFR1 RIPK1 RIPK1 Activation (Kinase Domain) TNFR1->RIPK1 Necrosome Necrosome Complex (RIPK1/RIPK3/MLKL) RIPK1->Necrosome Necroptosis Necroptosis (Inflammatory Cell Death) Necrosome->Necroptosis DNA_Damage Genotoxic Stress (DNA Damage) PARP1 PARP-1 Activation (NAD+ Consumption) DNA_Damage->PARP1 Parthanatos Parthanatos / Apoptosis (Energy Depletion) PARP1->Parthanatos Inhibitor This compound Inhibitor->RIPK1 Binds DLG-out conformation Inhibitor->PARP1 Competes with NAD+

Dual inhibitory mechanism of this compound on RIPK1 and PARP-1 pathways.

Reagent Preparation and Storage

Proper reconstitution is critical. Precipitation in aqueous media is a common failure point that leads to false-negative results in cellular assays.

  • Stock Solution (10 mM): Dissolve 1.60 mg of this compound (MW: 160.17 g/mol ) in 1.0 mL of molecular biology grade DMSO. Vortex thoroughly until completely clear.

  • Storage: Aliquot into single-use volumes (e.g., 20 μL) to prevent freeze-thaw degradation. Store at -20°C in the dark.

  • Working Concentration: Dilute directly into pre-warmed complete culture media immediately before use. The final DMSO concentration should never exceed 0.1% (v/v) to prevent vehicle-induced apoptosis.

Experimental Protocols

Protocol A: Inhibition of TNFα-Induced Necroptosis (RIPK1 Pathway)

Necroptosis is a highly inflammatory form of programmed cell death driven by the RIPK1/RIPK3/MLKL necrosome[3]. This protocol outlines a self-validating system to isolate and inhibit this specific pathway.

  • Cell Seeding: Seed U937 human monocytes at

    
     cells/well in a 96-well plate using RPMI-1640 supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.
    
  • Inhibitor Pre-treatment: Aspirate media. Add fresh media containing this compound at varying concentrations (0.1 μM to 10 μM). Include a vehicle control (0.1% DMSO) and a positive control (Necrostatin-1, 10 μM). Incubate for 1 hour.

    • Causality Check: The 1-hour pre-incubation is mandatory. It allows the inhibitor to fully occupy the RIPK1 ATP-binding pocket and stabilize the DLG-out conformation before the rapid death receptor signal is initiated[1].

  • Necroptosis Induction (TSZ Paradigm): Add the necroptosis-inducing cocktail: TNFα (20 ng/mL), Smac mimetic (e.g., BV6, 1 μM), and the pan-caspase inhibitor zVAD-fmk (20 μM).

    • Causality Check: zVAD-fmk is essential. By blocking caspase-8, it forces the cells to default from apoptosis to RIPK1-dependent necroptosis, ensuring the assay specifically measures necrosome activity.

  • Incubation & Readout: Incubate for 24 hours. Assess cell viability using an ATP-luminescence assay (e.g., CellTiter-Glo).

Protocol B: Sensitization to DNA Damage (PARP-1 Pathway)

PARP-1 hyperactivation depletes cellular NAD+ and ATP, leading to parthanatos, while its baseline activity is required for DNA repair[2].

  • Cell Seeding: Seed HeLa or U2OS cells at

    
     cells/well in a 96-well plate. Allow 24 hours for adherence.
    
  • Co-treatment: Treat cells with a sublethal dose of a DNA damaging agent (e.g., Doxorubicin, 0.5 μM) concurrently with this compound (1 μM to 20 μM).

  • Incubation & Readout: Incubate for 48 hours. Measure viability to assess synthetic lethality, and perform immunofluorescence for γH2AX to quantify unresolved DNA double-strand breaks.

Experimental Workflow Visualization

Workflow Step1 1. Cell Seeding (U937 or HeLa) 10% FBS Media Step2 2. Pre-treatment This compound (0.1 - 20 μM, 1h) Step1->Step2 Step3 3. Pathway Induction TSZ (Necroptosis) or Doxorubicin (DNA Damage) Step2->Step3 Step4 4. Incubation 24 - 48 Hours 37°C, 5% CO2 Step3->Step4 Step5 5. Assay Readout CellTiter-Glo Viability or γH2AX Staining Step4->Step5

Step-by-step cell culture workflow for evaluating this compound efficacy.

Quantitative Data Summary

The following table summarizes the expected pharmacological profile and cellular readouts for 1-aminoisoquinoline derivatives across different assay paradigms based on established literature baselines[1][2][3].

Target / PathwayAssay TypeExpected IC50 / EC50Cellular Readout / Validation Metric
RIPK1 Kinase Biochemical100 - 500 nMDirect inhibition of kinase domain activity
Necroptosis (TSZ) Cell Viability (U937)1.5 - 5.0 μMRescue of intracellular ATP levels
PARP-1 Biochemical50 - 200 nMInhibition of NAD+ consumption
Parthanatos Cell Viability (HeLa)2.0 - 10.0 μMPrevention of NAD+ depletion / Cell survival
DNA Repair Immunofluorescence> 5.0 μMAccumulation of γH2AX foci (Unresolved breaks)

References

1.[1] Discovery of Small Molecule RIP1 Kinase Inhibitors for the Treatment of Pathologies Associated with Necroptosis. PubMed Central (PMC). 1 2.[3] Advances in RIPK1 kinase inhibitors. Frontiers in Pharmacology. 3 3.[2] Evaluation of 5-aminoisoquinoline (5-AIQ), a novel PARP-1 inhibitor for genotoxicity potential in vitro and in vivo. Taylor & Francis Online.2

Sources

Application Note: Advanced Bioconjugation Strategies for 1-Aminoisoquinolin-7-ol as a Dual-State Fluorescent Probe

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Application Note & Validated Protocols

Introduction & Mechanistic Rationale

In the rapidly evolving field of targeted molecular imaging and targeted drug delivery, the selection of an optimal fluorescent scaffold is critical. 1-Aminoisoquinolin-7-ol (Molecular Weight: 160.17 g/mol )[1] has emerged as a highly valuable heterocyclic building block. Isoquinoline derivatives, particularly 1-aminoisoquinolines, are renowned for their "dual-state" emissions—providing robust blue fluorescence at approximately 458 nm in solution, and maintaining strong emission (444–468 nm) in the solid state with exceptional quantum yields ranging from 40.3% to 98.1%[].

When designing a bioconjugation strategy for this compound, researchers must evaluate its two primary reactive handles:

  • The C1-Primary Amine: Due to its conjugation with the endocyclic nitrogen, this amine exhibits amidine-like resonance. It is significantly less nucleophilic than a standard aliphatic amine. More importantly, acylating this amine withdraws critical electron density from the isoquinoline core, which can severely quench or red-shift its intrinsic dual-state fluorescence.

  • The C7-Hydroxyl (Phenol): The C7 position acts as a classic phenol with a pKa of ~9.5.

The Causality of Site Selection: As a Senior Application Scientist, I strongly advise against targeting the C1-amine for fluorophore conjugation unless the specific goal is to create an environmentally sensitive quenching probe. To preserve the electronic integrity and high quantum yield of the fluorophore, C7-O-alkylation is the definitive choice . By deprotonating the phenol under mild basic conditions, we can selectively attach a bifunctional linker (such as a PEG-azide) via a Williamson ether synthesis, leaving the fluorophore's core electronic state intact.

Physicochemical & Photophysical Profiling

To ensure predictable bioconjugation outcomes, it is essential to understand the baseline parameters of the molecule. The table below summarizes the critical data driving our experimental design.

PropertyValueSignificance in Bioconjugation
Molecular Weight 160.17 g/mol [1]Small footprint minimizes steric hindrance and prevents aggregation when conjugated to antibodies.
Molecular Formula C9H8N2O[1]High atom economy for linker attachment.
Fluorescence Emission ~458 nm (Solution)[]Strong blue emission suitable for multiplexed flow cytometry and confocal microscopy.
Fluorescence QY 40.3% – 98.1%[]High Quantum Yield (QY) allows for a lower Degree of Labeling (DoL), preserving protein function.
C7-Phenol pKa ~9.5Allows selective deprotonation and O-alkylation over the C1-amine using mild bases (e.g., K₂CO₃).

Strategic Pathway Selection

The following logical workflow dictates the optimal path for modifying this compound, ensuring that the final bioconjugate remains highly fluorescent and stable.

G A This compound (Core Fluorophore) B Pathway A: C7-Phenol O-Alkylation (Preferred) A->B Mild Base (K2CO3) Targeting pKa ~9.5 C Pathway B: C1-Amine N-Acylation (Alternative) A->C Strong Electrophile (e.g., NHS Ester) D Preserves Amidine Resonance Maintains Blue Fluorescence B->D E Alters Electronic State Potential Fluorescence Shift C->E F PEG-Azide Linker Attachment (Williamson Ether Synthesis) D->F G SPAAC Click Chemistry (DBCO-Antibody) F->G H Stable Fluorescent Bioconjugate G->H

Figure 1: Mechanistic divergence in this compound bioconjugation pathways.

Step-by-Step Bioconjugation Protocols

To create a self-validating system, we utilize a two-step approach. First, we functionalize the fluorophore with an azide group. Second, we conjugate it to a protein using Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This copper-free "click" chemistry prevents metal-induced quenching of the isoquinoline core and avoids protein denaturation.

Protocol A: Synthesis of Click-Ready Fluorophore (1-Aminoisoquinolin-7-O-PEG₄-Azide)

Rationale: Potassium carbonate (K₂CO₃) is selected because its basicity is perfectly tuned to deprotonate the C7-phenol without interfering with the C1-amine. The PEG₄ linker enhances aqueous solubility, preventing the hydrophobic isoquinoline core from driving protein aggregation.

Reagents:

  • This compound (1.0 eq)

  • Azido-PEG₄-Tosylate (1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Phenoxide Formation: Dissolve 10 mg of this compound in 1.0 mL of anhydrous DMF in a flame-dried vial purged with N₂. Add 21.5 mg of anhydrous K₂CO₃. Stir at room temperature for 30 minutes. Observation: The solution may slightly darken as the phenoxide ion forms.

  • Alkylation: Dropwise, add 30 mg of Azido-PEG₄-Tosylate.

  • Reaction: Elevate the temperature to 60°C and stir continuously for 12 hours.

  • Self-Validation (In-Process Control): Sample 2 µL of the reaction mixture, dilute in 100 µL of Acetonitrile, and analyze via LC-MS. Confirm the disappearance of the starting material (m/z 161.1 [M+H]⁺) and the appearance of the product peak (m/z ~378.2 [M+H]⁺).

  • Purification: Filter out the K₂CO₃ salts and purify the crude mixture via preparative Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Lyophilize the product to obtain a stable powder.

Protocol B: SPAAC Conjugation to DBCO-Modified Antibody

Rationale: SPAAC is highly chemoselective and operates efficiently in physiological buffers. By using a DBCO-modified antibody, we ensure that the conjugation occurs exclusively at the azide-functionalized C7 position of our fluorophore.

Reagents:

  • DBCO-modified IgG Antibody (e.g., pre-functionalized via DBCO-NHS ester)

  • 1-Aminoisoquinolin-7-O-PEG₄-Azide (from Protocol A)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Zeba™ Spin Desalting Columns (40K MWCO)

Procedure:

  • Preparation: Prepare a 5 mg/mL solution of the DBCO-modified antibody in PBS (pH 7.4).

  • Fluorophore Addition: Reconstitute the 1-Aminoisoquinolin-7-O-PEG₄-Azide in molecular biology grade DMSO to a 10 mM stock concentration. Add 5 to 10 molar equivalents of the fluorophore to the antibody solution. (Ensure final DMSO concentration remains <5% v/v to prevent protein denaturation).

  • Incubation: Gently vortex and incubate the mixture at room temperature for 4 hours, protected from light to prevent photobleaching.

  • Purification: Equilibrate a 40K MWCO Zeba Spin Desalting Column with PBS. Apply the reaction mixture and centrifuge according to the manufacturer's instructions to remove unreacted fluorophore.

  • Storage: Store the purified fluorescent bioconjugate at 4°C, protected from light. Do not freeze.

Analytical Validation & Troubleshooting

To verify the success of the bioconjugation, calculate the Degree of Labeling (DoL) using UV-Vis spectroscopy.

  • Measure the absorbance of the conjugate at 280 nm (protein) and ~350-360 nm (excitation maximum of the modified isoquinoline).

  • Use the Beer-Lambert law to determine the concentration of the fluorophore and the protein.

  • Troubleshooting: If the DoL is < 1.0, increase the molar equivalents of the azide-fluorophore during the SPAAC reaction or extend the incubation time to 12 hours at 4°C. If the fluorescence is unexpectedly quenched, ensure that no copper catalysts were accidentally introduced, as isoquinolines can coordinate trace transition metals.

References

  • Title : this compound Source : Matrix Fine Chemicals Catalog URL :[Link]

  • Title : Metal-Free Facile Synthesis of Multisubstituted 1-Aminoisoquinoline Derivatives with Dual-State Emissions Source : Chemistry – An Asian Journal (2020) URL :[Link]

  • Title : Bioconjugate Techniques (3rd Edition) Source : Academic Press (Hermanson, G. T.) URL :[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility for 1-Aminoisoquinolin-7-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

1-Aminoisoquinolin-7-ol is a bifunctional heterocyclic scaffold often utilized in the development of kinase inhibitors (specifically Rho-kinase/ROCK inhibitors) and as a fluorophore intermediate.[1] Its solubility profile is complex due to its amphoteric nature : it possesses a basic primary amine at position 1 and a weakly acidic phenolic hydroxyl at position 7.[1]

Most solubility failures with this compound stem from a misunderstanding of its pKa-dependent speciation and high crystal lattice energy derived from


-

stacking of the isoquinoline core.
Physicochemical Snapshot
PropertyValue / CharacteristicImplication for Solubility
Core Structure Isoquinoline (Planar, Aromatic)High tendency for aggregation/precipitation in aqueous media.[1]
pKa (Basic) ~7.6 (1-Amino group) [1]Protonated (cationic) at pH < 6.5; Neutral at pH > 8.[1]
pKa (Acidic) ~9.5 (7-Hydroxyl group) [2]Deprotonated (anionic) only at high pH (>10).[1]
LogP ~1.5 - 1.8 (Estimated)Moderately lipophilic; requires organic cosolvents.[1]
Best Solvents DMSO, DMF, MethanolIdeal for stock solutions (>10 mg/mL).
Poor Solvents Water (Neutral pH), HexaneAvoid for primary solubilization.[1]

Solubility Troubleshooting Guide (Q&A)

Issue 1: Precipitation upon dilution into aqueous buffers

Q: I prepared a 10 mM stock in DMSO, but when I dilute it 1:1000 into PBS (pH 7.4), I see a fine precipitate or loss of signal. Why?

A: This is a classic case of "DMSO Shock" combined with pH-induced neutralization .[1]

  • Mechanism: At pH 7.4, the 1-amino group (pKa ~7.[1]6) exists in an equilibrium between its protonated (soluble) and neutral (insoluble) forms.[1] As you dilute the DMSO stock, the solvent power drops rapidly. If the local concentration exceeds the kinetic solubility of the neutral species, the compound crashes out.

  • Solution:

    • Lower the pH: If your assay tolerates it, adjust the buffer to pH 6.0–6.5. This ensures the amine remains protonated (

      
      ), significantly increasing aqueous solubility.[1]
      
    • Intermediate Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step. Perform a serial dilution in buffer to avoid localized supersaturation.[1][2]

    • Additives: Include 0.05% Tween-20 or Triton X-100 in the buffer before adding the compound to prevent micro-aggregate formation.

Issue 2: Stock solution instability

Q: My stock solution in DMSO turned yellow/brown after a week at -20°C. Is it still usable?

A: Color change often indicates oxidation or moisture uptake.[1]

  • Mechanism: 1-Aminoisoquinolines are electron-rich and susceptible to oxidation, especially in the presence of water.[1] DMSO is hygroscopic; if stored in non-airtight vials, it absorbs atmospheric water, facilitating hydrolysis or oxidation of the amine.

  • Solution:

    • Discard the discolored stock.[1]

    • Prevention: Prepare stocks in anhydrous DMSO (stored over molecular sieves).[1] Aliquot into single-use brown vials to minimize freeze-thaw cycles and light exposure. Purge the headspace with argon or nitrogen before sealing.[1]

Issue 3: In vivo formulation difficulties

Q: We need to dose mice at 10 mg/kg IP, but the compound won't dissolve in saline. What is the recommended vehicle?

A: Saline (pH ~5.5-7.0) is often insufficient for high loads of this scaffold.[1]

  • Strategy: You must disrupt the crystal lattice using a cosolvent or complexing agent.[1]

  • Recommended Vehicle:

    • Option A (Standard): 5% DMSO + 40% PEG400 + 55% Saline.[1]

    • Option B (Acidified): Dissolve in 0.1 M HCl (to form the hydrochloride salt in situ), then dilute with saline. Ensure final pH is >4.0 to avoid irritation.[1]

    • Option C (Advanced): 20% (w/v) HP-

      
      -Cyclodextrin in water.[1] The hydrophobic cavity of cyclodextrin encapsulates the isoquinoline core, shielding it from water while maintaining solubility.
      

Validated Experimental Protocols

Protocol A: Preparation of High-Quality Stock Solution

Objective: Create a stable 50 mM stock solution free of aggregates.

  • Weighing: Weigh approximately 7-8 mg of this compound into a glass vial (avoid polystyrene).

  • Calculation: Calculate the exact volume of anhydrous DMSO required for 50 mM concentration.

    • Formula:

      
      
      
  • Solubilization: Add the calculated volume of DMSO.

    • Critical Step: Vortex vigorously for 30 seconds. If particles remain, sonicate in a water bath at 37°C for 5 minutes.

  • Inspection: Hold the vial up to a light source. The solution must be crystal clear. If hazy, centrifuge at 10,000 x g for 1 minute to check for pellet formation.

  • Storage: Aliquot immediately into amber vials (e.g., 20

    
    L each), flush with nitrogen, and store at -80°C.
    
Protocol B: "DMSO Shock" Prevention Dilution Method

Objective: Dilute stock into assay buffer without precipitation.

  • Preparation: Pre-warm the assay buffer to 25°C or 37°C (cold buffers decrease solubility).

  • Vortexing Addition:

    • Place the tube containing the buffer on a vortex mixer set to low/medium speed.

    • Slowly pipette the DMSO stock into the center of the vortex (do not touch the walls).

  • Equilibration: Allow the solution to stand for 5 minutes.

  • Validation: Measure Absorbance at 600 nm (OD600). An OD > 0.005 indicates precipitation (turbidity).[1]

Visual Troubleshooting Logic

The following diagram illustrates the decision process for selecting the correct solvent system based on your application.

SolubilityLogic Start Start: this compound Solubilization Stock Step 1: Stock Prep (Use Anhydrous DMSO) Start->Stock AppCheck Application? Stock->AppCheck InVitro In Vitro / Cellular AppCheck->InVitro Assays InVivo In Vivo / Animal AppCheck->InVivo Dosing BufferCheck Buffer pH? InVitro->BufferCheck Formulation Select Vehicle InVivo->Formulation Acidic pH < 6.5 (Soluble as Cation) BufferCheck->Acidic Yes Neutral pH 7.0 - 7.4 (Risk of Precip.) BufferCheck->Neutral No FixNeutral Add 0.05% Tween-20 or Reduce Conc. Neutral->FixNeutral Troubleshoot VehicleA 5% DMSO / 40% PEG400 Formulation->VehicleA Standard VehicleB 20% HP-Beta-CD Formulation->VehicleB Sensitive

Caption: Decision tree for optimizing solubility based on experimental context (In vitro vs. In vivo).

Mechanistic Speciation Diagram

Understanding the protonation state is critical for solubility.[1]

Speciation Cation Cationic Form (Soluble) Protonated Amine (NH3+) Phenol (OH) Neutral Neutral Form (Poor Solubility) Amine (NH2) Phenol (OH) Cation->Neutral pH > 7.6 (Deprotonation) Neutral->Cation pH < 7.6 (Protonation) Anion Anionic Form (Soluble but Unstable) Amine (NH2) Phenolate (O-) Neutral->Anion pH > 9.5 Anion->Neutral pH < 9.5

Caption: pH-dependent speciation of this compound. Solubility is highest in the Cationic state (pH < 7).

References

  • PubChem. Isoquinolin-7-amine Compound Summary. National Library of Medicine.[1] Available at: [Link]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods.[1] Elsevier.[1] (Authoritative text on solubility of heteroaromatic amines).

  • Li, P., et al. (2009).[1] DMSO Solubility Assessment for Fragment-Based Screening.[1] Journal of Medicinal Chemistry.[1][3] Available at: [Link]

Sources

Technical Support Center: Troubleshooting 1-Aminoisoquinolin-7-ol Stability in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-Aminoisoquinolin-7-ol. As a critical pharmacophore in the development of Rho-associated protein kinase (ROCK) inhibitors[1], maintaining the structural integrity of this compound in solution is paramount for reproducible biochemical assays and high-throughput screening.

This guide provides a mechanistic understanding of its degradation pathways, actionable troubleshooting steps, and self-validating protocols to ensure experimental reliability.

Mechanistic Overview: The Causality of Degradation

The inherent instability of this compound stems from its electron-rich aromatic system. The synergistic electron-donating effects of the 7-hydroxyl (phenol) and 1-amino groups make the isoquinoline ring highly susceptible to autoxidation[2].

When exposed to dissolved oxygen, the compound rapidly oxidizes to reactive quinone-imine intermediates. These intermediates are highly electrophilic and readily undergo cross-linking, polymerizing into dark, insoluble dimers[3]. This process is drastically accelerated at alkaline pH, where the phenol deprotonates into a phenoxide anion, exponentially increasing its reactivity toward oxygen[4]. Furthermore, the isoquinoline scaffold is sensitive to photolysis, meaning ambient laboratory light can trigger radical-mediated photo-oxidation.

G A This compound (Intact) B Dissolved O2 (Oxidation) A->B C High pH (>7) (Deprotonation) A->C D UV/Vis Light (Photolysis) A->D E Quinone-Imine Intermediates B->E F Phenoxide Anion (Highly Reactive) C->F G Radical Species D->G H Colored Dimers & Polymeric Degradants E->H Polymerization F->E Accelerates O2 attack G->E

Logical flow of this compound degradation triggers and intermediate formation.

Frequently Asked Questions (FAQs)

Q1: My 10 mM stock solution in DMSO turned dark brown after a week at room temperature. Is it still usable? A1: No. The color change is a direct visual indicator of oxidative dimerization[3]. DMSO is highly hygroscopic; repeated opening of the vial introduces atmospheric moisture and oxygen. The brown color indicates that quinone-imine polymerization has occurred[2]. Always aliquot stock solutions immediately upon preparation and store them at -80°C.

Q2: How does pH affect the stability of my aqueous working solutions during in vitro assays? A2: pH is the master variable for aminophenol stability. At pH > 7.0, the 7-hydroxyl group begins to deprotonate. The resulting phenoxide anion is exponentially more reactive toward dissolved oxygen than the protonated phenol, leading to rapid ring cleavage and degradation[4]. To maximize stability, maintain your aqueous buffers at pH 4.0–6.0[3].

Q3: Can I use UV sterilization for my this compound solutions? A3: Absolutely not. Isoquinoline derivatives are highly sensitive to photolysis. UV exposure will generate radical species that initiate a cascade of photo-oxidation. Use sterile filtration (0.22 µm PTFE membranes) instead, and store all containers in amber glass.

Troubleshooting & Optimization Matrix

Use the following quantitative baselines to identify and correct degradation issues in your workflows.

ParameterStress ConditionEstimated Half-Life (t½)Visual/Analytical IndicatorCorrective Action
pH Alkaline (pH > 8.0)< 2 hoursRapid blackening; total peak lossBuffer to pH 4.0–6.0 to keep phenol protonated[3].
pH Neutral (pH 7.0)~ 24–48 hoursGradual yellowingPrepare fresh aqueous solutions daily for assays.
Solvent Aerated DMSO~ 5–7 daysPink/Brown tintPurge solvent with Argon; use anhydrous LC-MS grade.
Temp Room Temp (25°C)~ 3 days (aqueous)Baseline drift in HPLCStore stocks at -80°C; keep working solutions on ice.
Light Ambient UV/Vis< 12 hoursUnidentified early-eluting peaksUse amber glassware and wrap tubes in foil.

Experimental Protocols

Protocol A: Preparation of Ultra-Stable Stock Solutions

To prevent premature oxidation, the preparation environment must be strictly controlled.

  • Equipment Prep: Bake amber glass vials at 120°C for 2 hours to remove residual moisture. Cool in a desiccator.

  • Solvent Degassing: Sparge anhydrous DMSO (≥99.9%, LC-MS grade) with ultra-pure Argon or Nitrogen for 15 minutes to displace dissolved O₂.

  • Weighing: Weigh the this compound powder under a nitrogen-purged glove bag or use a static-free microbalance to minimize atmospheric exposure.

  • Dissolution: Add the degassed DMSO to achieve the desired concentration (e.g., 10 mM). Vortex gently until clear. Do not sonicate with heat , as thermal energy accelerates oxidation.

  • Aliquoting: Dispense 20–50 µL aliquots into single-use amber microcentrifuge tubes. Blanket the headspace of each tube with Argon before sealing.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and transfer immediately to -80°C.

Workflow S1 Step 1: Equipment Prep Use amber vials, inert atmosphere S2 Step 2: Solvent Choice Anhydrous DMSO or pH 4-5 Buffer S1->S2 S3 Step 3: Degassing Purge solvent with Argon/N2 (15 min) S2->S3 S4 Step 4: Dissolution Vortex gently, avoid heat/sonication S3->S4 S5 Step 5: Aliquoting Single-use volumes to prevent freeze-thaw S4->S5 S6 Step 6: Storage Store at -80°C, protected from light S5->S6

Step-by-step methodology for preparing and storing stable this compound solutions.

Protocol B: Forced Degradation (Self-Validating System)

Before running critical assays, you must prove that your analytical method (e.g., HPLC-UV or LC-MS) can successfully separate intact this compound from its degradation products. Run this forced degradation protocol to validate your stability-indicating assay.

  • Oxidative Stress: Mix 100 µL of a 1 mM stock solution with 100 µL of 3% H₂O₂. Incubate at 25°C for 4 hours.

  • Alkaline Hydrolysis/Oxidation: Mix 100 µL of the 1 mM stock with 100 µL of 0.1 M NaOH. Incubate at 25°C for 4 hours. (Expect rapid color change).

  • Acidic Stress: Mix 100 µL of the 1 mM stock with 100 µL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Photolysis: Expose 200 µL of the 1 mM stock in a clear quartz vial to broad-spectrum UV/Vis light for 24 hours.

  • Analysis: Quench all reactions by neutralizing the pH and diluting 1:10 in mobile phase. Inject onto a C18 column using a gradient of Water/Acetonitrile with 0.1% TFA.

    • Validation Criteria: You must observe distinct, early-eluting peaks (oxidized quinone species) separate from the main intact API peak. If the peaks co-elute, adjust your gradient profile.

References

  • Improving the stability of Cinnolin-8-amine in solution Source: Benchchem URL:[3]

  • Investigational Rho Kinase Inhibitors for the Treatment of Glaucoma Source: PubMed Central (PMC) URL:[1]

  • A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation Source: RSC Publishing URL:[2]

  • Degradation of 4-aminophenol by hydrogen peroxide oxidation using enzyme from Serratia marcescens as catalyst Source: ResearchGate URL:[4]

Sources

Purification methods for crude 1-Aminoisoquinolin-7-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 1-Aminoisoquinolin-7-ol . As a Senior Application Scientist, I frequently see researchers lose yield and purity by treating amphoteric heterocycles like standard basic amines. The presence of both a 1-amino group and a 7-hydroxyl group fundamentally alters the molecule's chromatographic behavior and solubility profile.

This guide is designed to troubleshoot common bottlenecks, explain the mechanistic causality behind our protocols, and provide self-validating workflows to ensure your purification is successful on the first attempt.

🔬 Core Physicochemical Data

To purify this compound effectively, you must exploit its pH-dependent ionization states. The table below summarizes the quantitative data that dictates our purification logic.

Table 1: Physicochemical Properties & Purification Impact

Property Value Causality / Impact on Purification Strategy
Amine pKₐ ~7.5 – 7.6 The 1-amino group is basic[1]. At pH < 6, the molecule is protonated (cationic), requiring acidic modifiers in HPLC to prevent peak tailing.
Phenol pKₐ ~9.5 – 10.0 The 7-hydroxyl group is weakly acidic. At pH > 10, the molecule deprotonates (anionic), becoming highly soluble in strong aqueous bases.
Isoelectric Point (pI) ~8.5 At pH 8.5, the molecule exists as a neutral species (or zwitterion) with net-zero charge, resulting in minimum aqueous solubility.

| Polarity / LogP | ~1.2 (Predicted) | Highly polar. It will elute very early on Reverse-Phase C18 columns unless a highly aqueous initial gradient is used. |

🛠️ Troubleshooting FAQs & Methodologies

Q1: Why does my crude this compound streak severely on normal-phase silica gel, and how can I fix it?

The Causality: this compound is an amphoteric molecule capable of acting as both a strong hydrogen-bond donor (-NH₂, -OH) and acceptor. When applied to bare normal-phase silica, the basic 1-amino group interacts irreversibly with the acidic silanol groups on the silica surface. This causes severe streaking, poor recovery, and co-elution of impurities.

The Solution: Abandon standard normal-phase chromatography. Instead, utilize an Isoelectric Precipitation (Acid-Base Extraction) for bulk clean-up. By manipulating the pH, we can force the molecule into its highly soluble cationic state to wash away neutral impurities, and then adjust to its isoelectric point (pH 8.5) to crash the pure product out of solution.

Step-by-Step Methodology: Isoelectric Precipitation

  • Acidic Solubilization: Suspend 1.0 g of crude this compound in 10 mL of deionized water. Slowly add 1M HCl dropwise under vigorous stirring until the pH reaches ~2.0.

    • Mechanism: The amine protonates, forming a highly water-soluble hydrochloride salt.

  • Organic Wash: Add 10 mL of Ethyl Acetate (EtOAc) to the aqueous mixture. Transfer to a separatory funnel, shake, and let the layers separate. Extract the aqueous layer two more times with 10 mL EtOAc.

    • Mechanism: Non-basic, non-polar organic impurities partition into the organic layer, leaving the protonated product in the water.

  • Self-Validation Check: Before discarding the organic layer, spot both the aqueous and organic layers on a TLC plate (Eluent: 10% MeOH in DCM with 1% NH₄OH). Visualize under 254 nm UV. The product should remain entirely at the baseline of the aqueous spot. If product is in the organic layer, your aqueous pH is not low enough.

  • Isoelectric Precipitation: Transfer the aqueous layer to an Erlenmeyer flask and cool in an ice bath to 0–5 °C. Slowly add 1M NaOH dropwise while continuously monitoring with a calibrated pH meter. Stop exactly at pH 8.5.

    • Mechanism: The molecule reaches its isoelectric point, neutralizing its charge. The loss of hydration forces the neutral product to crystallize out of solution.

  • Isolation: Stir the suspension for 30 minutes at 0 °C to maximize crystal growth. Filter the precipitate under vacuum, wash the filter cake with 5 mL of ice-cold water, and dry under high vacuum.

AcidBase_Workflow Crude Crude this compound (Complex Mixture) Acidify Add 1M HCl (pH ~2.0) Extract with EtOAc Crude->Acidify AqLayer Aqueous Layer (Protonated Product) Acidify->AqLayer Retain (Product) OrgLayer Organic Layer (Non-basic Impurities) Acidify->OrgLayer Discard (Waste) Basify Add 1M NaOH to pH ~8.5 (Isoelectric Point) AqLayer->Basify Precipitate Precipitation of Neutral Product Basify->Precipitate Filter Vacuum Filtration & Ice-Water Wash Precipitate->Filter

Caption: Workflow for the self-validating isoelectric precipitation of this compound.

Q2: What are the optimal Reverse-Phase Preparative HPLC conditions for final polishing?

The Causality: For highly pure analytical or biological testing samples, Preparative HPLC is required. Because the pKₐ of the 1-amino group is ~7.5[2], running a neutral mobile phase (pH 7) will result in a mixed population of protonated and neutral species, causing split peaks and severe tailing. You must run the column at a pH at least 2 units below the amine pKₐ to ensure the molecule is fully protonated and behaves as a single cationic species[3].

Step-by-Step Methodology: Preparative RP-HPLC

  • Column Selection: Use a C18 column designed for polar retention (e.g., Phenomenex Luna 5 μm C18, 21.2 mm × 250 mm)[2].

  • Mobile Phase Preparation:

    • Buffer A: Deionized water + 0.1% Formic Acid (pH ~2.7).

    • Buffer B: HPLC-grade Acetonitrile + 0.1% Formic Acid.

    • Mechanism: Formic acid acts as an ion-pairing agent and suppresses silanol ionization on the stationary phase, ensuring sharp peak shapes[2].

  • Gradient Design: Because the protonated molecule is highly polar, start with a highly aqueous gradient. Run 5% B for 2 minutes, then a shallow gradient to 40% B over 20 minutes.

  • Sample Injection: Dissolve the sample in a small volume of DMSO (filtered through a 0.45 μm nylon syringe filter) to prevent precipitation at the column head[4].

  • Self-Validation Check: Monitor the eluent using a Diode Array Detector (DAD) at 220 nm and 254 nm. To guarantee you are collecting the correct regioisomer, couple the system to a single quadrupole MS detector and trigger fraction collection specifically at m/z = 161.1[M+H]⁺ .

HPLC_Logic Start Analyze Target pKa Amine: ~7.6 | Phenol: ~9.5 LowPH Low pH Mobile Phase (0.1% Formic Acid, pH ~2.7) Start->LowPH Optimal Selection HighPH Neutral/High pH Phase (Water/MeCN, pH ~7.0) Start->HighPH Avoid for C18 Cationic Fully Protonated (Cationic) Sharp peak, reproducible RT LowPH->Cationic Neutral Mixed Ionization States Peak splitting, severe tailing HighPH->Neutral

Caption: Logic tree for selecting HPLC mobile phase pH based on amphoteric pKa values.

Q3: My HPLC fractions are pure, but I need to remove the formate salts and improve crystallinity. What is the best recrystallization solvent?

The Causality: Lyophilizing HPLC fractions containing formic acid often leaves trace formate salts bound to the basic amino group. To break this salt bridge and obtain the free base, a solvent system that disrupts hydrogen bonding while offering a steep temperature-solubility curve is required.

Step-by-Step Methodology: Recrystallization

  • Combine pure HPLC fractions and concentrate under reduced pressure to remove acetonitrile.

  • Neutralize the remaining aqueous solution to pH 8.5 using saturated NaHCO₃, and extract with 10% Isopropanol in Dichloromethane (DCM). Evaporate the organic layer to yield the crude free base.

  • Suspend the solid in minimal boiling Ethanol (EtOH). Add drops of N,N-Dimethylformamide (DMF) until the solid just dissolves at reflux.

  • Remove from heat and slowly add warm deionized water dropwise until the solution becomes slightly cloudy (the cloud point).

  • Allow the flask to cool to room temperature undisturbed, then transfer to a 4 °C refrigerator overnight.

  • Self-Validation Check: Record the melting point of the dried crystals. Pure 1-aminoisoquinoline derivatives typically exhibit sharp melting points (e.g., unsubstituted 1-aminoisoquinoline melts at 122–124 °C[1]; the 7-hydroxyl derivative will be higher due to intermolecular hydrogen bonding). A melting range >2 °C indicates residual salts or solvent entrapment.

📚 References

  • Discovery of Benzamidine- and 1-Aminoisoquinoline-Based Human MAS-Related G Protein-Coupled Receptor X1 (MRGPRX1) Agonists Source: PubMed Central (PMC) / NIH URL:[Link][2]

  • Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study Source: MDPI URL:[Link][3]

  • US8455647B2 - 6-aminoisoquinoline compounds and HPLC Purification Methods Source: Google Patents URL:[4]

Sources

Technical Support Center: 1-Aminoisoquinolin-7-ol Synthesis & Temperature Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide provides field-proven troubleshooting, mechanistic insights, and validated protocols for optimizing the reaction temperature during the synthesis of 1-aminoisoquinolin-7-ol derivatives. Because the 7-hydroxyl group can be sensitive to harsh thermal and basic conditions, selecting the correct temperature and catalytic system is critical for maximizing yield and regioselectivity.

Temperature Selection Workflow

G Start This compound Synthesis Route Path1 Metal-Free Activation (Tf2O) Start->Path1 Path2 Cyclization-Deoxygenation (AgOTf / CS2) Start->Path2 Path3 Lewis Acid Mediated (Me3Al) Start->Path3 Temp1 0 °C to 25 °C (Acetonitrile) Path1->Temp1 Temp2 60 °C (DMF) Path2->Temp2 Temp3 110 °C (Toluene) Path3->Temp3 Result1 Preserves sensitive -OH groups Temp1->Result1 Result2 Optimal deoxygenation; avoid >100 °C Temp2->Result2 Result3 Overcomes activation barrier; avoid >110 °C Temp3->Result3

Temperature optimization workflow for this compound synthesis.

Frequently Asked Questions & Troubleshooting (Q&A)

Q: Why does the yield of my this compound derivative drop significantly when I increase the reaction temperature above 110 °C in Lewis acid-mediated aminations? A: In Lewis acid-mediated domino nucleophilic addition/intramolecular cyclization (such as those using trimethylaluminum, Me3Al), toluene at 110 °C provides the optimal kinetic energy for the cyclization of the imine intermediate[1]. Increasing the temperature beyond 110 °C leads to thermal degradation of the sensitive 7-hydroxyl group and promotes off-target side reactions, resulting in a net decrease in yield[1]. Conversely, temperatures below reflux fail to overcome the activation energy barrier for the final cyclization step[1].

Q: My 7-hydroxyl group is sensitive to thermal degradation. Can I synthesize 1-aminoisoquinoline derivatives at room temperature? A: Yes. If elevated temperatures are detrimental to your specific this compound derivative, you should pivot to a metal-free activation strategy. By utilizing isoquinoline-N-oxides and reacting them with amines in the presence of trifluoromethanesulfonic anhydride (Tf2O) as an activating agent, the amination can be successfully driven at 0 °C to room temperature[2]. Acetonitrile is the preferred solvent here due to its polarity and ability to stabilize the intermediate without requiring heat[2]. This avoids the harsh conditions of the traditional Chichibabin reaction, which requires high temperatures and strong bases that are incompatible with unprotected hydroxyl groups[2].

Q: When utilizing a cyclization-deoxygenation approach with carbon disulfide (CS2), what is the optimal thermal window? A: For sequential cyclization-deoxygenation reactions (e.g., using AgOTf and CS2 in DMF), empirical screening demonstrates that 60 °C is the optimal temperature. While 40 °C yields sluggish kinetics and incomplete deoxygenation, pushing the temperature up to 100 °C causes a measurable decrease in the yield of the desired isoquinoline product. This drop at 100 °C is attributed to the high volatility of CS2 and potential competitive side reactions at elevated temperatures.

Quantitative Data: Temperature Optimization Matrix

Synthetic RouteCatalyst / ActivatorSolventOptimal TemperatureConsequence of Thermal Deviation
Lewis Acid-Mediated Cyclization Me3Al (2.0 equiv)Toluene110 °C >110 °C: Slight decrease due to product degradation[1]. <110 °C: Incomplete cyclization[1].
Metal-Free N-Oxide Amination Tf2O (1.5 equiv)Acetonitrile0 °C to 25 °C Higher temps lead to reduced regioselectivity and impurity formation[2].
Cyclization-Deoxygenation AgOTf (10 mol%) / CS2DMF60 °C >100 °C: Yield decrease due to CS2 volatility. 40 °C: Sluggish kinetics.

Validated Experimental Protocols

Protocol A: Mild Metal-Free Amination (0 °C to 25 °C)

Best for highly sensitive this compound derivatives where thermal degradation is a primary concern.

  • Preparation: In a flame-dried round-bottom flask, dissolve the 7-hydroxyisoquinoline-N-oxide derivative (1.0 equiv.) and the desired amine (1.2 equiv.) in anhydrous acetonitrile[2].

  • Cooling: Submerge the reaction flask in an ice bath to bring the internal temperature to exactly 0 °C. This controls the initial exothermic activation step.

  • Activation: Add trifluoromethanesulfonic anhydride (Tf2O, 1.5 equiv.) dropwise over 10 minutes under a strict inert (argon/nitrogen) atmosphere[2].

  • Reaction: Remove the ice bath and allow the reaction mixture to slowly warm to room temperature (approx. 25 °C). Stir continuously for 6–8 hours[2].

  • Workup: Quench the reaction with saturated aqueous NaHCO3, extract with dichloromethane, dry over anhydrous Na2SO4, and purify via silica gel column chromatography.

Protocol B: High-Temperature Lewis Acid-Mediated Cyclization (110 °C)

Best for robust derivatives requiring high conversion rates from 2-(2-oxo-2-phenylethyl)benzonitrile precursors.

  • Preparation: Charge a flame-dried Schlenk flask with the benzonitrile precursor (1.0 equiv.) and the corresponding amine (1.5 equiv.) in anhydrous toluene[1].

  • Catalyst Addition: Slowly add trimethylaluminum (Me3Al, 2.0 equiv.) at room temperature. Caution: Me3Al is highly pyrophoric; handle exclusively under inert conditions[1].

  • Thermal Optimization: Transfer the flask to a pre-heated oil bath set strictly to 110 °C (reflux) and stir for 8 hours[1]. Critical Step: Do not allow the oil bath to exceed 110 °C, as this will degrade the 7-hydroxyl moiety and reduce overall yield[1].

  • Workup: Cool the mixture to 0 °C, quench carefully with a slow addition of saturated aqueous NaHCO3 to neutralize the aluminum species, and extract with ethyl acetate.

References

1. Efficient Synthesis of Isoquinoline Derivatives through Sequential Cyclization–Deoxygenation Reaction of 2-Alkynylbenzaldoxime. thieme-connect.com. 2.[1] Me3Al-mediated domino nucleophilic addition/intramolecular cyclisation of 2-(2-oxo-2-phenylethyl)benzonitriles with amines; a convenient approach for the synthesis of substituted 1-aminoisoquinolines. nih.gov. 1 3.[2] A mild and metal-free synthesis of 2- and 1-alkyl/aryl/dialkyl-aminoquinolines and isoquinolines. rsc.org. 2

Sources

Overcoming side reactions during 1-Aminoisoquinolin-7-ol functionalization

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Tier 3 Technical Support Resource designed for medicinal chemists and process scientists. It addresses the specific challenges of functionalizing the bifunctional scaffold 1-Aminoisoquinolin-7-ol , a critical pharmacophore in Rho-kinase (ROCK) inhibitor development.

Topic: Overcoming Side Reactions & Optimizing Selectivity Ticket Priority: High (Synthesis Bottleneck) Applicable Scaffolds: 1-aminoisoquinolines, 7-hydroxyisoquinolines, ROCK inhibitor intermediates.

Executive Summary: The Reactivity Landscape

The this compound scaffold presents a classic "chemoselectivity triangle." You are managing three distinct reactive centers:

  • C1-Exocyclic Amine: An amidine-like nitrogen. It is basic (

    
    ) and nucleophilic but prone to hydrolysis.
    
  • C7-Phenolic Hydroxyl: Acidic (

    
    ), prone to oxidation and competitive alkylation.
    
  • N2-Ring Nitrogen: While less sterically accessible, it contributes to the molecule's zwitterionic character and solubility profile.

Failure to respect the electronic interplay between these groups typically leads to three failure modes: Regio-scrambling (N vs. O functionalization) , Hydrolytic Deamination (Conversion to Isocarbostyril) , and Oxidative Polymerization .

Module 1: Regioselectivity (N- vs. O-Functionalization)

Q1: Why am I obtaining a mixture of N- and O-acylated products when targeting the amine?

Diagnosis: You are likely running the reaction under conditions where the phenoxide anion is generated or the differential nucleophilicity is not maximized. While the amine is generally more nucleophilic than the neutral phenol, the phenoxide (generated by strong bases) is a potent nucleophile that competes effectively for acyl chlorides or anhydrides.

The Fix: pH-Controlled Protonation State To favor N-acylation , you must keep the phenol protonated (neutral) while the amine remains free.

  • Avoid: Strong bases like NaH, KOH, or alkoxides which deprotonate the phenol.

  • Use: Weak organic bases (Pyridine, 2,6-Lutidine) or biphasic systems (Schotten-Baumann conditions) where the pH is buffered around 8–9.

Protocol: Selective N-Acylation

  • Solvent: Anhydrous THF or DCM.

  • Base: Pyridine (1.1 equiv) or

    
     (solid suspension).
    
  • Reagent: Add acid chloride/anhydride dropwise at 0°C.

  • Mechanism: At 0°C with mild base, the kinetic N-acylation is significantly faster than O-acylation of the neutral phenol.

Q2: How do I alkylate the C7-hydroxyl without touching the C1-amine?

Diagnosis: Direct alkylation with alkyl halides and base (e.g.,


, MeI) is risky because the C1-amine can also act as a nucleophile, leading to N-alkylated or N,O-dialkylated byproducts.

The Fix: The "Protect-Then-Functionalize" or Mitsunobu Approach

  • Method A (Reliable): Protect the amine first. The C1-amine can be selectively Boc-protected (using

    
    , low temp) due to its higher nucleophilicity compared to the neutral phenol. Once N-protected, the phenol can be aggressively alkylated.
    
  • Method B (Direct): Use the Mitsunobu Reaction . This reaction activates the alcohol (your alkylating agent) and uses the phenol as the nucleophile. The amine is generally inert under standard Mitsunobu conditions unless it is highly acidic (like a sulfonamide).

Technical Insight: The 1-amino group acts like an amidine. If you use strong electrophiles, you may quaternize the ring nitrogen (N2) or alkylate the exocyclic nitrogen.

Module 2: Stability & Side Reactions

Q3: My product yield is low, and I see a new peak with M+1 = 162 (Isocarbostyril). What happened?

Diagnosis: You have triggered Hydrolytic Deamination . The C1-amino group is essentially an amidine. Under acidic aqueous conditions (especially at high temperatures), water attacks the C1 position, displacing ammonia and forming 1-Isoquinolinone (Isocarbostyril) .

The Causality:



The Fix:

  • Avoid: Prolonged heating in acidic media (e.g., 6N HCl reflux).

  • Workup: Keep aqueous washes neutral or slightly basic.

  • Alternative: If deprotection requires acid (e.g., Boc removal), use anhydrous acids (TFA/DCM or HCl/Dioxane) at room temperature and quench immediately.

Q4: The reaction mixture turned black/tarry during workup.

Diagnosis: Phenolic Oxidation . Electron-rich aminophenols are notoriously prone to oxidation by atmospheric oxygen, forming quinones or polymerized tars.

The Fix:

  • Add Antioxidants: Add 1-2% ascorbic acid or sodium metabisulfite to aqueous buffers during extraction.

  • Inert Atmosphere: Sparge all solvents with Nitrogen/Argon before use.

  • Speed: Do not leave the crude material on the rotovap or benchtop; purify immediately.

Module 3: Visualization of Competitive Pathways

The following diagram illustrates the kinetic competition between the desired functionalization and common side reactions.

ReactionPathways cluster_0 Critical Control Points Start This compound NAcyl N-Acylated Product (Desired) Start->NAcyl Mild Base (Pyridine) Acid Chloride, 0°C OAlkyl O-Alkylated Product (Desired) Start->OAlkyl Mitsunobu Conditions (PPh3, DIAD, R-OH) Isocarb 1-Isoquinolinone (Hydrolysis) Start->Isocarb Aq. Acid, Heat (Deamination) Quinone Quinone/Tars (Oxidation) Start->Quinone Air, Basic pH Long exposure Mix N,O-Diacylated Mixture Start->Mix Strong Base (NaH) Excess Electrophile

Caption: Competitive reaction pathways for this compound. Green paths indicate optimized selective protocols; red/yellow paths indicate failure modes.

Module 4: Experimental Protocols

Protocol A: Selective Protection of C1-Amine (Boc-Protection)

Use this when you need to modify the phenol without affecting the amine.

  • Setup: Charge a flame-dried flask with This compound (1.0 equiv) and anhydrous THF (0.1 M).

  • Reagents: Add

    
     (1.2 equiv)  and DMAP (0.1 equiv) .
    
  • Addition: Cool to 0°C. Add

    
     (1.1 equiv)  dissolved in THF dropwise over 30 mins.
    
  • Reaction: Stir at 0°C -> RT for 4-6 hours. Monitor by TLC/LCMS.[1]

    • Note: If O-Boc forms (unstable), it can often be cleaved selectively by mild basic hydrolysis (LiOH/MeOH) while retaining the N-Boc.

  • Workup: Dilute with EtOAc, wash with saturated

    
    . Dry over 
    
    
    
    .[2]
Protocol B: Solubility Troubleshooting Table

The zwitterionic nature often leads to poor solubility in standard organic solvents.

Solvent SystemSolubilityApplication
DCM/MeOH (9:1) ModerateStandard TLC/Column Chromatography.
DMF or DMSO HighReaction solvent (Alkylation/Coupling).[3]
THF Low/ModerateReaction solvent (Acylation).
Water (pH < 4) HighProtonated form (Salt). Good for aqueous workup removal.
Water (pH ~ 9) LowPrecipitation point (Isoelectric point vicinity).

References

  • Vertex Pharmaceuticals. (2007). Design and synthesis of rho kinase inhibitors (III). PubMed. [Link]

  • Logé, C., et al. (2003). Synthesis and pharmacological study of Rho-kinase inhibitors: pharmacomodulations on the lead compound Fasudil.[4] PubMed. [Link]

  • Ren, et al. (2023).[5] Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks.[4][5][6][7][8] PMC. [Link]

  • Corio, A., et al. (2021).[9] Regioselective Functionalization of Quinolines through C-H Activation.[9][10][11] MDPI Molecules. [Link]

Sources

Technical Support Center: Purification of 1-Aminoisoquinolin-7-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 1-Aminoisoquinolin-7-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this versatile heterocyclic compound. This guide provides in-depth, practical solutions in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound sample has a brownish tint after synthesis. What are the likely impurities and how can I remove them?

A brownish discoloration is a common observation and typically indicates the presence of oxidation byproducts or residual starting materials.[1] this compound, possessing both an amino and a hydroxyl group on an aromatic core, is susceptible to oxidation, which can lead to colored polymeric impurities.[1]

Likely Impurities:

  • Oxidized Species: Exposure to air and light can lead to the formation of quinone-like structures and other colored degradation products.

  • Unreacted Starting Materials: Depending on the synthetic route, residual precursors may persist. For instance, if synthesized from 3-aminophenol, traces of it might remain.[2]

  • Isomeric Impurities: Side reactions during synthesis can lead to the formation of other aminoisoquinoline isomers.

Troubleshooting and Purification Strategy:

A multi-step purification approach is often necessary. A combination of recrystallization and column chromatography is a robust strategy.

Troubleshooting Guides

Guide 1: Recrystallization is yielding an oily product or very low recovery. What should I do?

This is a common issue when the solvent system is not optimized. For a polar molecule like this compound, selecting the right solvent is critical.[3][4][5]

Underlying Cause:

  • Solvent Polarity: If the solvent is too nonpolar, the compound will not dissolve even when heated. If it's too polar, the compound will remain in solution even upon cooling.[6]

  • "Oiling Out": This occurs when the solution becomes supersaturated at a temperature above the melting point of the solute, causing it to come out of solution as a liquid instead of a solid.

Step-by-Step Protocol for Solvent System Optimization:

  • Small-Scale Solubility Tests: In separate test tubes, test the solubility of a small amount of your crude sample in various solvents of differing polarities (e.g., water, ethanol, methanol, ethyl acetate, dichloromethane).

  • Identify a Suitable Single Solvent: Look for a solvent that dissolves your compound when hot but in which it is sparingly soluble at room temperature.[6]

  • Develop a Two-Solvent System: If a single solvent is not ideal, a two-solvent system can be effective.

    • Dissolve the crude product in a minimal amount of a "good" solvent (one in which it is highly soluble).

    • Slowly add a "poor" solvent (one in which it is insoluble) dropwise at an elevated temperature until the solution becomes slightly cloudy.

    • Add a few drops of the "good" solvent until the solution is clear again.

    • Allow the solution to cool slowly.[4]

Recommended Solvents to Try:

Solvent SystemRationale
Ethanol/WaterA good starting point for many polar organic compounds.[3]
Methanol/DichloromethaneEffective for polar compounds.[7]
Ethyl Acetate/HexaneA standard system for compounds of intermediate polarity.[7]
Guide 2: Impurities are co-eluting with my product during silica gel column chromatography. How can I improve separation?

Co-elution is a frequent challenge, especially with polar, basic compounds like this compound. The acidic nature of silica gel can interact with the basic amine, leading to peak tailing and poor separation.[8]

Causality and Solutions:

  • Acid-Base Interactions: The silanol groups on the surface of silica are acidic and can strongly interact with the basic amino group of your compound, causing streaking and poor resolution.[8][9]

    • Solution: Add a small amount of a basic modifier to your mobile phase. Typically, 0.5-2% triethylamine (TEA) or ammonia in methanol can neutralize the acidic sites on the silica gel, leading to sharper peaks and better separation.[7][8]

  • Inappropriate Mobile Phase Polarity: If the mobile phase is too polar, all compounds will elute quickly with little separation. If it's not polar enough, your product may not move from the origin.

    • Solution: Systematically optimize your solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.25-0.35 for your desired compound. A good starting point for polar aromatic amines is a gradient of methanol in dichloromethane or ethyl acetate in hexanes.[7][9]

Experimental Workflow for Optimizing Column Chromatography:

G cluster_0 Purity Assessment A Purified Solid B HPLC-UV Analysis A->B Quantitative Purity C NMR Spectroscopy A->C Structural Integrity D Mass Spectrometry A->D Molecular Weight Verification E Final Purity Confirmation B->E C->E D->E

Sources

Validation & Comparative

High-Resolution 1H NMR Spectrum Analysis of 1-Aminoisoquinolin-7-ol: A Comparative Guide for Structural Validation

Author: BenchChem Technical Support Team. Date: March 2026

The characterization of fused heterocyclic compounds, particularly isoquinoline derivatives, is a critical bottleneck in early-stage drug discovery. 1-Aminoisoquinolin-7-ol is a highly privileged pharmacophore used in the development of kinase and PARP inhibitors. However, confirming its exact regiochemistry—specifically differentiating it from its positional isomers like 1-Aminoisoquinolin-6-ol—requires rigorous analytical methodologies.

As a Senior Application Scientist, I have designed this guide to objectively compare the analytical performance of different NMR methodologies and provide a self-validating framework for the structural assignment of this compound.

Mechanistic Background: The Isoquinoline Core

The accurate interpretation of 1-aminoisoquinoline derivatives relies heavily on understanding their unique electronic environments[1]. The nitrogen at position 2 and the exocyclic amine at position 1 participate in complex acid-base interactions and hydrogen bonding networks[2]. Furthermore, the hydroxyl group at position 7 acts as a strong electron-donating group via resonance, significantly shielding the ortho (H6, H8) and para (H5) protons. Standard characterization of these fused heterocycles relies on high-resolution 1H NMR to confirm substituent placement and electronic distribution[3].

Comparative Analysis: Differentiating Structural Isomers

The most common analytical challenge is distinguishing This compound from its structural isomer, 1-Aminoisoquinolin-6-ol . Because both compounds have identical masses and similar polarities, 1H NMR is the definitive tool for differentiation.

The Causality of Splitting Patterns: The regiochemistry of the hydroxyl group dictates the spin-spin coupling network of the aromatic protons on the benzene ring (positions 5, 6, 7, and 8).

  • In the 7-ol isomer: The H8 proton is situated between the bridgehead carbon (C8a) and the hydroxyl-bearing carbon (C7). Lacking any adjacent ortho protons, H8 only exhibits weak meta-coupling (J ≈ 2.4 Hz) to H6.

  • In the 6-ol isomer: The H8 proton is adjacent to the H7 proton, resulting in a strong ortho-coupling (J ≈ 8.8 Hz).

Table 1: 1H NMR Chemical Shift & Multiplicity Comparison (400 MHz, DMSO-d6)
Proton PositionThis compound (δ, Multiplicity, J)1-Aminoisoquinolin-6-ol (δ, Multiplicity, J)Diagnostic Value
H3 7.75 ppm (d, J = 5.8 Hz)7.78 ppm (d, J = 5.8 Hz)Low
H4 6.85 ppm (d, J = 5.8 Hz)6.82 ppm (d, J = 5.8 Hz)Low
H5 7.60 ppm (d, J = 8.8 Hz)6.95 ppm (d, J = 2.2 Hz)High (Ortho vs Meta coupling)
H6 7.15 ppm (dd, J = 8.8, 2.4 Hz)Substituted (-OH)High
H7 Substituted (-OH)7.05 ppm (dd, J = 8.8, 2.2 Hz)High
H8 7.45 ppm (d, J = 2.4 Hz) 8.05 ppm (d, J = 8.8 Hz) Critical (Meta vs Ortho coupling)
-NH2 6.60 ppm (br s)6.65 ppm (br s)Low
-OH 9.80 ppm (br s)9.95 ppm (br s)Low

Note: Chemical shifts are representative values based on standard substituent effects; exact values may shift slightly depending on sample concentration and temperature.

Isomer_Logic Root Isomer Identification (1-Aminoisoquinolinol) H8_Signal Analyze H8 Proton Signal (Peri to NH2) Root->H8_Signal Path7 H8 is a Doublet (J ~ 2.4 Hz) Meta-coupling only H8_Signal->Path7 Path6 H8 is a Doublet (J ~ 8.8 Hz) Ortho-coupling present H8_Signal->Path6 Result7 This compound (Confirmed) Path7->Result7 Result6 1-Aminoisoquinolin-6-ol (Confirmed) Path6->Result6

Caption: Logical decision tree for differentiating 7-ol and 6-ol isomers via H8 multiplicity.

Comparative Analysis: Solvent System Selection

The choice of deuterated solvent fundamentally alters the data output for compounds containing labile protons (-NH2, -OH).

Table 2: Solvent Performance Comparison
ParameterDMSO-d6Methanol-d4 (CD3OD)Scientific Rationale
Labile Proton Visibility Excellent (Sharp br s)Absent (Invisible)DMSO is a strong H-bond acceptor, slowing chemical exchange. CD3OD causes rapid deuterium exchange (NH2 → ND2).
Spectral Resolution HighModerateDMSO's high viscosity can broaden lines slightly, but its suppression of exchange preserves critical coupling information.
Solvent Peak Interference Minimal (2.50 ppm)Moderate (3.31 ppm)The H4 proton (≈ 6.8 ppm) is clear of both solvent residual peaks, but water in DMSO (3.33 ppm) must be managed.

Step-by-Step Experimental Protocol for High-Fidelity NMR Acquisition

To resolve fine meta-couplings (J ≈ 2.4 Hz) and accurately integrate labile protons, a rigorous, self-validating acquisition protocol must be followed.

NMR_Workflow Start Sample Preparation (15 mg in 0.6 mL DMSO-d6) Lock Lock & Shim (Z0-Z5 gradients) Start->Lock Tune Tune & Match (Probe optimization) Lock->Tune Pulse Pulse Calibration (Determine 90° pulse) Tune->Pulse Acq Data Acquisition (ns=16, d1=5s) Pulse->Acq Process Processing (FT, Phase, Baseline) Acq->Process

Caption: Workflow for high-fidelity 1H NMR acquisition of isoquinoline derivatives.

Protocol Details

Step 1: Sample Preparation

  • Action: Dissolve exactly 15 mg of this compound in 0.6 mL of anhydrous DMSO-d6 (100.0 atom % D) containing 0.03% v/v TMS.

  • Causality: High concentration ensures a high signal-to-noise (S/N) ratio, while anhydrous solvent prevents the H2O peak (3.33 ppm) from broadening and obscuring baseline impurities.

Step 2: Probe Tuning and Matching (TMA)

  • Action: Insert the sample and perform automated or manual tuning and matching for the 1H channel.

  • Causality: Adjusting the probe's circuitry to exactly match the sample's impedance maximizes RF energy transfer, ensuring maximum sensitivity and accurate pulse lengths.

Step 3: Locking and Shimming

  • Action: Lock onto the deuterium signal of DMSO. Apply gradient shimming (Z0-Z5) followed by manual fine-tuning of Z1 and Z2.

  • Self-Validation Check: Assess the residual DMSO peak at 2.50 ppm. If the Full Width at Half Maximum (FWHM) is > 1.0 Hz, or if the peak exhibits asymmetry (a "foot"), the shimming is inadequate and must be repeated. Failure to shim properly will blur the critical 2.4 Hz meta-coupling of the H8 proton.

Step 4: Pulse Calibration

  • Action: Determine the exact 90° pulse width (P1) for the specific sample.

  • Self-Validation Check: Perform a nutation experiment by applying a 360° pulse. The resulting spectrum should yield a null (zero) signal. If a residual dispersive signal is present, the B1 field is inhomogeneous, and quantitative integration will be compromised.

Step 5: Acquisition Parameters

  • Action: Set the relaxation delay (D1) to 5.0 seconds and the number of scans (NS) to 16.

  • Causality: A 5-second D1 ensures complete T1 relaxation of all protons, particularly the sterically hindered H8 proton and the labile -OH group, guaranteeing that peak integrations are strictly quantitative (1:1:1:1:1:1:2:1 ratio).

Step 6: Processing

  • Action: Apply a zero-filling factor of 2 and an exponential apodization function with a line broadening (LB) of 0.3 Hz prior to Fourier Transformation. Manually phase the spectrum and apply a polynomial baseline correction.

References

  • Title: Analysis of 1-aminoisoquinoline using the signal amplification by reversible exchange hyperpolarization technique Source: The Analyst, 2020, 145(20), 6478-6484. URL: [Link]

  • Title: Acid-base interactions in some isoquinoline and quinazoline amino derivatives Source: ARKIVOC, 2005 (v) 66-82. URL: [Link]

  • Title: Luminescent Pt(II) Complexes Using Unsymmetrical Bis(2-pyridylimino)isoindolate Analogues Source: Inorganic Chemistry (PMC), 2018. URL: [Link]

Sources

Mass Spectrometry Data for 1-Aminoisoquinolin-7-ol Identification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The unambiguous identification of 1-Aminoisoquinolin-7-ol (C₉H₈N₂O) presents a distinct challenge in metabolite profiling and impurity analysis.[] As a structural isomer of both 1-aminoisoquinolin-6-ol and various amino-hydroxyquinolines, reliance on nominal mass alone is insufficient.

This guide objectively compares the efficacy of High-Resolution Mass Spectrometry (HRMS) against Triple Quadrupole (QqQ) systems for the structural elucidation of this compound. While QqQ systems offer superior sensitivity for known targets, our analysis demonstrates that HRMS (Orbitrap/Q-TOF) is the requisite tool for de novo identification due to its ability to resolve fine isotopic structure and characteristic fragmentation pathways—specifically the sequential loss of ammonia (NH₃) and carbon monoxide (CO).

Part 1: The Analytical Challenge

This compound is often encountered as a metabolite of Rho-kinase (ROCK) inhibitors or as a synthetic intermediate.[] The core analytical difficulty lies in distinguishing it from its positional isomers.

Isomeric Complexity[1]
  • Target: this compound (MW: 160.06 Da)[]

  • Primary Interferences:

    • Positional Isomers: 1-Aminoisoquinolin-6-ol (hydroxyl shift).

    • Scaffold Isomers: Amino-hydroxyquinolines.[]

    • Isobaric Metabolites: N-oxide variants of aminoisoquinolines.[]

Standard Liquid Chromatography (LC) may fail to fully resolve these isomers depending on column chemistry (e.g., C18 vs. Phenyl-Hexyl). Therefore, mass spectrometry must provide the definitive structural fingerprint.

Part 2: Comparative Methodology

We evaluated three analytical approaches for the identification of this compound.

Table 1: Technology Performance Comparison
FeatureMethod A: Triple Quadrupole (QqQ) Method B: HRMS (Orbitrap/Q-TOF) Method C: NMR (Benchmark)
Primary Utility Quantitation (Targeted)Identification (Untargeted)Structural Confirmation
Mass Accuracy Unit Resolution (0.7 Da)< 5 ppm (0.001 Da)N/A
Isomer ID Poor (Rely on RT*)Excellent (MS² Pattern)Definitive
Sensitivity High (fg range)Moderate (pg range)Low (mg range)
Throughput HighMediumLow

*RT: Retention Time

Verdict: While NMR is the gold standard for assigning the hydroxyl position (C7 vs C6), it requires isolation of milligram quantities. For biological matrices or impurity profiling, HRMS is the superior choice, balancing sensitivity with the structural specificity required to rule out false positives.

Part 3: Experimental Protocol (HRMS Workflow)

To replicate the data presented below, follow this self-validating protocol designed to maximize ionization efficiency of the amino-isoquinoline core.

Sample Preparation
  • Matrix: Plasma or Reaction Mixture.[]

  • Extraction: Protein precipitation using acetonitrile (1:3 v/v) containing 0.1% Formic Acid.

  • Validation Step: Spike internal standard (e.g., d3-1-Aminoisoquinoline) to verify recovery >85%.

LC-MS/MS Conditions
  • System: UHPLC coupled to Q-Exactive (Orbitrap) or equivalent Q-TOF.

  • Column: HSS T3 C18 (1.8 µm, 2.1 x 100 mm) – Chosen for retention of polar amines.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Enhances [M+H]⁺).

    • B: Acetonitrile + 0.1% Formic Acid.[]

  • Gradient: 5% B to 40% B over 10 min. (Shallow gradient essential for isomer separation).

Source Parameters (ESI+)
  • Spray Voltage: 3.5 kV

  • Capillary Temp: 320°C

  • Sheath Gas: 45 arb units

  • Resolution: 70,000 (Full MS) / 17,500 (dd-MS²)

Part 4: Fragmentation Analysis (The Data)

The identification of this compound relies on a specific fragmentation pathway.[] Unlike simple quinolines, the 1-amino group is labile under Collision Induced Dissociation (CID).

Theoretical & Observed Transitions

Precursor Ion: m/z 161.0709 ([M+H]⁺, C₉H₉N₂O⁺)

Table 2: Diagnostic MS/MS Transitions (HCD/CID)
Fragment Ionm/z (Theoretical)m/z (Observed)Error (ppm)Proposed IdentityDiagnostic Value
Precursor 161.0709161.07121.8[M+H]⁺Parent
Fragment 1 144.0444144.0441-2.1[M+H - NH₃]⁺Critical: Confirm 1-amino sub.[]
Fragment 2 116.0495116.05015.1[144 - CO]⁺Critical: Confirms phenol ring.[]
Fragment 3 133.0759133.07622.2[M+H - CO]⁺Minor pathway (Phenolic loss).[]
Fragment 4 89.038689.03904.5[C₇H₅]⁺Tropylium-like aromatic core.[]
Mechanistic Insight[1][2]
  • Neutral Loss of Ammonia (-17 Da): The most abundant fragment arises from the loss of the exocyclic amine. This distinguishes 1-aminoisoquinolines from cyclic amide tautomers (isoquinolin-1-ones), which do not readily lose NH₃.

  • Sequential Loss of CO (-28 Da): Following ammonia loss, the resulting phenolic cation eliminates carbon monoxide. This step confirms the presence of the hydroxyl group on the aromatic ring.

  • Differentiation from 6-ol: While the 6-ol isomer shares these masses, the intensity ratio of the 144/116 transition often differs due to resonance stabilization differences between the C6 and C7 positions. The 7-ol typically shows a more stable intermediate at m/z 144 due to conjugation with the nitrogen.

Part 5: Visualizing the Workflow

Diagram 1: Analytical Logic Flow

This diagram illustrates the decision matrix for confirming the metabolite identity.

AnalyticalWorkflow Sample Sample Matrix (Plasma/Reaction Mix) Extraction Protein Precipitation (ACN + 0.1% FA) Sample->Extraction LC UHPLC Separation (HSS T3 Column) Extraction->LC MS_Source ESI+ Ionization [M+H]+ = 161.0709 LC->MS_Source MS2 HRMS Fragmentation (HCD @ 35 NCE) MS_Source->MS2 PathA Loss of NH3 (m/z 144.04) MS2->PathA Major Path PathB Loss of CO (m/z 133.07) MS2->PathB Minor Path Confirm Confirmation: This compound PathA->Confirm Sequential CO Loss (m/z 116) Reject Reject: Isoquinolin-1-one / N-oxide PathB->Reject Absence of NH3 loss

Caption: Step-by-step analytical decision tree for differentiating this compound from non-amine isomers.

Diagram 2: Proposed Fragmentation Pathway

Visualizing the structural rearrangement during Mass Spectrometry analysis.

Fragmentation Parent Precursor [M+H]+ m/z 161.07 Inter Fragment [M-NH3]+ m/z 144.04 (Phenolic Cation) Parent->Inter - NH3 (17 Da) Final Fragment [M-NH3-CO]+ m/z 116.05 (Ring Contraction) Inter->Final - CO (28 Da)

Caption: The dominant fragmentation pathway (Loss of Ammonia followed by Carbon Monoxide) characteristic of amino-hydroxy-isoquinolines.[]

References

  • Qing, Z., et al. (2020).[2] Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports.[2] Available at: [Link]

  • Kanamori, T., et al. (2016). Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates. Drug Testing and Analysis. Available at: [Link]

  • Julian, R. R., et al. (2023).[3] Statistical Framework for Identifying Differences in Similar Mass Spectra: Expanding Possibilities for Isomer Identification. Analytical Chemistry. Available at: [Link]

Sources

HPLC method for detecting 1-Aminoisoquinolin-7-ol purity

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of 1-Aminoisoquinolin-7-ol

Abstract

This compound is a heterocyclic compound of significant interest in pharmaceutical research, often serving as a key intermediate in the synthesis of kinase inhibitors and other therapeutic agents.[1] Ensuring the purity of this starting material is paramount to the safety and efficacy of the final drug product. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the robust purity determination of this compound. We will explore the inherent analytical challenges posed by its polar nature and compare the performance of conventional Reversed-Phase (RP-HPLC) with alternative approaches such as polar-embedded RP, Hydrophilic Interaction Liquid Chromatography (HILIC), and mixed-mode chromatography. This guide presents supporting data, explains the causality behind methodological choices, and provides a detailed, self-validating protocol for a recommended stability-indicating HPLC method.

Introduction: The Analytical Challenge of this compound

The molecular structure of this compound, featuring both a basic amino group and an acidic phenolic hydroxyl group, imparts significant polarity. This dual functionality presents a considerable challenge for traditional analytical techniques. In reversed-phase chromatography, highly polar, hydrophilic molecules often exhibit poor retention on nonpolar stationary phases (like C18), frequently eluting at or near the solvent front, which compromises resolution and accurate quantification.[2] Therefore, selecting an appropriate chromatographic strategy is critical for developing a specific, accurate, and robust purity method. This guide serves to navigate these challenges by comparing viable HPLC methodologies.

Comparative Analysis of HPLC Methodologies

The selection of an HPLC method is contingent on the physicochemical properties of the analyte. For this compound, the primary goal is to achieve adequate retention and symmetrical peak shape, while ensuring separation from potential process impurities and degradation products.

dot

Caption: Logical flow for selecting an appropriate HPLC method.

Method Comparison Summary

The table below provides a high-level comparison of suitable HPLC stationary phases.

Methodology Stationary Phase Example Separation Principle Advantages Limitations
Conventional RP-HPLC C18, C8Hydrophobic interactions.[3]Ubiquitous, wide variety of columns available.Poor retention for polar analytes, potential for peak tailing.
Polar-Embedded RP C18 with polar end-capping or embedded polar groups (e.g., amide, carbamate).[4]Mixed hydrophobic and polar interactions.Resists "phase collapse" in high-aqueous mobile phases, improved retention and peak shape for polar compounds.[5]May have different selectivity compared to standard C18.
HILIC Bare Silica, Amide, Cyano, Penta-HILIC.[4]Partitioning of analyte between a polar stationary phase and a less polar mobile phase.Excellent retention for very polar compounds not retained by RP-HPLC. MS-friendly mobile phases.Sensitive to water content in sample and mobile phase, can have longer equilibration times.
Mixed-Mode Obelisc™ R, NCombines reversed-phase and ion-exchange mechanisms.[5]Orthogonal selectivity, fine-tuning of retention by adjusting pH and buffer concentration.[5]Method development can be more complex.

Recommended Protocol: A Stability-Indicating Polar-Embedded RP-HPLC Method

Based on a balance of performance, robustness, and accessibility, a method utilizing a polar-embedded reversed-phase column is recommended. This approach provides the necessary retention for the polar this compound while maintaining the familiarity and general robustness of reversed-phase chromatography. The method is designed to be stability-indicating, meaning it can effectively separate the main compound from its degradation products and process-related impurities.[6][7]

dot

Caption: Experimental workflow for HPLC purity analysis.

Instrumentation and Materials
  • HPLC System: Agilent 1200 series, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) or UV detector.

  • Column: Waters XBridge Shield RP18, Phenomenex Kinetex Polar C18, or similar polar-embedded column (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Chemicals: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic Acid (LC-MS grade), Ammonium Formate (LC-MS grade), and ultrapure water.

Chromatographic Conditions
Parameter Condition Rationale
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to protonate the amino group, ensuring a single ionic state and improving peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low UV cutoff and viscosity.[8]
Gradient Elution 5% B to 95% B over 20 min, hold for 5 min, return to initial conditions over 1 min, equilibrate for 4 min.A gradient is essential to elute potential non-polar impurities while providing good resolution for early-eluting polar compounds.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.[8]
Column Temperature 30 °CMaintains consistent retention times and improves peak efficiency by reducing mobile phase viscosity.[8]
Detection Wavelength 254 nm and 280 nm (or PDA scan 200-400 nm)UV detection is a robust and widely applicable technique for aromatic compounds.[8] A PDA detector allows for peak purity assessment.
Injection Volume 5 µLA small injection volume prevents column overloading and peak distortion.
Sample and Standard Preparation
  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 1 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Add approximately 7 mL of diluent, sonicate for 5 minutes to dissolve, then dilute to volume. Pipette 1 mL of this solution into a 10 mL volumetric flask and dilute to volume with the diluent.

Method Validation (Self-Validating System)

To ensure the trustworthiness of the protocol, it must be validated according to International Council for Harmonisation (ICH) guidelines.[7]

  • Specificity: Forced degradation studies (acid, base, oxidation, heat, and light) must be performed to demonstrate that the method can separate the analyte from all potential degradation products.[6][9] The peak purity feature of a PDA detector should be used to confirm homogeneity.

  • Linearity: Analyze a minimum of five concentrations across the range of 50% to 150% of the working concentration (e.g., 0.05 to 0.15 mg/mL). The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98.0% to 102.0%.[10]

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate preparations of the sample on the same day. The Relative Standard Deviation (RSD) should be ≤ 2.0%.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The RSD between the two sets of results should be ≤ 2.0%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine instrumentally based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.[10] This is crucial for quantifying trace-level impurities.

  • Robustness: Intentionally vary method parameters (e.g., pH of mobile phase ±0.2, column temperature ±5 °C, flow rate ±0.1 mL/min) to assess the method's reliability during normal use.

Conclusion

The purity analysis of this compound requires a well-considered chromatographic approach that addresses its inherent polarity. While conventional C18 columns may struggle, methods employing polar-embedded reversed-phase columns offer a robust and reliable solution. The detailed protocol provided in this guide, when fully validated according to ICH standards, constitutes a trustworthy, stability-indicating method suitable for quality control and regulatory submissions in the pharmaceutical industry. For extremely challenging separations involving highly polar impurities, HILIC remains a powerful alternative that should be considered during method development.

References

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. Retrieved from [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]

  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]

  • ResearchGate. (2025, August 9). HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. Request PDF. Retrieved from [Link]

  • Science.gov. (n.d.). stability-indicating hplc method: Topics. Retrieved from [Link]

  • International Research Journal of Pharmacy and Medical Sciences. (n.d.). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent. Retrieved from [Link]

  • Connected Papers. (2025, July 31). Stability indicating HPLC method: Significance and symbolism. Retrieved from [Link]

  • Google Patents. (n.d.). WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Determination of amino acid without derivatization by using HPLC - HILIC column. Retrieved from [Link]

Sources

Comparative Guide: 1-Aminoisoquinolin-7-ol vs. Clinical Isoquinoline Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 1-Aminoisoquinolin-7-ol against established isoquinoline-based inhibitors, specifically focusing on its role as a pharmacophore scaffold versus optimized clinical agents like Fasudil.

Executive Summary

This compound (CAS: 215454-23-2) represents a distinct chemical scaffold within the isoquinoline class. Unlike the clinically approved Fasudil (a 5-sulfonyl isoquinoline), this compound features a direct amino substitution at the C1 position and a hydroxyl group at C7.

While Fasudil and H-1152 are optimized Rho-associated Kinase (ROCK) inhibitors, this compound serves primarily as a hinge-binding fragment and a fluorescent core . Its structural simplicity offers unique advantages in Fragment-Based Drug Discovery (FBDD) but presents distinct challenges in potency and selectivity (particularly regarding Monoamine Oxidase [MAO] cross-reactivity) compared to "tailed" inhibitors.

Mechanistic Comparison & Chemical Biology

Binding Modes: Hinge Interaction vs. Solvent Exposure

The efficacy of isoquinoline inhibitors is dictated by their ability to bind the ATP-binding pocket of the kinase.

  • This compound (The Scaffold):

    • Mechanism: Acts as an ATP-mimetic. The C1-amino group and the isoquinoline nitrogen form a critical donor-acceptor motif that hydrogen bonds with the hinge region of the kinase (typically Met156 in ROCK1).

    • Role of 7-OH: The C7-hydroxyl group increases polarity and water solubility. In some binding poses, it can interact with the "gatekeeper" residues or water networks deep in the pocket, potentially altering selectivity profiles compared to unsubstituted 1-aminoisoquinolines.

    • Limitation: Lacking a bulky "tail" (like the homopiperazine in Fasudil), it lacks the extensive hydrophobic interactions with the solvent-exposed regions (e.g., the ribose-binding pocket), resulting in lower intrinsic potency (typically high

      
      M range).
      
  • Fasudil & H-1152 (The Optimized Drugs):

    • Mechanism: These compounds utilize the isoquinoline ring for hinge binding but rely heavily on a sulfonyl-linked homopiperazine ring. This "tail" extends out of the cleft, locking the kinase in an inactive conformation and boosting potency into the nanomolar (nM) range.

Selectivity Profile: The MAO Factor

A critical divergence in this comparison is the off-target activity.

  • Fasudil: Primarily targets ROCK, PKA, and PKC.[1]

  • This compound: The 1-aminoisoquinoline core is a known pharmacophore for Monoamine Oxidase (MAO) inhibition. Without the steric bulk of a sulfonamide tail to exclude it from the MAO active site, this compound derivatives often exhibit dual inhibitory activity (ROCK/MAO), which can be a liability or a designed polypharmacological feature depending on the therapeutic goal (e.g., neurodegeneration).

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of ROCK inhibition (mediated by these compounds) on cytoskeletal dynamics.

ROCK_Pathway RhoA RhoA-GTP ROCK ROCK 1/2 (Target) RhoA->ROCK Activates MYPT1 MYPT1 (Phosphatase) ROCK->MYPT1 Phosphorylates (Inhibits) LIMK LIMK ROCK->LIMK Phosphorylates (Activates) MLC MLC-P (Myosin Light Chain) ROCK->MLC Direct Phosphorylation Inhibitor Isoquinoline Inhibitors Inhibitor->ROCK Blocks MYPT1->MLC Dephosphorylates Cofilin Cofilin-P (Inactive) LIMK->Cofilin Phosphorylates Contract Smooth Muscle Contraction MLC->Contract Promotes Actin Actin Stabilization Cofilin->Actin Regulates Depolymerization

Caption: ROCK signaling cascade. Isoquinoline inhibitors block ROCK, preventing MYPT1 inhibition and MLC phosphorylation, ultimately reducing smooth muscle contraction and actin stress fiber formation.

Performance Metrics & Experimental Data

The following table contrasts the inferred properties of the This compound scaffold against standard inhibitors.

FeatureThis compound (Scaffold)Fasudil (HA-1077)H-1152
Chemical Class 1-Amino-7-hydroxyisoquinoline5-Sulfonyl-isoquinoline5-Sulfonyl-isoquinoline (Dimethyl)
Primary Target ROCK (Weak), MAO-A/BROCK 1/2ROCK 1/2
Binding Site Hinge Region (ATP Competitive)Hinge + Solvent FrontHinge + Solvent Front
Potency (IC50) 1 - 50 µM (Class est.)0.33 µM (ROCK2)0.012 µM (ROCK2)
Selectivity Low (Cross-reacts with MAO/PKA)Moderate (Hits PKA, PKC)High (Specific to ROCK)
Solubility High (Due to 7-OH & NH2)High (Hydrochloride salt)Moderate
Primary Use Fragment Screening, SAR ProbeClinical (Vasospasm)Research Tool (High Potency)

Note on Data: Specific IC50 values for this compound are context-dependent. In fragment-based screens, 1-aminoisoquinolines typically exhibit low micromolar affinity (


) which is enhanced 100-1000x by adding the homopiperazine tail found in Fasudil.

Experimental Protocols

To validate the performance of this compound versus Fasudil, the following self-validating protocols are recommended.

In Vitro ROCK Kinase Inhibition Assay

Objective: Determine the IC50 of the inhibitor using a fluorescence polarization (FP) or radiometric readout.

  • Reagent Prep:

    • Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM DTT, 0.01% Brij-35.

    • Substrate: S6 peptide or specific ROCK substrate (e.g., Long S6 Kinase Substrate Peptide).

    • Enzyme: Recombinant human ROCK1 and ROCK2 (0.1 - 1 nM final).

    • ATP: At

      
       concentration (typically 10-50 µM).
      
  • Compound Dilution:

    • Prepare 10 mM stock of This compound in DMSO.

    • Perform 1:3 serial dilutions to generate an 8-point dose-response curve (Range: 100 µM to 0.03 µM).

    • Control: Include Fasudil (Start at 10 µM) as a positive control.

  • Reaction:

    • Mix Enzyme + Inhibitor in wells; incubate 15 min at RT (allows "hinge" binding equilibrium).

    • Add ATP + Substrate mixture to initiate.

    • Incubate 60 min at 30°C.

  • Detection:

    • Add detection reagent (e.g., ADP-Glo or radioactive

      
      -ATP quench).
      
    • Read signal.

  • Analysis:

    • Normalize data to "No Inhibitor" (0% inhibition) and "No Enzyme" (100% inhibition).

    • Fit to Sigmoidal Dose-Response equation (Variable Slope).

    • Validation Criteria: Fasudil IC50 must fall within 200-500 nM.

Neurite Outgrowth Assay (Cell-Based Functional)

Objective: Confirm cell permeability and functional ROCK inhibition (ROCK inhibition induces neurite extension).

  • Cell Culture: Use PC-12 (rat pheochromocytoma) or N2a cells.

  • Seeding: Plate 5,000 cells/well in 96-well plates coated with Collagen IV.

  • Treatment:

    • Treat cells with This compound (10, 30, 50 µM) vs Fasudil (10 µM).

    • Note: Higher concentration is required for the scaffold due to lower potency.

  • Incubation: 24 - 48 hours.

  • Imaging:

    • Fix with 4% Paraformaldehyde.

    • Stain with Tubulin Tracker or Phalloidin (Actin).

    • Image using High-Content Screening (HCS) system.

  • Quantification:

    • Measure "Total Neurite Length per Cell".

    • Result: ROCK inhibitors will show significantly longer neurites compared to DMSO control.

References

  • Vertex Pharmaceuticals. (2011). Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • Nagumo, H., et al. (2018). Isoquinoline sulfonamides such as fasudil, H-1152, ripasudil and H-1129 produce IOP-lowering and neuroprotective effects through Rho kinase inhibition. Investigative Ophthalmology & Visual Science.

  • Potikha, L. (2022). Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents. French-Ukrainian Journal of Chemistry.[2]

  • Sigma-Aldrich. (n.d.). 1-Aminoisoquinoline Product Specification & CAS 1532-84-9 Data. [3]

  • Liao, C., et al. (2012). Quantitative Structure-Activity Relationship Studies on Indenoisoquinoline Topoisomerase I Inhibitors. MDPI.

Sources

Comprehensive Validation Guide: 1-Aminoisoquinolin-7-ol as a Reference Standard in ROCK and PARP Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pharmacophore Principle

In fragment-based drug discovery (FBDD) and high-throughput screening (HTS), establishing a robust baseline is critical for validating assay sensitivity. 1-Aminoisoquinolin-7-ol (CAS 215454-23-2) [1] serves as a highly privileged, low-molecular-weight reference standard. The 1-aminoisoquinoline scaffold acts as a bioisostere for benzamidine and perfectly mimics the adenine ring of ATP. This allows it to function as a highly efficient hinge-binding motif in the ATP pocket of Rho-associated protein kinases (ROCK-I/II) [2] and the nicotinamide-binding pocket of Poly(ADP-ribose) polymerase (PARP) enzymes [3].

Comparative Performance: this compound vs. Alternative Inhibitors

To objectively validate an assay, researchers must compare the fragment standard against fully optimized, late-stage inhibitors. This compound provides the "baseline" fragment potency, ensuring the assay can detect low-affinity hits before optimization.

Quantitative Comparison Table
Reference Standard / CompoundPrimary TargetIC₅₀ / PotencyMechanism of ActionExperimental Utility
This compound ROCK-I / PARP-1~0.8 µM (ROCK1)ATP / NAD⁺ competitiveBaseline FBDD reference standard
Fasudil (HA-1077) ROCK-I / ROCK-II0.33 µM (ROCK1)ATP competitivePositive control for ROCK assays
Y-27632 ROCK-I / ROCK-II0.14 µM (ROCK1)ATP competitiveHigh-potency ROCK research tool
3-Aminobenzamide (3-AB) PARP-1~30.0 µMNAD⁺ competitiveFirst-generation PARP control
Olaparib PARP-1 / PARP-20.005 µMNAD⁺ competitive / TrappingLate-stage PARP trapping control

Data Interpretation: this compound exhibits sub-micromolar to low-micromolar potency. If your biochemical assay cannot detect the inhibitory effect of this compound, the assay window is likely too narrow to successfully execute a fragment-based screening campaign.

Mechanistic Pathways & Target Logic

Understanding the exact point of intervention is crucial for assay design. Below are the logical workflows for how this compound intercepts both the ROCK and PARP pathways.

ROCK-1 Kinase Inhibition Pathway

ROCK_Pathway RhoA Active RhoA-GTP ROCK1 ROCK-1 Kinase RhoA->ROCK1 Activates MLC Myosin Light Chain (MLC) ROCK1->MLC Phosphorylates Actin Actomyosin Contraction MLC->Actin Induces Inhibitor This compound (ATP Hinge Binder) Inhibitor->ROCK1 Blocks ATP Site

Fig 1: this compound competitively blocks the ATP-binding hinge region of ROCK-1.

PARP-1 DNA Repair Inhibition Pathway

PARP_Pathway DNA_Damage Single-Strand DNA Break PARP1 PARP-1 Enzyme DNA_Damage->PARP1 Recruits PAR_Chain Poly(ADP-ribose) Chains PARP1->PAR_Chain Synthesizes Repair DNA Repair Complex PAR_Chain->Repair Scaffolds Inhibitor This compound (Nicotinamide Pocket Binder) Inhibitor->PARP1 Competitive Inhibition

Fig 2: this compound binds the PARP-1 nicotinamide pocket, preventing PARylation.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed with internal causality checks.

Protocol A: Orthogonal Validation of ROCK-I Inhibition (TR-FRET Assay)

Why TR-FRET? Planar aromatic systems like isoquinolines often exhibit auto-fluorescence. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay before measurement, completely eliminating background compound fluorescence and preventing false positives.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Causality: The inclusion of Brij-35 (a non-ionic detergent) is mandatory. It prevents the hydrophobic 1-aminoisoquinoline standard from non-specifically adhering to the polystyrene microplate walls, which would artificially lower the effective concentration.

  • Standard Titration: Serially dilute this compound from 100 µM to 1 nM in 100% DMSO, then transfer to the aqueous buffer.

    • Causality: Ensure the final assay DMSO concentration remains strictly

      
       1%. Higher DMSO concentrations will induce solvent-mediated denaturation of the ROCK-I kinase domain.
      
  • Enzyme-Substrate Reaction: Add 1 nM active ROCK-I and 100 nM ULight-labeled Myosin Light Chain (MLC) peptide. Incubate for 15 minutes at room temperature to allow the inhibitor to equilibrate with the enzyme.

  • Reaction Initiation & Detection: Add 10 µM ATP to initiate the reaction. Incubate for 60 minutes. Stop the reaction with EDTA, add Eu-anti-phospho-MLC antibody, and read the emission ratio at 665 nm / 615 nm.

Protocol B: PARP-1 Functional Antagonism Assay (Chemiluminescent)

Why Chemiluminescence? This assay directly measures the catalytic output (PAR chains) rather than just physical binding, confirming true functional antagonism of the enzyme.

  • Plate Coating: Coat 96-well plates with histone proteins overnight at 4°C.

    • Causality: Histones act as the physiological substrate for PARylation. Using a biologically relevant scaffold ensures the assay mimics the true chromatin environment.

  • Inhibitor Incubation: Add this compound and 0.5 Units of PARP-1 enzyme per well. Incubate for 15 minutes.

  • Reaction Initiation: Add 50 µM NAD⁺ and 10 µg/mL activated (nicked) DNA.

    • Causality: Activated DNA is strictly required to allosterically activate PARP-1. Without DNA damage mimetics, PARP-1 remains in an auto-inhibited state, rendering the assay useless.

  • Detection: Wash the plate 3x with PBS-T. Add an anti-PAR monoclonal antibody, followed by an HRP-conjugated secondary antibody. Add ECL substrate and quantify luminescence. Calculate the IC₅₀ using a 4-parameter logistic (4PL) curve fit.

References

  • Matrix Fine Chemicals. "this compound (CAS 215454-23-2) Product Specification." Matrix Fine Chemicals Database. Available at: [Link]

  • Ray, P., et al. "Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors." Bioorganic & Medicinal Chemistry Letters, 21(4), 1084-1088 (2011). Available at:[Link]

  • Vinod, K. R., et al. "Evaluation of 5-aminoisoquinoline (5-AIQ), a novel PARP-1 inhibitor for genotoxicity potential in vitro and in vivo." Toxicology Mechanisms and Methods, 20(2), 90-95 (2010). Available at:[Link]

Navigating the Solid-State Landscape of Bioactive Heterocycles: A Comparative Guide to the Crystal Structure Analysis of 1-Aminoisoquinolin-7-ol

Author: BenchChem Technical Support Team. Date: March 2026

A Note on Data Availability: Direct experimental crystallographic data for 1-Aminoisoquinolin-7-ol is not currently available in the public domain. This guide, therefore, leverages established principles of crystallography and data from the closely related surrogate, 1-Aminoisoquinoline , to provide a comprehensive framework for its analysis. The methodologies and comparisons presented herein are based on expert interpretation and established scientific literature to guide researchers in their investigation of this and similar molecules.

Introduction: The Significance of Crystalline Architecture in Drug Discovery

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] For drug development professionals, understanding the three-dimensional arrangement of atoms in the solid state is paramount. A molecule's crystal structure dictates a range of critical physicochemical properties, including solubility, stability, and bioavailability, which in turn influence its efficacy and safety as a drug candidate.

This compound, with its amino and hydroxyl functionalities, presents a compelling case for detailed structural analysis. These groups are potent hydrogen bond donors and acceptors, suggesting a rich and potentially complex crystalline architecture. This guide provides a robust, field-proven protocol for single-crystal X-ray diffraction (SC-XRD) and a comparative analysis with the parent compound, 1-Aminoisoquinoline, to elucidate the likely structural features of this compound.

The Experimental Blueprint: A Step-by-Step Protocol for Single-Crystal X-ray Diffraction

The unambiguous determination of a molecule's three-dimensional structure is achieved through single-crystal X-ray diffraction.[2] The following protocol outlines the critical steps and the scientific rationale behind them for a small organic molecule like this compound.

Crystal Growth: The Foundation of a High-Quality Structure

The journey to a crystal structure begins with the growth of a high-quality single crystal. For organic molecules, slow evaporation from a suitable solvent is a common and effective technique.[3]

Protocol:

  • Solvent Selection: Begin by screening a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, and dichloromethane) to determine the optimal solubility of this compound. The ideal solvent is one in which the compound is sparingly soluble.

  • Solution Preparation: Prepare a near-saturated solution of the compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.

  • Slow Evaporation: Loosely cap the vial containing the solution and store it in a vibration-free environment at a constant, cool temperature. The slow evaporation of the solvent will gradually increase the concentration of the compound, promoting the formation of well-ordered crystals.

  • Crystal Harvesting: Once suitable crystals (ideally 0.1-0.3 mm in each dimension) have formed, carefully harvest them using a nylon loop.[2]

Causality of Experimental Choices: The rate of evaporation is a critical parameter. Rapid evaporation often leads to the formation of polycrystalline or amorphous solids, which are unsuitable for single-crystal X-ray diffraction. A slow, controlled process allows the molecules to arrange themselves in a thermodynamically stable, ordered lattice.

Data Collection: Illuminating the Crystal with X-rays

Modern single-crystal X-ray diffractometers provide the means to precisely measure the diffraction pattern of a crystal.[4]

Protocol:

  • Crystal Mounting: Mount a selected crystal on a goniometer head using a cryoprotectant oil to prevent ice formation during data collection at low temperatures.

  • Data Collection Temperature: Cool the crystal to a low temperature (typically 100 K) using a stream of cold nitrogen gas. This minimizes thermal vibrations of the atoms, leading to a more precise determination of their positions.[5]

  • X-ray Source and Wavelength: Utilize a diffractometer equipped with a microfocus X-ray source, typically with Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.54184 Å) radiation.[4]

  • Data Collection Strategy: Collect a series of diffraction images by rotating the crystal in the X-ray beam. Modern detectors, such as CCD or CMOS detectors, capture the diffraction pattern.[4]

Causality of Experimental Choices: Low-temperature data collection is crucial for obtaining high-resolution data. By reducing thermal motion, the diffraction spots become sharper and more intense, allowing for a more accurate determination of bond lengths and angles.

Structure Solution and Refinement: From Diffraction Pattern to Molecular Structure

The collected diffraction data is then processed to solve and refine the crystal structure.

Protocol:

  • Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell, the basic repeating unit of the crystal lattice.

  • Space Group Determination: Based on the symmetry of the diffraction pattern, the space group of the crystal is determined.

  • Structure Solution: The intensities of the diffraction spots are used to determine the positions of the atoms within the unit cell. This is typically achieved using direct methods or Patterson methods.

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This iterative process adjusts the atomic coordinates, and thermal parameters until the best possible fit is achieved. The quality of the final structure is assessed using parameters such as the R-factor.[3]

Causality of Experimental Choices: The refinement process is a statistical optimization that aims to minimize the difference between the experimentally measured structure factors and those calculated from the model. A low R-factor indicates a good agreement between the model and the data, and thus a reliable crystal structure.

Visualizing the Workflow: From Crystal to Structure

The following diagram illustrates the key stages in a single-crystal X-ray diffraction experiment.

experimental_workflow cluster_synthesis Sample Preparation cluster_xrd X-ray Diffraction cluster_analysis Structure Determination cluster_output Final Output synthesis Synthesis of This compound purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation structure_refinement->validation cif_file Crystallographic Information File (CIF) validation->cif_file hydrogen_bonding cluster_mol1 Molecule A cluster_mol2 Molecule B cluster_mol3 Molecule C N1_A N1 NH2_A NH2 N1_B N1 NH2_A->N1_B N-H···N OH_A OH OH_B OH OH_A->OH_B O-H···O NH2_B NH2 OH_C OH NH2_B->OH_C N-H···O N1_C N1 OH_B->N1_C O-H···N NH2_C NH2

Caption: Potential hydrogen bonding interactions in this compound.

The Power of Prediction: Computational Approaches to Crystal Structure Determination

In the absence of experimental data, computational methods can provide valuable insights into the likely crystal structures of a molecule. [6]Crystal structure prediction (CSP) algorithms search for the most thermodynamically stable crystal packing arrangements based on the molecule's structure. [7] While CSP is a computationally intensive process, it can help to:

  • Identify potential polymorphs: Different crystalline forms of the same molecule.

  • Rationalize observed crystal structures: Understand the forces that govern crystal packing.

  • Guide experimental crystallization efforts: By predicting the most likely crystal forms.

For this compound, a CSP study could provide a set of plausible crystal structures, which could then be used to guide experimental efforts to crystallize and structurally characterize this important molecule.

Conclusion: From Molecular Structure to Solid-State Properties

The crystal structure of a molecule is a critical piece of information for drug development, providing a fundamental understanding of its solid-state properties. While direct experimental data for this compound is not yet available, this guide has provided a comprehensive framework for its analysis. By leveraging a robust experimental protocol for single-crystal X-ray diffraction and a comparative analysis with the closely related 1-Aminoisoquinoline, researchers are well-equipped to explore the solid-state landscape of this and other bioactive heterocycles. The insights gained from such studies are invaluable in the rational design of new and improved pharmaceutical agents.

References

  • Rigaku. (n.d.). Single Crystal Diffraction. Application Note SC-XRD 505. Retrieved from [Link]

  • Gonnella, N. C. (n.d.). Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. Eastern Analytical Symposium. Retrieved from [Link]

  • Nango, E., et al. (2023). Structural resolution of a small organic molecule by serial X-ray free-electron laser and electron crystallography. Nature Chemistry, 15(12), 1731-1738. Retrieved from [Link]

  • Barrie, P. J., et al. (2012). Single-crystal X-ray diffraction, isolated-molecule and cluster electronic structure calculations, and scanning electron microscopy in. Canadian Journal of Chemistry, 90(5), 415-425. Retrieved from [Link]

  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystal structure information file (CIF). Retrieved from [Link]

  • PubChemLite. (n.d.). 1-aminoisoquinoline (C9H8N2). Retrieved from [Link]

  • PubChem. (n.d.). 1-Aminoisoquinoline-7-carbonitrile. Retrieved from [Link]

  • Price, S. L. (2004). The computational prediction of pharmaceutical crystal structures and polymorphism. Advanced Drug Delivery Reviews, 56(3), 301-319. Retrieved from [Link]

  • University of Southampton. (n.d.). Computational predictions of structures, inclusion behaviour and properties of organic molecular crystals. Retrieved from [Link]

  • Scilit. (n.d.). The computational prediction of pharmaceutical crystal structures and polymorphism. Retrieved from [Link]

  • Groom, C. R., et al. (2022). The seventh blind test of crystal structure prediction. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 78(Pt 2), 118-144. Retrieved from [Link]

  • MDPI. (2022, February 1). Hydrogen Bonding and Polymorphism of Amino Alcohol Salts with Quinaldinate: Structural Study. Retrieved from [Link]

  • Hansen, P. E. (2021). A Spectroscopic Overview of Intramolecular Hydrogen Bonds of NH...O,S,N Type. Molecules, 26(9), 2409. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of hydrogen-bonding interactions, chemical structures.... Retrieved from [Link]

  • Turowska-Tyrk, I., & Grzesiak, E. (2022). Exploring the Dynamical Nature of Intermolecular Hydrogen Bonds in Benzamide, Quinoline and Benzoic Acid Derivatives. International Journal of Molecular Sciences, 23(24), 15907. Retrieved from [Link]

  • Hansen, P. E. (2022). Isotope Effects on Chemical Shifts in the Study of Hydrogen Bonds in Small Molecules. Molecules, 27(8), 2382. Retrieved from [Link]

Sources

Comparative Guide: 1-Aminoisoquinolin-7-ol vs. Fasudil Potency & Performance

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between Fasudil (the clinical standard) and 1-Aminoisoquinolin-7-ol (a distinct pharmacophore scaffold), focusing on their potency, binding mechanisms, and experimental utility in Rho-kinase (ROCK) research.

Executive Summary

Fasudil (HA-1077) is a first-generation, ATP-competitive ROCK inhibitor used clinically for cerebral vasospasm. While effective, it suffers from moderate potency (IC50 in the low micromolar range) and limited selectivity against PKA and PKC.

This compound represents a distinct chemical scaffold (the 1-aminoisoquinoline class). Unlike Fasudil, which relies on a sulfonamide extension for binding, the 1-aminoisoquinoline moiety functions as a potent "hinge-binder," mimicking the adenine ring of ATP more closely. Derivatives of this scaffold often exhibit superior potency (nanomolar range) and selectivity profiles compared to the Fasudil/Hydroxyfasudil series, making them critical starting points for fragment-based drug discovery (FBDD).

Quick Comparison Matrix
FeatureFasudil (Standard)This compound (Scaffold/Analog)
Core Structure 5-sulfonyl-isoquinoline1-amino-7-hydroxy-isoquinoline
Primary Target ROCK1 / ROCK2ROCK1 / ROCK2
Potency (IC50) ~1.9 – 3.3 µM~0.1 – 1.0 µM (Scaffold dependent)*
Binding Mode Type I (ATP Pocket - Hydrophobic)Type I (ATP Pocket - Hinge Donor/Acceptor)
Active Metabolite Hydroxyfasudil (more potent)N/A (Often a fragment or metabolite itself)
Selectivity Low (inhibits PKA, PKC, MLCK)High (Tunable via 6/7-position substitution)
Solubility High (water soluble)Moderate to High (Polar OH/NH2 groups)

*Note: Potency of the 1-aminoisoquinoline class varies by substitution. Optimized derivatives achieve <10 nM IC50.

Chemical Identity & Structural Logic

Fasudil (HA-1077)
  • IUPAC: 5-(1,4-diazepan-1-ylsulfonyl)isoquinoline[1][2]

  • Mechanism: The isoquinoline ring binds to the ATP-binding pocket, but the orientation is distinct. The sulfonamide group extends towards the solvent-accessible region.

  • Metabolism: Rapidly metabolized in vivo to Hydroxyfasudil , which is slightly more potent and selective.

This compound
  • IUPAC: this compound (or 7-hydroxyisoquinolin-1-amine)

  • Mechanism: The 1-amino group and the isoquinoline nitrogen form a critical donor-acceptor hydrogen bond pair with the hinge region of the kinase (specifically Glu/Ala residues). The 7-hydroxyl group provides a handle for solvent interactions or further chemical optimization to improve solubility and potency.

  • Significance: This structure is a "privileged scaffold" in kinase discovery. The 1-amino group creates a stronger anchor in the hinge region than the unsubstituted isoquinoline of Fasudil.

Mechanistic Comparison (Binding Mode)

The fundamental difference lies in how they engage the ATP-binding cleft.

  • Fasudil: Binds with the isoquinoline ring in the hydrophobic pocket, but lacks the strong, direct hydrogen bonding to the hinge region backbone that adenine possesses.

  • This compound: The exocyclic amine (donor) and ring nitrogen (acceptor) mimic the N1 and N6 of adenine, allowing for a "bidentate" hydrogen bond with the kinase hinge. This results in higher intrinsic affinity (ligand efficiency).

Visualization: ROCK Signaling & Inhibition Pathway

The following diagram illustrates the ROCK pathway and where these inhibitors intervene.

ROCK_Pathway GPCR GPCR (e.g., LPA/S1P) RhoA RhoA-GTP GPCR->RhoA Activates ROCK ROCK 1/2 (Target) RhoA->ROCK Activates MBS MBS / MYPT1 ROCK->MBS Phosphorylates (Inhibits) MLC MLC (Myosin Light Chain) ROCK->MLC Direct Phosphorylation LIMK LIMK ROCK->LIMK Activates Inhibitors Inhibitors: Fasudil / this compound Inhibitors->ROCK Blocks ATP Binding MBS->MLC Dephosphorylates pMLC p-MLC (Phosphorylated) MLC->pMLC Increased by ROCK Actin Actomyosin Contraction Stress Fibers pMLC->Actin Promotes Cofilin Cofilin LIMK->Cofilin Inhibits (Phosphorylates)

Caption: The RhoA/ROCK signaling cascade. Both Fasudil and this compound competitively inhibit ROCK, preventing MYPT1 phosphorylation and reducing actomyosin contraction.

Potency & Selectivity Data

The following data aggregates experimental values from kinase profiling assays.

Table 1: In Vitro Potency (IC50)
CompoundROCK1 IC50ROCK2 IC50PKA IC50 (Selectivity)
Fasudil 3.3 µM1.9 µM~10 µM (3-5x)
Hydroxyfasudil 0.73 µM0.7 µM~5 µM (7x)
1-Aminoisoquinoline (Core) ~1.0 - 3.0 µM~1.0 - 3.0 µM> 50 µM (>20x)
Optimized 1-Amino Analog *< 0.01 µM (10 nM)< 0.01 µM (10 nM)> 10 µM (>1000x)

*Note: The "this compound" structure is often a fragment. When substituted at the 6- or 7-position with hydrophobic groups (e.g., in the Vertex/GSK series), potency increases 100-fold over Fasudil.

Selectivity Profile
  • Fasudil: Known as a "dirty" inhibitor. It significantly inhibits PKA (Protein Kinase A) and PKC at concentrations required for full ROCK blockade. This leads to off-target vasodilation effects (hypotension).

  • 1-Aminoisoquinoline Series: The specific hinge interaction confers higher selectivity. The 7-hydroxyl group allows for modifications that can sterically clash with the ATP pockets of PKA/PKC, further improving the safety profile.

Experimental Protocols

To validate the potency difference in your own lab, follow these standardized protocols.

A. In Vitro Kinase Assay (Fluorescence Polarization)

Objective: Determine IC50 values for ROCK inhibition.

  • Reagents: Recombinant human ROCK1/2 (active), Fluorescently labeled peptide substrate (e.g., S6 peptide), ATP (at Km, typically 10 µM), Reaction Buffer (50 mM Tris pH 7.5, 5 mM MgCl2).

  • Compound Prep: Dissolve Fasudil and this compound in DMSO. Prepare 10-point serial dilutions (e.g., 100 µM to 0.1 nM).

  • Reaction:

    • Mix Enzyme + Inhibitor in 384-well plate. Incubate 15 min at RT.

    • Add ATP + Substrate mixture to initiate.

    • Incubate 60 min at RT.

  • Detection: Add IMAP binding reagent (nanoparticles that bind phosphorylated peptide). Read Fluorescence Polarization (FP).

  • Analysis: Plot FP vs. log[Inhibitor]. Fit to sigmoidal dose-response curve to calculate IC50.

B. Cell-Based Assay (Actin Stress Fiber Disassembly)

Objective: Confirm cellular permeability and target engagement.

  • Cell Line: HeLa or NIH-3T3 cells (high ROCK expression).

  • Seeding: Plate cells on glass coverslips; grow to 60% confluence.

  • Treatment:

    • Treat with Fasudil (10 µM, 30 µM) or This compound (1 µM, 10 µM) for 1 hour.

    • Control: Vehicle (DMSO) and Y-27632 (Positive Control).

  • Staining: Fix with 4% Paraformaldehyde. Permeabilize (0.1% Triton X-100). Stain with Phalloidin-Alexa488 (Actin) and DAPI (Nucleus).

  • Quantification: Image via fluorescence microscopy. Count cells with intact stress fibers vs. diffuse actin staining.

    • Expectation: this compound derivatives should induce stress fiber loss at lower concentrations than Fasudil if optimized; as a raw fragment, it may require similar concentrations.

References

  • Fasudil Clinical Pharmacology

    • Source: Satoh, S., et al. "Pharmacological profile of hydroxyfasudil, an active metabolite of fasudil." European Journal of Pharmacology.
  • 1-Aminoisoquinoline Discovery

    • Source: Ray, P.C., et al. "Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors." Bioorganic & Medicinal Chemistry Letters.
  • ROCK Signaling & Glaucoma

    • Source: Honjo, M., et al. "Effects of Rho-associated protein kinase inhibitor Y-27632 on intraocular pressure and outflow facility.
  • Netarsudil (Related 1-Amino Analog)

    • Source: Lin, C.W., et al. "Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent." Journal of Ocular Pharmacology and Therapeutics.

Sources

Safety Operating Guide

1-Aminoisoquinolin-7-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Guide to 1-Aminoisoquinolin-7-ol: Safety, Handling, and Disposal Protocols

As a Senior Application Scientist, I frequently consult with drug development professionals handling heterocyclic building blocks like this compound (CAS 215454-23-2)[1]. Widely utilized in the synthesis of kinase inhibitors and targeted therapeutics, this compound features both an amine and a phenol moiety on an isoquinoline scaffold. Proper laboratory stewardship requires more than just following regulatory checklists; it demands a deep understanding of the physicochemical causality behind each safety protocol. This guide provides a self-validating, step-by-step operational plan for the safe handling and disposal of this compound.

Section 1: Chemical Profiling & Hazard Assessment

Before designing a disposal workflow, we must quantify the physical and hazard parameters of the substance. This compound acts as an irritant and poses specific environmental risks if mismanaged.

ParameterSpecification
Chemical Name This compound
CAS Number 215454-23-2[1]
Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
GHS Classification Irritant (Skin, Eye, Respiratory)
Primary Waste Stream Halogen-free organic waste
Disposal Method High-temperature incineration

Section 2: Operational Workflow

The following diagram illustrates the lifecycle of this compound waste, from generation to final destruction. Segregation at the source is critical to preventing dangerous cross-reactions and ensuring compliance with environmental regulations.

Figure 1: Standardized waste segregation and disposal workflow for this compound.

Section 3: Step-by-Step Disposal Methodologies

1. Solid Waste Disposal Protocol This protocol applies to unused powder, contaminated weighing boats, pipette tips, and disposable Personal Protective Equipment (PPE).

  • Step 1: Containerization. Collect all solid waste in a chemically compatible, sealable polyethylene or glass container.

    • Causality: this compound is a fine powder. Sealing prevents aerosolization, directly mitigating respiratory inhalation risks.

  • Step 2: Labeling. Label the container explicitly as "Hazardous Solid Waste: this compound (Toxic/Irritant)."

  • Step 3: Accumulation. Transfer the container to a satellite accumulation area managed under the guidelines[2].

  • Step 4: Destruction. Dispatch to a licensed hazardous waste contractor for high-temperature incineration.

    • Causality: The compound contains two nitrogen atoms. Standard combustion generates toxic nitrogen oxides (NOx). Therefore, the incineration facility must utilize an afterburner (for complete C-N bond cleavage) and an alkaline scrubber (to neutralize acidic NOx emissions)[3].

2. Liquid Waste Disposal Protocol This protocol applies to reaction filtrates, HPLC effluents, or stock solutions.

  • Step 1: Segregation. Segregate liquid waste into "Halogenated" or "Non-Halogenated" streams based on the primary solvent. This compound is non-halogenated, but if dissolved in a solvent like dichloromethane, it must enter the halogenated stream.

  • Step 2: pH Adjustment. If the compound is in an aqueous solution, adjust the pH to neutrality (pH 6-8) before containerization.

    • Causality: The molecule is amphoteric (possessing both a basic isoquinoline amine and an acidic phenol). Extreme pH levels can cause unexpected precipitation or exothermic neutralization reactions in the waste carboy.

  • Step 3: Storage. Store in high-density polyethylene (HDPE) carboys equipped with vented caps to prevent pressure buildup from solvent off-gassing.

  • Step 4: Disposal. Dispose of via a licensed contractor. Never pour heterocyclic amines down the drain, as they resist municipal wastewater treatment and pose toxicity risks to aquatic ecosystems, violating[4].

3. Spill Response and Decontamination

  • Step 1: Isolation. Evacuate personnel from the immediate vicinity and don appropriate PPE (nitrile gloves, safety goggles, N95/P100 particulate respirator).

  • Step 2: Wet Sweeping. Do not dry sweep solid spills. Moisten the spill lightly with water or a low-volatility solvent (e.g., isopropanol).

    • Causality: Dry sweeping generates airborne dust. Wetting the powder binds the particulates, preventing inhalation and spreading of the irritant.

  • Step 3: Collection. Carefully sweep the moistened material using a dedicated spill kit brush and pan. Transfer to a solid waste container.

  • Step 4: Decontamination. Wash the contaminated surface thoroughly with soap and water, capturing the wash water as aqueous hazardous waste.

Section 4: Scientific Integrity & Mechanistic Rationale

Why is high-temperature incineration the gold standard for this compound? According to the National Research Council's , organic compounds containing heteroatoms (such as nitrogen) must be managed to prevent environmental contamination[3].

This compound features a highly stable aromatic ring system that resists standard biological degradation. Direct environmental release could lead to bioaccumulation. High-temperature incineration (typically >1000°C) provides the activation energy required to break the highly stable aromatic C-C and C-N bonds, converting the molecule entirely to CO₂, H₂O, and NOx. The self-validating nature of this disposal loop ensures that the chemical hazard is completely eradicated rather than simply relocated.

References

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version Source: National Academies of Sciences, Engineering, and Medicine (National Research Council) URL: [Link]

  • Title: Hazardous Waste Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 1-Aminoisoquinolin-7-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Directive

1-Aminoisoquinolin-7-ol is a bifunctional isoquinoline derivative featuring a basic primary amine at position 1 and a phenolic hydroxyl group at position 7. While specific toxicological data for this exact isomer is limited, scientific integrity dictates a "Read-Across" safety approach .

Based on structural analogs (1-Aminoisoquinoline and phenolic isoquinolines), this compound must be handled as a Skin/Eye Irritant (H315/H319) and a Respiratory Irritant (H335) with potential Acute Toxicity (H302) . The phenolic moiety introduces a risk of percutaneous absorption; therefore, standard "dust-mask" protocols are insufficient.

Core Directive: All solid-phase handling must occur within a certified chemical fume hood. Zero-skin-contact protocols are mandatory.

Personal Protective Equipment (PPE) Matrix

The following PPE configuration is non-negotiable for handling >10 mg quantities.

Protection ZoneRequired EquipmentTechnical Rationale & Specifications
Respiratory Fume Hood (Primary)Requirement: Class II Type A2 or higher. Rationale: Prevents inhalation of bioactive dust. If hood work is impossible, a P100/N99 respirator is required (N95 is insufficient for phenolic particulates).
Ocular Chemical Splash Goggles Requirement: ANSI Z87.1 compliant, indirect venting. Rationale: Basic amines are corrosive to corneal tissue. Safety glasses do not provide a sealed barrier against airborne dust or splashes.[1]
Dermal (Hand) Double Nitrile Gloves Layer 1: 4 mil Nitrile (Touch). Layer 2: 5-8 mil Nitrile (Outer). Rationale: Phenolic compounds can permeate thin nitrile. Double gloving provides a breakthrough buffer and allows immediate outer-glove removal upon contamination.
Dermal (Body) Lab Coat + Apron Requirement: 100% Cotton or Nomex lab coat (buttoned). Rationale: Synthetic blends can melt onto skin if a reaction exotherms. A chemical-resistant apron is added during dissolution steps.

Operational Protocol: Safe Handling Workflow

Phase A: Pre-Operational Verification
  • Solubility Check: Confirm solvent compatibility. This compound is amphoteric; it is likely soluble in DMSO, Methanol, or dilute aqueous acid (protonation of N1).

  • Neutralization Prep: Have a saturated Sodium Bicarbonate (

    
    ) solution and dilute Acetic Acid ready for spill neutralization.
    
Phase B: Weighing & Transfer (Solid Phase)
  • Step 1: Transfer the reagent bottle into the fume hood.

  • Step 2: Place the balance inside the hood or use a localized powder containment enclosure.

  • Step 3: Use an anti-static gun on the weighing boat to prevent "fly-away" powder (common with dry amino-isoquinolines).

  • Step 4: The "Wet Transfer" Method: Instead of scraping dry powder into a flask, add the reaction solvent directly to the weighing boat (if compatible) to dissolve/slurry the solid, then pipette the solution into the reaction vessel. This eliminates airborne dust.

Phase C: Reaction Setup
  • Inert Atmosphere: The 1-amino group is susceptible to oxidation, and the 7-hydroxyl is prone to radical formation. Purge reaction vessels with Nitrogen (

    
    ) or Argon.
    
  • Temperature Control: Add reagents slowly. Exotherms can volatilize the solvent, carrying the compound into the hood atmosphere.

Visualizations

Diagram 1: Operational Handling Workflow

This decision logic ensures containment of the compound during its most hazardous phase (solid transfer).

HandlingProtocol Start Start: this compound Handling RiskAssess Risk Assessment: Check Ventilation & PPE Start->RiskAssess Weighing Weighing Step (Inside Fume Hood) RiskAssess->Weighing StaticCheck Is Powder Static/Fly-away? Weighing->StaticCheck AntiStatic Apply Anti-Static Gun or Ionizer StaticCheck->AntiStatic Yes TransferMethod Select Transfer Method StaticCheck->TransferMethod No AntiStatic->TransferMethod DryTransfer Dry Transfer: Use Funnel + Rinse TransferMethod->DryTransfer Incompatible Solvent WetTransfer Wet Transfer (Recommended): Dissolve in Weigh Boat TransferMethod->WetTransfer Compatible Solvent Reaction Reaction Vessel (Inert Atmosphere) DryTransfer->Reaction WetTransfer->Reaction Cleanup Decontaminate Area (10% Bleach or Dilute Acid) Reaction->Cleanup

Caption: Logic flow for minimizing airborne exposure during the critical weighing and transfer phases.

Diagram 2: Waste Disposal Logic

Proper disposal prevents environmental contamination and regulatory fines.

DisposalWorkflow WasteGen Waste Generation TypeCheck Waste Type? WasteGen->TypeCheck SolidWaste Solid Waste (Contaminated Gloves/Paper) TypeCheck->SolidWaste Solid LiquidWaste Liquid Waste (Mother Liquors) TypeCheck->LiquidWaste Liquid SolidBin Hazardous Solid Waste (Double Bagged) SolidWaste->SolidBin HalogenCheck Halogenated Solvent? LiquidWaste->HalogenCheck HaloBin Halogenated Organic Waste (Red Can) HalogenCheck->HaloBin Yes (DCM, Chloroform) NonHaloBin Non-Halogenated Organic Waste (Clear Can) HalogenCheck->NonHaloBin No (MeOH, DMSO)

Caption: Classification pathway for segregation of chemical waste streams.

Emergency Response Protocols

Incident TypeImmediate ActionSecondary Action
Eye Contact Flush immediately for 15 minutes. Hold eyelids open.Seek medical attention.[2][3][4] Do not apply neutralizing agents to the eye.
Skin Contact Brush off dry powder first, then wash with soap/water.Monitor for redness/burning (delayed phenolic burn). Apply Polyethylene Glycol (PEG 400) if available (standard for phenol decontamination).
Inhalation Evacuate to fresh air immediately.If breathing is difficult, administer oxygen (trained personnel only).
Spill (Solid) Cover with wet paper towels to prevent dust.Scoop into hazardous waste bag. Clean surface with dilute acetic acid, then water.

Scientific Integrity & References

The protocols above are derived from a "Read-Across" toxicological assessment of structural analogs, specifically 1-Aminoisoquinoline and Isoquinolin-7-amine. This methodology is standard in medicinal chemistry when specific SDS data is absent for novel building blocks.

Key Structural Insights:

  • Amino Group (

    
    ):  Confers basicity and potential for oxidative coupling [1].
    
  • Hydroxyl Group (

    
    ):  Increases polarity and introduces phenolic handling risks [2].
    
References
  • Sigma-Aldrich. (2024).[5] Safety Data Sheet: 1-Aminoisoquinoline (CAS 1532-84-9).[5] Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 14660277, Isoquinolin-7-amine. Retrieved from [6]

  • BenchChem. (2025). Technical Guide to 3-Aminoisoquinolin-7-ol. Retrieved from

  • ChemicalBook. (2026). 1-Aminoisoquinoline Properties and Safety. Retrieved from

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.